6-Hydrazinyl-1H-indazole tetrahydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
1H-indazol-6-ylhydrazine;tetrahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.4ClH/c8-10-6-2-1-5-4-9-11-7(5)3-6;;;;/h1-4,10H,8H2,(H,9,11);4*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYGIEFNANQWSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NN)NN=C2.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 6-Hydrazinyl-1H-indazole Tetrahydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Hydrazinyl-1H-indazole Tetrahydrochloride in Modern Drug Discovery
This compound (CAS No. 1266362-60-0) is a crucial building block in the landscape of medicinal chemistry.[1] Its structure, featuring a privileged 1H-indazole scaffold coupled with a reactive hydrazinyl group, positions it as a versatile synthon for the synthesis of complex nitrogen-containing heterocycles.[1] The indazole core is a well-established pharmacophore present in numerous FDA-approved therapeutics, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The hydrazinyl moiety further enhances its synthetic utility, enabling its use in multicomponent reactions to generate diverse chemical libraries for biological screening.[1]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. While extensive experimental data for this specific salt form is not widely available in peer-reviewed literature, this document consolidates available information, presents computationally predicted data to guide initial research, and details standardized experimental protocols for the empirical determination of these critical parameters.
Molecular and Structural Characteristics
A foundational understanding of the molecular and structural properties of this compound is essential for its effective application.
| Property | Value | Source |
| CAS Number | 1266362-60-0 | [1] |
| Molecular Formula | C₇H₁₂Cl₄N₄ | [1] |
| Molecular Weight | 294.01 g/mol | [1] |
| IUPAC Name | 1H-indazol-6-ylhydrazine;tetrahydrochloride | [2] |
| SMILES | NNC1=CC2=C(C=C1)C=NN2.Cl.Cl.Cl.Cl | [1] |
The formation of the tetrahydrochloride salt significantly influences the compound's physicochemical properties, most notably enhancing its stability and aqueous solubility, which are critical considerations for its handling, storage, and application in biological assays.[1]
Solubility Profile: A Critical Parameter for Biological and Synthetic Applications
Predicted Solubility
Computational models can provide valuable initial estimates of a compound's solubility.
| Solvent | Predicted Solubility |
| Water | High |
| Dimethyl Sulfoxide (DMSO) | High |
| Methanol | Moderate to High |
| Ethanol | Moderate |
| Acetonitrile | Low to Moderate |
| Dichloromethane | Low |
Note: These are predicted values and should be confirmed experimentally.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method remains the gold standard for determining thermodynamic solubility.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, DMSO, ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC with a suitable column and detector (e.g., UV-Vis)
-
Calibrated analytical balance
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent for HPLC analysis.
-
Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a calibration curve.
Acidity and Basicity: Understanding the pKa
The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH. This, in turn, influences its solubility, permeability, and interaction with biological targets. The structure of this compound presents multiple ionizable centers: the indazole ring nitrogens and the hydrazinyl group.
Predicted pKa Values
| Ionizable Group | Predicted pKa |
| Indazole Ring (basic) | ~2-3 |
| Hydrazinyl Group (basic) | ~7-8 |
Note: These are predicted values and should be confirmed experimentally.
Experimental Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining pKa values.
Objective: To determine the pKa values of this compound.
Materials:
-
This compound
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
-
High-purity water (degassed)
-
pH meter with a calibrated electrode
-
Stir plate and stir bar
-
Burette
Procedure:
-
Accurately weigh a known amount of the compound and dissolve it in a known volume of water.
-
Place the solution in a thermostatted vessel and monitor the initial pH.
-
Titrate the solution with the standardized acid or base in small, precise increments.
-
Record the pH after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve.
Stability Profile: Ensuring Compound Integrity
The stability of this compound is crucial for its storage, handling, and the reliability of experimental results. The tetrahydrochloride salt form is expected to enhance its stability.[1] For optimal stability, it is recommended to store the compound in an inert atmosphere at 2-8°C.[1]
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and identify potential degradation products.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
HPLC-UV/MS system
Procedure:
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and incubate at an elevated temperature.
-
Oxidative Degradation: Dissolve the compound in a solution containing 3% H₂O₂ and keep it at room temperature.
-
Photostability: Expose a solid sample and a solution of the compound to UV and visible light.
-
Thermal Stability: Heat a solid sample of the compound at an elevated temperature (e.g., 80°C).
-
At specified time points, analyze the samples by HPLC-UV/MS to quantify the remaining parent compound and identify any degradation products.
Spectroscopic Characterization: Confirming Structure and Purity
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure.
Expected ¹H NMR Signals:
-
Aromatic Protons: Signals corresponding to the protons on the indazole ring.
-
Hydrazinyl Protons: Exchangeable protons of the -NHNH₂ group.
-
Indazole NH Proton: An exchangeable proton on the indazole ring.
Expected ¹³C NMR Signals:
-
Signals for the carbon atoms of the bicyclic indazole core.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Expected Characteristic IR Absorptions:
-
N-H Stretching: Bands corresponding to the N-H bonds in the indazole ring and the hydrazinyl group.
-
Aromatic C-H Stretching: Signals for the C-H bonds of the benzene ring.
-
C=C and C=N Stretching: Absorptions from the aromatic ring system.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indazole ring system is expected to exhibit characteristic absorption maxima in the UV region.
Experimental Workflows and Data Visualization
To facilitate a clear understanding of the experimental processes, the following diagrams illustrate the workflows for key physicochemical property determination.
Caption: Shake-Flask Solubility Determination Workflow.
Caption: Forced Degradation Study Workflow.
Conclusion and Future Perspectives
This compound is a compound of significant interest to the medicinal chemistry community. This guide has provided a framework for understanding its key physicochemical properties. While a comprehensive experimental dataset is not yet publicly available, the provided predicted values and detailed experimental protocols offer a robust starting point for researchers. The generation of empirical data for solubility, pKa, and stability will be invaluable for accelerating the discovery and development of novel therapeutics derived from this versatile chemical scaffold.
References
An In-depth Technical Guide to the Spectroscopic Data of 6-Hydrazinyl-1H-indazole Tetrahydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the expected spectroscopic data for 6-Hydrazinyl-1H-indazole tetrahydrochloride, a molecule of interest in medicinal chemistry and drug development. The structural elucidation of this compound relies on a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document details the theoretical basis for the expected spectral features, outlines generalized experimental protocols for data acquisition, and presents the anticipated data in a structured format to aid in the characterization of this and similar molecules.
Compound Overview
-
Compound Name: this compound
-
Molecular Weight: 294.01 g/mol [1]
-
Core Structure: 1H-indazole substituted with a hydrazinyl group at the 6-position, formulated as a tetrahydrochloride salt.
The indazole core is a significant scaffold in medicinal chemistry, known for its diverse biological activities.[4] The addition of a hydrazinyl group provides a reactive handle for further chemical modifications, making this compound a valuable building block in the synthesis of more complex pharmaceutical agents.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly crucial for confirming the molecular formula of the parent molecule.
Expected Mass Spectrum Data
The analysis of the tetrahydrochloride salt by techniques like electrospray ionization (ESI) would likely show the molecular ion for the free base, 6-Hydrazinyl-1H-indazole.
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₇H₉N₄⁺ | 149.0822 |
| [M+Na]⁺ | C₇H₈N₄Na⁺ | 171.0641 |
M represents the neutral free base, C₇H₈N₄.
The mass spectrum of the free base, 6-hydrazinyl-1H-indazole (C7H8N4), would be expected to show a molecular ion peak consistent with its molecular weight.[3]
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the data is acquired in positive ion mode to observe protonated species like [M+H]⁺.
-
Data Analysis: The resulting spectrum is analyzed to determine the accurate mass of the molecular ion, which is then used to confirm the elemental composition.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Expected IR Absorption Bands
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H and C-H bonds, as well as aromatic C=C stretching vibrations. The presence of the hydrochloride salt may lead to broad absorptions in the N-H stretching region.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H (Indazole & Hydrazinyl) | 3400 - 3100 (broad) | Stretching vibrations of the N-H bonds in the indazole ring and the hydrazinyl group. Broadening is expected due to hydrogen bonding and the presence of the hydrochloride salt.[3] |
| C-H (Aromatic) | 3100 - 3000 | Stretching vibrations of the C-H bonds on the benzene ring of the indazole core. |
| C=C (Aromatic) | 1620 - 1450 | Stretching vibrations of the carbon-carbon double bonds within the aromatic ring. |
| N-H (Bending) | 1650 - 1550 | Bending vibrations of the N-H bonds. |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum is collected first, followed by the spectrum of the sample.
-
Data Analysis: The positions and shapes of the absorption bands in the resulting spectrum are correlated with the presence of specific functional groups in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. For indazole derivatives, NMR is crucial for confirming the substitution pattern.[5][6]
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound, likely recorded in a solvent like DMSO-d₆, would show distinct signals for the aromatic protons and the exchangeable N-H protons. The chemical shifts are influenced by the electron-donating nature of the hydrazinyl group and the protonation state.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-3 | ~8.0 | s | - |
| H-4 | ~7.6 | d | ~8.5 |
| H-5 | ~6.8 | dd | ~8.5, ~1.5 |
| H-7 | ~7.0 | d | ~1.5 |
| Indazole N-H | ~13.0 | br s | - |
| Hydrazinyl N-H | Variable | br s | - |
Note: Chemical shifts are estimations and can vary based on solvent and concentration. The broad singlets (br s) for N-H protons are due to chemical exchange and quadrupole broadening.
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-3 | ~135 |
| C-3a | ~122 |
| C-4 | ~120 |
| C-5 | ~110 |
| C-6 | ~150 |
| C-7 | ~100 |
| C-7a | ~140 |
Note: The carbon attached to the hydrazinyl group (C-6) is expected to be significantly deshielded.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A solution of the compound is prepared in a deuterated solvent (e.g., DMSO-d₆) in a standard NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: ¹H, ¹³C, and potentially 2D NMR experiments (like COSY and HSQC) are performed to aid in the assignment of signals.
-
Data Analysis: The chemical shifts, multiplicities, and coupling constants are analyzed to determine the connectivity of atoms and confirm the overall structure.
Visualization of the Analytical Workflow
The following diagram illustrates the workflow for the spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
The comprehensive analysis of this compound through the synergistic use of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy allows for its unambiguous structural confirmation. This guide provides the expected data and general protocols to assist researchers in the characterization of this important synthetic intermediate. The presented data serves as a benchmark for quality control and a foundation for further chemical exploration and drug development endeavors.
References
- 1. chembk.com [chembk.com]
- 2. americanelements.com [americanelements.com]
- 3. This compound|CAS 1266362-60-0 [benchchem.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 6-Hydrazinyl-1H-indazole Tetrahydrochloride
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of 6-Hydrazinyl-1H-indazole tetrahydrochloride (CAS No. 1266362-60-0), a heterocyclic building block with significant potential in medicinal chemistry and drug discovery.[1] Given the limited availability of public domain data for this specific compound, this document emphasizes robust experimental protocols and theoretical considerations. It is designed to be a practical resource for researchers, scientists, and drug development professionals, enabling them to generate reliable data for formulation development, reaction optimization, and compound management.
Introduction
The indazole nucleus is a well-recognized "privileged scaffold" in pharmacology, forming the core of numerous biologically active compounds, including several FDA-approved therapeutics.[1] Its derivatives have demonstrated a wide spectrum of activities, such as anticancer, anti-inflammatory, and antimicrobial properties.[1] this compound serves as a key intermediate, or synthon, for the synthesis of more complex nitrogen-containing heterocycles.[1] The reactive hydrazinyl group is particularly valuable for constructing diverse chemical libraries for biological screening.[1]
Understanding the fundamental physicochemical properties of this compound, namely its solubility and stability, is a critical prerequisite for its effective use. Solubility dictates the choice of solvents for synthesis, purification, and biological assays, while stability data informs appropriate storage, handling, and formulation strategies to prevent degradation and ensure experimental reproducibility. This guide provides the necessary theoretical background and detailed experimental workflows to empower researchers to thoroughly characterize this important chemical entity.
Chemical Profile
| Property | Value | Source(s) |
| IUPAC Name | 1H-indazol-6-ylhydrazine;tetrahydrochloride | [2] |
| CAS Number | 1266362-60-0 | [1][2][3] |
| Molecular Formula | C₇H₁₂Cl₄N₄ | [1][2][3] |
| Molecular Weight | 294.01 g/mol | [1][3] |
| Appearance | White to off-white solid (typical) | General Chemical Knowledge |
| SMILES | NNC1=CC2=C(C=C1)C=NN2.Cl.Cl.Cl.Cl | [1] |
Part 1: Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its behavior in both chemical and biological systems. The "tetrahydrochloride" salt form of 6-Hydrazinyl-1H-indazole suggests a high degree of polarity, which is expected to confer significant aqueous solubility.
Theoretical Considerations
The molecule possesses multiple protonatable nitrogen atoms (in the indazole ring and the hydrazine moiety), which are protonated and associated with four chloride counter-ions in the tetrahydrochloride salt form. This salt structure dramatically increases the compound's polarity compared to its free base, favoring solubility in polar protic solvents like water and, to a lesser extent, in polar aprotic solvents. The general rule of "like dissolves like" is paramount; polar solvents will be most effective at solvating the ionic salt.
Experimental Protocol: Kinetic Solubility Assessment by HPLC-UV
This protocol describes a standard high-throughput method for determining the kinetic solubility of a compound in various solvents, which is crucial for early-stage drug discovery and development.
1. Objective: To determine the concentration of this compound in a saturated solution of a given solvent after a defined incubation period.
2. Materials:
-
This compound
-
DMSO (anhydrous)
-
Solvents for testing (e.g., Phosphate Buffered Saline (PBS) pH 7.4, Water, Ethanol, Methanol)
-
96-well microplates
-
Plate shaker
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
3. Step-by-Step Methodology:
-
Step 1: Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.
-
Step 2: Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a standard curve for quantification.
-
Step 3: Sample Preparation: Add a small aliquot (e.g., 2 µL) of the 10 mM DMSO stock solution to wells containing a larger volume (e.g., 198 µL) of the desired test solvents. This creates a final nominal concentration of 100 µM.
-
Step 4: Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) on a plate shaker for a set period (e.g., 2 hours) to allow the solution to reach equilibrium.
-
Step 5: Separation of Undissolved Compound: Centrifuge the plate to pellet any precipitated compound.
-
Step 6: Analysis: Carefully transfer the supernatant to a new analysis plate. Analyze the concentration of the dissolved compound in the supernatant by HPLC-UV. The concentration is determined by comparing the peak area of the sample to the standard curve.
Data Presentation: Solubility Summary
While specific experimental data is not publicly available, the results from the protocol above should be compiled into a clear, comparative table.
| Solvent System | pH | Temperature (°C) | Measured Solubility (µg/mL) | Qualitative Assessment |
| Deionized Water | ~6-7 | 25 | [Experimental Value] | [e.g., Highly Soluble] |
| PBS | 7.4 | 25 | [Experimental Value] | [e.g., Highly Soluble] |
| Ethanol | N/A | 25 | [Experimental Value] | [e.g., Soluble] |
| Methanol | N/A | 25 | [Experimental Value] | [e.g., Soluble] |
| DMSO | N/A | 25 | [Experimental Value] | [e.g., Freely Soluble] |
| Acetonitrile | N/A | 25 | [Experimental Value] | [e.g., Sparingly Soluble] |
Workflow Visualization
Caption: Fig 1. Workflow for Kinetic Solubility Assessment.
Part 2: Stability Profile
The stability of this compound is crucial for ensuring its chemical integrity during storage and use. Degradation can lead to loss of potency, formation of impurities, and unreliable experimental results. Hydrazine moieties, in particular, can be susceptible to oxidation.
Factors Affecting Stability
-
pH: The stability of the indazole ring and the hydrazine group can be pH-dependent. Hydrolysis may occur under strongly acidic or basic conditions.
-
Oxidation: Hydrazines are known reducing agents and can be susceptible to oxidation, especially in the presence of atmospheric oxygen or oxidizing agents.
-
Temperature: Elevated temperatures can accelerate degradation pathways.[4] Storage recommendations are typically in a cool environment (2-8°C).[1]
-
Light: Photodegradation can be a concern for many aromatic heterocyclic compounds. Protection from light is a standard precautionary measure.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are used to identify the likely degradation products and pathways of a compound under stress conditions. This information is vital for developing stability-indicating analytical methods.
1. Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
-
Oven, Photostability chamber
3. Step-by-Step Methodology:
-
Step 1: Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[5]
-
Step 2: Apply Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[5]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[5]
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.[5]
-
Thermal Stress: Incubate a solution of the compound at an elevated temperature (e.g., 60°C) in the dark.
-
Photolytic Stress: Expose a solution of the compound to light according to ICH Q1B guidelines.
-
-
Step 3: Time Point Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Step 4: Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Step 5: HPLC Analysis: Analyze all samples by a stability-indicating HPLC method. The use of a PDA or MS detector is crucial for peak purity assessment and identification of potential degradation products.
-
Step 6: Data Evaluation: Calculate the percentage of the parent compound remaining and identify the formation of any major degradants.
Data Presentation: Stability Summary
Results should be tabulated to show the percentage of the compound remaining under each stress condition over time.
| Stress Condition | Time (hours) | % Parent Compound Remaining | Observations (e.g., # of Degradants) |
| 0.1 M HCl @ 60°C | 24 | [Experimental Value] | [e.g., 1 major degradant] |
| 0.1 M NaOH @ 60°C | 24 | [Experimental Value] | [e.g., Significant degradation] |
| 3% H₂O₂ @ RT | 24 | [Experimental Value] | [e.g., Rapid degradation] |
| Thermal (60°C) | 24 | [Experimental Value] | [e.g., Stable] |
| Photolytic | 24 | [Experimental Value] | [e.g., Minor degradation] |
Workflow Visualization
Caption: Fig 2. Workflow for Forced Degradation Study.
Summary and Recommendations
This compound is a polar salt expected to exhibit good solubility in aqueous media and other polar solvents. However, its stability, particularly towards oxidation and potentially strong bases, requires careful consideration.
Handling and Storage Recommendations:
-
Storage: The compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[4] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[1]
-
Handling: Avoid contact with skin and eyes, and use in a well-ventilated area.[4] Keep away from sources of ignition and incompatible substances such as strong oxidizing agents.[4]
-
Solution Preparation: Prepare solutions fresh whenever possible. If stock solutions in solvents like DMSO are to be stored, they should be kept at low temperatures (e.g., -20°C) and protected from light to minimize degradation.
By following the outlined experimental protocols, researchers can generate the specific solubility and stability data required to confidently advance their research and development activities with this versatile chemical building block.
References
The Expanding Therapeutic Landscape of 6-Hydrazinyl-1H-indazole Derivatives: A Technical Guide to Biological Target Identification
For Immediate Release
Singapore – January 1, 2026 – The 6-hydrazinyl-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the potential biological targets of these derivatives, focusing on their anticancer and anti-inflammatory properties. This document synthesizes current knowledge, details experimental methodologies for target identification and validation, and offers insights into the future trajectory of drug discovery efforts centered on this versatile molecular framework.
Introduction: The Significance of the 6-Hydrazinyl-1H-indazole Core
The 1H-indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of numerous pharmacologically active compounds.[1][2] The introduction of a hydrazinyl group at the 6-position significantly enhances the molecule's ability to interact with a diverse array of biological macromolecules, making it a fertile ground for the development of novel therapeutics.[3] These derivatives have shown promise in a variety of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][4]
The unique chemical properties of the 6-hydrazinyl-1H-indazole moiety, particularly the reactivity of the hydrazine group, allow for the creation of extensive compound libraries through reactions with aldehydes and ketones.[5] This chemical tractability, combined with a favorable pharmacokinetic profile, positions these derivatives as highly attractive candidates for drug discovery programs.
Key Biological Targets and Mechanisms of Action
Research has illuminated a range of biological targets for 6-hydrazinyl-1H-indazole derivatives, with a primary focus on protein kinases and key mediators of inflammatory pathways.
Protein Kinases: A Major Frontier in Cancer Therapy
Protein kinases play a pivotal role in cellular signaling pathways that govern cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Several 6-hydrazinyl-1H-indazole derivatives have demonstrated potent inhibitory activity against various kinases.
-
Pim Kinases: The Pim kinase family (Pim-1, -2, and -3) of serine/threonine kinases are crucial regulators of signaling pathways fundamental to tumorigenesis.[6] A series of 3-(pyrazin-2-yl)-1H-indazoles have been developed as potent, pan-Pim inhibitors, demonstrating the potential of the indazole scaffold in targeting these oncogenic kinases.[6]
-
Receptor Tyrosine Kinases (RTKs): This class of kinases, including VEGFR, PDGFR, and FGFR, are critical for angiogenesis and tumor progression. Indazole-based compounds have been successfully developed as multi-target RTK inhibitors.[7] For instance, 1H-indazole derivatives have shown significant inhibitory activity against VEGFR-2.[7] Furthermore, 3-amino-1H-indazol-6-yl-benzamides have been designed to target the "DFG-out" conformation of kinases like FLT3, PDGFRα, and Kit, including their resistance-conferring gatekeeper mutants.[8]
-
Epidermal Growth Factor Receptor (EGFR): Certain 1H-indazole derivatives have displayed strong potencies against both wild-type and mutant forms of EGFR, such as the T790M resistance mutation, in non-small cell lung cancer (NSCLC).[2]
The mechanism of action for these kinase inhibitors often involves binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.
Table 1: Representative 1H-Indazole Derivatives as Kinase Inhibitors
| Compound Class | Target Kinase(s) | Reported Activity (IC50) | Reference |
| 3-(Pyrazin-2-yl)-1H-indazoles | Pan-Pim Kinases | Potent inhibition | [6] |
| 1H-Indazole-3-amine derivatives | VEGFR-2 | 2.15 µM | [7] |
| 3-Amino-1H-indazol-6-yl-benzamides | FLT3, PDGFRα, Kit | Single-digit nM EC50s | [8] |
| 1H-Indazole derivatives | EGFR (T790M) | 5.3 nM | [2] |
Anti-inflammatory Targets
Chronic inflammation is a key driver of numerous diseases, including cancer and autoimmune disorders. 6-Hydrazinyl-1H-indazole derivatives have exhibited significant anti-inflammatory properties through the modulation of key inflammatory mediators.
-
Cyclooxygenase-2 (COX-2): Molecular docking and dynamics simulation studies have identified COX-2 as a potential target for 1H-indazole analogs.[9][10] Certain derivatives containing difluorophenyl, para-toluene, and 4-methoxyphenyl groups have shown significant binding affinity to the COX-2 enzyme.[9][10]
-
Cytokine Inhibition: Studies have shown that indazole and its derivatives can inhibit the production of pro-inflammatory cytokines, which may contribute to their anti-inflammatory effects.[11]
The anti-inflammatory mechanism of these compounds is believed to involve the inhibition of enzymes like COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[11]
Experimental Workflows for Target Identification and Validation
A multi-pronged approach is essential for the robust identification and validation of the biological targets of 6-hydrazinyl-1H-indazole derivatives.
Target Identification Workflow
The initial step in elucidating the mechanism of action of a novel compound is to identify its direct molecular targets.
Caption: Workflow for identifying potential biological targets of 6-Hydrazinyl-1H-indazole derivatives.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Ligand Immobilization:
-
Synthesize a derivative of the hit 6-hydrazinyl-1H-indazole compound containing a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Incubate the activated beads with the compound to achieve efficient immobilization. Wash extensively to remove any non-covalently bound ligand.
-
-
Cell Lysate Preparation:
-
Culture relevant cells (e.g., cancer cell lines for anticancer agents) to a high density.
-
Lyse the cells using a non-denaturing lysis buffer to preserve protein structure and interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-Down:
-
Incubate the clarified cell lysate with the immobilized compound beads for several hours at 4°C to allow for protein binding.
-
As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker alone.
-
Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads using a competitive inhibitor (e.g., a high concentration of the free compound) or by changing the buffer conditions (e.g., pH or salt concentration).
-
Resolve the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue staining.
-
Excise the protein bands of interest and subject them to in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Target Validation Workflow
Once potential targets have been identified, it is crucial to validate that they are indeed responsible for the observed biological effects of the compound.
Caption: A comprehensive workflow for the validation of identified biological targets.
Experimental Protocol: Kinase Inhibition Assay (Example)
-
Reagents and Materials:
-
Recombinant active kinase of interest.
-
Kinase-specific substrate peptide.
-
ATP.
-
6-Hydrazinyl-1H-indazole test compounds.
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well assay plates.
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for the optimized time.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Future Directions and Conclusion
The 6-hydrazinyl-1H-indazole scaffold continues to be a rich source of novel therapeutic agents. Future research will likely focus on:
-
Expanding the Target Space: Exploring the potential of these derivatives against other target classes, such as epigenetic modulators and metabolic enzymes.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the indazole core and the hydrazinyl side chain to optimize potency, selectivity, and pharmacokinetic properties.[12]
-
Development of Covalent Inhibitors: Leveraging the reactivity of the hydrazine group to design irreversible inhibitors with enhanced potency and duration of action.
-
Application in Combination Therapies: Investigating the synergistic effects of 6-hydrazinyl-1H-indazole derivatives with existing anticancer and anti-inflammatory drugs.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Hydrazinyl-1H-indazole tetrahydrochloride|CAS 1266362-60-0 [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Hydrazinyl-1H-indazole hydrochloride | 1012879-50-3 | Benchchem [benchchem.com]
- 6. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 8. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Investigation of the Electronic Structure of 6-Hydrazinyl-1H-indazole: A Roadmap for Drug Discovery
This technical guide provides a comprehensive framework for the theoretical investigation of the electronic structure of 6-Hydrazinyl-1H-indazole. Intended for researchers, computational chemists, and professionals in drug development, this document outlines the rationale, computational methodologies, and expected insights from such a study. While direct experimental and theoretical data on this specific molecule are nascent, this guide leverages established computational protocols and findings from studies on analogous indazole derivatives to propose a robust research plan.
Introduction: The Therapeutic Potential of the Indazole Scaffold
The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a versatile template for designing molecules with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Notably, indazole derivatives have been successfully developed as kinase inhibitors, such as Pazopanib and Axitinib, underscoring their significance in modern drug discovery.
The introduction of a hydrazinyl group at the 6-position of the 1H-indazole core is anticipated to modulate its electronic properties and, consequently, its biological activity. The hydrazinyl moiety can act as a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets. Understanding the electronic structure of 6-Hydrazinyl-1H-indazole is therefore a critical step in elucidating its mechanism of action and guiding the design of novel therapeutics.
Computational Methodology: A Validated Approach
To thoroughly characterize the electronic structure of 6-Hydrazinyl-1H-indazole, a multi-faceted computational approach based on Density Functional Theory (DFT) is proposed. DFT has been repeatedly validated as a powerful tool for studying the physicochemical properties of indazole derivatives.[3][4][5]
Geometry Optimization and Vibrational Analysis
The first crucial step is to determine the most stable three-dimensional conformation of the molecule.
Protocol:
-
Initial Structure Generation: Construct the 3D structure of 6-Hydrazinyl-1H-indazole using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization without any symmetry constraints.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-311++G(d,p) to provide a good balance between accuracy and computational cost.
-
-
Vibrational Frequency Calculation: Following optimization, a frequency calculation at the same level of theory is essential. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions.
Protocol:
-
Orbital Energy Calculation: Extract the energies of the HOMO and LUMO from the optimized structure's output file.
-
HOMO-LUMO Gap (ΔE): Calculate the energy gap (ΔE = ELUMO - EHOMO). A smaller gap generally implies higher reactivity.
-
Visualization: Generate isodensity plots of the HOMO and LUMO to visualize their spatial distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Diagram: Computational Workflow for Electronic Structure Analysis
Caption: A typical workflow for the theoretical analysis of molecular electronic structure.
Molecular Electrostatic Potential (MEP)
The MEP map is an invaluable tool for visualizing the charge distribution and predicting sites for intermolecular interactions.
Protocol:
-
MEP Calculation: Compute the MEP on the electron density surface of the optimized molecule.
-
Visualization: Generate a color-coded MEP map where:
-
Red (Negative Potential): Indicates electron-rich regions, susceptible to electrophilic attack and favorable for interacting with positive sites.
-
Blue (Positive Potential): Indicates electron-deficient regions, prone to nucleophilic attack and favorable for interacting with negative sites.
-
Green (Neutral Potential): Represents regions of neutral electrostatic potential.
-
Natural Bond Orbital (NBO) Analysis
NBO analysis provides detailed insights into charge distribution, hybridization, and intramolecular interactions.
Protocol:
-
NBO Calculation: Perform an NBO analysis on the optimized geometry.
-
Data Extraction: Extract natural atomic charges and analyze hyperconjugative interactions (donor-acceptor interactions) between filled and empty orbitals. This can reveal the stabilizing effects of intramolecular charge transfer.
Predicted Electronic Properties and Their Implications
Based on studies of similar indazole derivatives, we can anticipate the following for 6-Hydrazinyl-1H-indazole:
| Property | Predicted Characteristic | Implication for Drug Discovery |
| HOMO-LUMO Gap | A relatively small energy gap compared to the parent indazole. | The hydrazinyl group, being an electron-donating group, is expected to raise the HOMO energy, leading to a smaller gap and potentially higher chemical reactivity. |
| Molecular Orbitals | HOMO likely localized on the hydrazinyl group and the pyrazole ring; LUMO distributed over the fused ring system. | This distribution suggests the hydrazinyl moiety is a primary site for electrophilic attack and oxidation, which could be relevant for metabolic stability studies. |
| MEP | Negative potential (red) concentrated around the nitrogen atoms of the hydrazinyl group and the pyrazole ring. | These regions are prime locations for hydrogen bonding with receptor amino acid residues, a key factor in drug-target binding affinity. |
| NBO Charges | Significant negative charges on the nitrogen atoms. | Confirms the nucleophilic character of the nitrogen atoms and their role in coordinating with biological targets. |
Diagram: Key Electronic Property Relationships
Caption: Interrelation of calculated electronic properties and their biological relevance.
Conclusion and Future Directions
The theoretical study of 6-Hydrazinyl-1H-indazole's electronic structure is a foundational step towards understanding its potential as a therapeutic agent. The computational protocols outlined in this guide provide a robust framework for obtaining critical insights into its reactivity and intermolecular interaction capabilities. The results from these studies will be instrumental in guiding future synthetic modifications, interpreting structure-activity relationships (SAR), and ultimately accelerating the drug discovery process.
Future work should involve correlating these theoretical findings with experimental data, such as spectroscopic measurements and biological activity assays. Furthermore, molecular docking and molecular dynamics simulations can be employed to investigate the binding modes of 6-Hydrazinyl-1H-indazole with specific protein targets, further validating its therapeutic potential.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Turkish Computational and Theoretical Chemistry » Submission » Theoretical Evaluation of Six Indazole Derivatives as Corrosion Inhibitors Based on DFT [dergipark.org.tr]
Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 6-Hydrazinyl-1H-indazole tetrahydrochloride
For Researchers, Scientists, and Drug Development Professionals
Preamble: Acknowledging the Data Gap and the Precautionary Principle
Section 1: Hazard Profile of 6-Hydrazinyl-1H-indazole tetrahydrochloride
The primary hazards associated with this compound stem from its hydrazinyl moiety and its classification as a tetrahydrochloride salt. The known hazard statements for this compound are: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .[1] Extrapolating from the extensive data on hydrazine and its salts, a more detailed hazard profile can be constructed.
Acute and Chronic Health Hazards
Hydrazine is recognized as an acutely toxic substance via all routes of exposure: inhalation, ingestion, and dermal contact.[2] It is corrosive and can cause severe damage to the skin, eyes, and respiratory tract.[3]
-
Acute Exposure: Symptoms can include irritation of the eyes, nose, and throat, dizziness, headache, nausea, pulmonary edema, seizures, and even coma.[2]
-
Chronic Exposure: The most significant long-term risk associated with hydrazine and its derivatives is carcinogenicity. Hydrazine is classified as a potential human carcinogen, having been shown to cause liver, lung, and nasal cavity cancers in animal studies.[4][5] It is also a sensitizer and a reproductive toxin.[3]
Physicochemical and Reactivity Hazards
While specific data for this compound is scarce, the general reactivity of hydrazine compounds provides a strong basis for safety protocols.
-
Thermal Instability: Hydrazine and its derivatives are thermally unstable.[5] Heating may cause an explosion.[6] Decomposition can be accelerated by catalysts such as metal oxides (iron, copper), rust, and other finely divided metals.[7] Thermal decomposition of hydrazine can produce flammable and toxic gases, including ammonia, hydrogen, and nitrogen oxides.[2][3]
-
Incompatibilities: This compound must be considered incompatible with a range of common laboratory reagents. Violent reactions can occur with:
-
Strong Oxidizing Agents: (e.g., peroxides, chromates, permanganates)[7]
-
Acids: While this compound is a hydrochloride salt, strong acids could potentially lead to uncontrolled reactions.[7]
-
Metal Salts and Oxides: Catalytic decomposition can be initiated by ions of chromium, iron, and copper.[7]
-
Porous Materials: Absorption onto materials like rags, sawdust, or activated carbon can lead to spontaneous ignition in the presence of air.[8]
-
Hazard Summary Table
| Hazard Category | Description | Primary Reference(s) |
| Acute Toxicity (Oral) | Harmful if swallowed. | [1] |
| Skin Corrosion/Irritation | Causes skin irritation. Can be corrosive on prolonged contact. | [1][3] |
| Eye Damage/Irritation | Causes serious eye irritation. Risk of severe burns. | [1][3] |
| Acute Toxicity (Inhalation) | May cause respiratory irritation. Vapors are toxic. | [1][2] |
| Carcinogenicity | Suspected human carcinogen based on hydrazine data. | [4][5] |
| Reproductive Toxicity | Considered a reproductive toxin based on hydrazine data. | [3] |
| Reactivity | Thermally unstable. Reacts violently with oxidizers. | [6][7][8] |
Section 2: The Cornerstone of Safety: Engineering and Administrative Controls
Before any handling of this compound, a robust framework of engineering and administrative controls must be in place. These are non-negotiable prerequisites for ensuring personnel safety.
Mandatory Engineering Controls
-
Chemical Fume Hood: All work with this compound, including weighing, dissolution, and transfers, must be conducted inside a properly functioning and certified chemical fume hood.[2][3] The fume hood is the primary barrier to prevent inhalation of dust or vapors.
-
Designated Area: The area within the fume hood where the compound is handled must be clearly marked as a "Designated Area" for Particularly Hazardous Substances.[2] This signage alerts other laboratory personnel to the specific hazards present.
-
Emergency Equipment: A certified safety shower and eyewash station must be located in close proximity to the handling area.[9] Their functionality must be tested and documented regularly.
Essential Administrative Controls
-
Standard Operating Procedure (SOP): A detailed, lab-specific SOP for handling this compound must be written and approved. All personnel must read, understand, and sign this SOP before beginning any work.[3]
-
Training: All personnel must receive documented training on the specific hazards of hydrazine compounds, as well as the lab-specific SOP and emergency procedures.[3]
-
Inventory Management: Maintain a minimal working quantity of the compound. All containers must be clearly labeled with the chemical name and all appropriate GHS hazard pictograms.[2]
Section 3: Personal Protective Equipment (PPE) - The Last Line of Defense
Proper PPE is essential to prevent dermal and eye contact. The following PPE is mandatory when handling this compound:
-
Hand Protection: Double gloving is recommended. Use a pair of nitrile gloves as the inner layer, with a pair of chloroprene or other chemically resistant gloves as the outer layer, especially when there is a splash hazard.[2] Gloves must be inspected before each use and changed immediately if contamination is suspected.
-
Eye and Face Protection: ANSI Z87.1-compliant chemical safety goggles are required at all times.[2] When a significant splash hazard exists (e.g., during transfers of solutions), a full-face shield must be worn in addition to safety goggles.[2]
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[2] Ensure the lab coat has tight-fitting cuffs. Do not wear street clothes that expose skin below the lab coat.
-
Respiratory Protection: While all work should be performed in a fume hood to prevent inhalation, if a situation arises where the fume hood is not feasible (which should be avoided), contact your institution's Environmental Health & Safety (EHS) department to determine appropriate respiratory protection needs.[2]
Section 4: Step-by-Step Protocols for Safe Handling
The causality behind these protocols is to minimize the generation of aerosols or dusts and to prevent any contact with the substance.
Protocol for Weighing Solid this compound
-
Preparation: Don all required PPE. Ensure the fume hood sash is at the appropriate working height. Decontaminate the work surface within the designated area.
-
Tare: Place a tared weigh boat or container on an analytical balance inside the fume hood.
-
Dispensing: Carefully open the stock container. Using a clean spatula, slowly transfer the desired amount of solid to the weigh boat. Avoid any rapid movements that could generate dust.
-
Cleaning: Once the desired amount is weighed, securely close the stock container. Use a disposable brush or a wipe lightly dampened with a suitable solvent (e.g., methanol) to clean the spatula and any residual dust from the work surface. Dispose of cleaning materials as hazardous waste.
-
Transport: If the weighed material needs to be moved, place it in a secondary, sealed, and labeled container before removing it from the fume hood.
Protocol for Preparing Solutions
-
Setup: In the designated area of the fume hood, place a magnetic stir plate and a flask appropriately sized for the final volume.
-
Solvent Addition: Add the desired solvent to the flask.
-
Solute Addition: Slowly add the pre-weighed solid to the solvent while stirring to facilitate dissolution and prevent clumping.
-
Rinsing: Rinse the weigh boat with a small amount of the solvent, adding the rinse to the flask to ensure a complete transfer.
-
Sealing: Once dissolved, cap the flask. If the reaction is to be heated, ensure the system is equipped with a condenser and is not a closed system to prevent pressure buildup.
Section 5: Storage and Waste Management
Proper storage and waste disposal are critical to prevent accidental exposure and environmental contamination.
Storage Requirements
-
Store this compound in a tightly closed, clearly labeled container.[1]
-
The storage location should be a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[1][9]
-
It must be stored in a designated "Particularly Hazardous Substance" cabinet, segregated from incompatible materials, especially oxidizing agents and acids.[1][2]
-
Always use secondary containment (e.g., a tray or tub) for all stored containers.[1]
Waste Disposal Protocol
-
All waste containing this compound is considered Extremely Hazardous Waste .[2]
-
Solid Waste: Contaminated items such as gloves, wipes, and weigh boats should be collected in a dedicated, sealed, and clearly labeled hazardous waste bag.[1]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Empty Containers: The original container, even when empty, should be treated as hazardous waste as it will retain product residue.[1] Do not rinse into the sink. Dispose of it through your institution's EHS department.[2]
Section 6: Emergency Procedures - Planning for the Unexpected
Immediate and correct response to an emergency can significantly mitigate harm.
In Case of Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15-20 minutes, holding the eyelids open.[1][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air immediately.[11] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[1] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[9] Seek immediate medical attention.[2]
In Case of a Spill
All spills of this material should be treated as a major spill .[2]
-
Evacuate: Immediately alert others in the area and evacuate the laboratory.[2]
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Report: Call your institution's emergency number (e.g., 911) and the EHS department immediately.[2][3]
-
Assist: Remain safely outside the area to provide information to emergency responders. Do not attempt to clean up the spill yourself.[2]
Section 7: Visualizing Safety Workflows
Safe Handling Workflow
Caption: Workflow for handling this compound.
Emergency Spill Response
Caption: Emergency response procedure for a spill.
References
- 1. This compound|CAS 1266362-60-0 [benchchem.com]
- 2. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. americanelements.com [americanelements.com]
- 5. Hydrazine and Hydrazine Sulfate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. steamforum.com [steamforum.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. U(vi) hydrazinates: structural and thermal decomposition features - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. chembk.com [chembk.com]
A Senior Application Scientist's Guide to 6-Hydrazinyl-1H-indazole tetrahydrochloride: Commercial Sourcing and Purity Benchmarks for Drug Discovery
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 6-Hydrazinyl-1H-indazole tetrahydrochloride (CAS: 1266362-60-0), a critical building block in medicinal chemistry. We will delve into sourcing this reagent from commercial suppliers and establish a framework for understanding and verifying its purity, which is paramount for reproducible and reliable downstream applications.
Introduction: The Significance of the Indazole Scaffold
The indazole core is a privileged structure in pharmacology, renowned for its presence in a multitude of biologically active compounds.[1] Its derivatives have shown a wide spectrum of activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1] Notable FDA-approved drugs like Niraparib, a PARP inhibitor, and Pazopanib, a tyrosine kinase inhibitor, feature the indazole scaffold, underscoring its therapeutic relevance.[1]
This compound serves as a versatile synthon, with its reactive hydrazinyl group enabling the synthesis of more complex, nitrogen-containing heterocycles.[1] This reactivity is key for constructing libraries of novel compounds for biological screening. However, the success of these synthetic endeavors is fundamentally dependent on the quality and purity of the starting material. Impurities can lead to unwanted side reactions, complicate purification, and ultimately compromise the integrity of biological data.
Commercial Availability and Supplier Overview
6-Hydrazinyl-1H-indazole is commercially available, most commonly as a hydrochloride salt to improve stability and handling. It is crucial to distinguish between the tetrahydrochloride (C₇H₁₂Cl₄N₄) and the monohydrochloride (C₇H₉ClN₄) forms, as their molecular weights and stoichiometry in reactions will differ.
The following table summarizes key information from various commercial suppliers. Note that catalog details and availability are subject to change.
| Supplier | Product Name | CAS Number | Molecular Formula | Additional Notes |
| American Elements | This compound | 1266362-60-0 | C₇H₁₂Cl₄N₄ | Offers various purity grades, including high and ultra-high purity forms, and can produce materials to customer specifications.[2] |
| BenchChem | This compound | 1266362-60-0 | C₇H₁₂Cl₄N₄ | Marketed for research use in medicinal chemistry and synthesis.[1] |
| Parchem | 6-Hydrazinyl-1H-indazole hydrochloride | 1803600-85-2 | C₇H₉ClN₄ | Note: This is the monohydrochloride salt. |
| ChemicalBook | 1H-Indazole, 6-hydrazinyl-, hydrochloride (1:1) | 2089319-31-1 | C₇H₉ClN₄ | Note: This is the monohydrochloride salt.[3] |
Expert Insight: When sourcing this reagent, always request a lot-specific Certificate of Analysis (CoA) to verify the identity and purity. Pay close attention to the salt form specified by the supplier to ensure accurate molar calculations in your experimental designs. For GMP or preclinical studies, inquire about the supplier's quality management system and their ability to provide documentation for regulatory filings.
Purity Standards and Analytical Validation
While there is no universal pharmacopeial standard for this compound, reputable suppliers typically provide material with a purity of ≥97% or higher. Purity is most commonly assessed by High-Performance Liquid Chromatography (HPLC), with supporting data from Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis.
A typical Certificate of Analysis will report on the following parameters:
| Parameter | Typical Specification | Method | Purpose |
| Appearance | Off-white to yellow or brown solid | Visual Inspection | Confirms the physical state and alerts to potential gross contamination or degradation. |
| Identity | Conforms to structure | ¹H NMR Spectroscopy | Confirms the chemical structure and the proton environment of the molecule. The spectrum should be consistent with the expected structure of 6-Hydrazinyl-1H-indazole. |
| Purity | ≥97.0% (often >99.0%) | HPLC | Quantifies the presence of the main component relative to impurities. This is the primary determinant of purity. |
| Water Content | ≤0.5% | Karl Fischer (KF) Titration | The hydrochloride salt is hygroscopic; quantifying water content is critical for accurate weighing and stoichiometry. |
| Residue on Ignition | ≤0.5% | Gravimetric Analysis | Measures the amount of inorganic impurities remaining after combustion. |
| Elemental Analysis | C, H, N, Cl % within ±0.4% of theoretical | Combustion Analysis | Confirms the elemental composition of the compound, providing further evidence of identity and purity, including the correct salt form.[1] |
The Self-Validating System: A Multi-Pronged Approach to Purity
The combination of these analytical techniques creates a self-validating system. HPLC provides a quantitative measure of purity, while ¹H NMR and elemental analysis confirm the structural identity. For instance, a clean ¹H NMR spectrum that is consistent with the structure validates that the major peak in the HPLC chromatogram is indeed the target compound.[4] Elemental analysis further corroborates this by confirming the expected atomic percentages, which is particularly important for verifying the correct hydrochloride salt form.[1]
Experimental Protocols: Verifying Purity In-House
It is good laboratory practice to verify the purity of critical starting materials upon receipt. The following are generalized protocols for key analytical methods.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) on a standard HPLC system with a UV detector.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a small amount of DMSO or methanol, diluted with the mobile phase) to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Gradient: A typical gradient would be to start with 95% A / 5% B, ramping to 5% A / 95% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions to re-equilibrate.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Protocol: Structural Confirmation by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it will not exchange with the N-H protons.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Obtain a standard proton spectrum.
-
Data Analysis: Process the spectrum and compare the chemical shifts, integration values, and coupling patterns to the expected structure of 6-Hydrazinyl-1H-indazole. The spectrum should be consistent with published data or theoretical predictions.[5]
Quality Control Workflow
The following diagram illustrates a logical workflow for the quality control and release of this compound for research and development.
References
Methodological & Application
Application of 6-Hydrazinyl-1H-indazole tetrahydrochloride in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone of modern hit identification, enabling the efficient exploration of chemical space to tackle even the most challenging biological targets.[1][2] This guide provides a detailed technical overview and experimental protocols for the application of 6-Hydrazinyl-1H-indazole tetrahydrochloride , a versatile fragment designed to maximize the potential for meaningful protein-ligand interactions. We will explore the strategic rationale behind its design, leveraging the privileged nature of the indazole scaffold and the unique interactive capabilities of the hydrazinyl moiety. Detailed protocols for primary screening using X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Surface Plasmon Resonance (SPR) are provided, alongside a workflow for hit validation and elaboration. This document is intended for researchers, medicinal chemists, and structural biologists actively engaged in drug discovery programs.
Introduction: The Strategic Value of 6-Hydrazinyl-1H-indazole
The success of any FBDD campaign is fundamentally linked to the quality of the fragment library.[3] Ideal fragments are small, possess low molecular complexity, and exhibit sufficient solubility to be screened at high concentrations.[4] They must, however, contain chemical features that can form high-quality, energetically favorable interactions with a protein target.[5] this compound is a purpose-designed fragment that embodies these principles.
1.1 The Privileged Indazole Scaffold:
The 1H-indazole core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous approved therapeutics.[6][7] Its rigid, bicyclic aromatic structure is rich in hydrogen bond donors and acceptors, making it an excellent "hinge-binding" motif, particularly for targets such as protein kinases.[1][6] This scaffold can mimic the adenine ring of ATP, forming key hydrogen bonds within the ATP-binding cleft, providing a strong anchor point for fragment binding.[1]
1.2 The Hydrazinyl Moiety: A Versatile Interaction Hub:
The hydrazinyl group (-NHNH₂) at the 6-position adds a critical layer of functionality. It serves as a potent hydrogen bond donor and can act as a nucleophile or a metal chelator.[8] This versatility opens up several mechanistic possibilities:
-
Non-covalent Interactions: The hydrazinyl group can form strong, directional hydrogen bonds with backbone amides or specific amino acid side chains (e.g., Asp, Glu, Thr), significantly contributing to binding affinity.[9]
-
Potential for Covalent Engagement: While not as reactive as a warhead like an acrylamide, the hydrazine moiety possesses latent reactivity.[10] Under appropriate conditions or proximity to electrophilic cofactors or residues, it can potentially form covalent bonds, making it a valuable tool for covalent fragment screening.[11] This dual potential for both strong non-covalent and potential covalent interactions makes it a highly valuable fragment for screening campaigns.
The combination of the established indazole anchor with the versatile hydrazinyl group in a single, low-molecular-weight molecule provides a powerful tool for probing protein binding sites.
Fragment Properties: this compound
| Property | Value | "Rule of Three" Compliance[12][13] |
| CAS Number | 1266362-60-0 | N/A |
| Molecular Formula | C₇H₁₂Cl₄N₄ | N/A |
| Molecular Weight | 294.01 g/mol | Yes (as free base: ~148 g/mol ) |
| Hydrogen Bond Donors | 3 (on indazole & hydrazine) | Yes (≤3) |
| Hydrogen Bond Acceptors | 2 (on indazole) | Yes (≤3) |
| cLogP (estimated) | < 3 | Yes (≤3) |
| Rotatable Bonds | 1 | Yes (≤3) |
Note: Molecular weight for Ro3 compliance is considered for the free base form, as the salt is used primarily to enhance solubility and stability.
Experimental Workflows & Protocols
The successful application of 6-Hydrazinyl-1H-indazole requires robust biophysical screening methods capable of detecting weak binding events, which are characteristic of fragment hits.[14][15][16] Below are detailed protocols for three orthogonal screening techniques: X-ray Crystallography, NMR Spectroscopy, and Surface Plasmon Resonance.
Workflow Overview
Caption: FBDD workflow from fragment preparation to hit elaboration.
General Preparation Protocol: Stock & Working Solutions
Causality: Fragments are typically stored at high concentrations in dimethyl sulfoxide (DMSO) to ensure solubility and stability.[17] The final DMSO concentration in the assay buffer must be carefully matched between the sample and control to avoid artifacts, especially in sensitive techniques like SPR and thermal shift assays.[18]
-
Stock Solution (100 mM):
-
Carefully weigh out the required amount of this compound.
-
Dissolve in 100% DMSO-d6 (for NMR) or high-purity DMSO (for other assays) to a final concentration of 100 mM.
-
Vortex thoroughly to ensure complete dissolution. Store at -20°C in small aliquots to avoid freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw a stock solution aliquot and bring it to room temperature.
-
Prepare working solutions by diluting the 100 mM stock into the final, protein-specific assay buffer.
-
Crucially, ensure the final % DMSO is identical across all samples and controls. A final concentration of 1-2% DMSO is common and generally well-tolerated by proteins.[17]
-
Protocol 1: X-ray Crystallography Fragment Soaking
Causality: X-ray crystallography provides unparalleled structural information, revealing not only if a fragment binds but precisely how it binds.[19][20] The soaking method is a high-throughput approach where pre-grown protein crystals are incubated with the fragment, allowing it to diffuse into the active site without the need for co-crystallization.[21][22]
-
Crystal Preparation: Grow robust, well-diffracting crystals of the target protein in its apo (ligand-free) form.
-
Solvent Tolerance Test: Before screening, test the crystals' stability in the soaking solution containing the same final % DMSO that will be used for the fragment, but without the fragment itself. This ensures the solvent does not damage the crystal lattice.[23]
-
Soaking Solution: Prepare a solution of 10-50 mM this compound in a cryo-protectant-compatible buffer. The high concentration is necessary to drive the binding equilibrium for weakly interacting fragments.
-
Soaking:
-
Using a crystal loop, transfer an apo crystal from its growth drop into a drop of the soaking solution.
-
Incubate for a period ranging from minutes to several hours. The optimal time depends on the crystal packing and must be determined empirically.
-
-
Cryo-cooling: Briefly pass the soaked crystal through a cryoprotectant solution (if not already included in the soaking buffer) and flash-cool it in liquid nitrogen.
-
Data Collection & Analysis:
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and calculate electron density maps. A positive hit is identified by the appearance of new, unmodeled electron density in a specific binding pocket, which can be fitted with the fragment's structure.
-
Protocol 2: NMR Spectroscopy (Saturation Transfer Difference)
Causality: NMR is a powerful solution-based technique for detecting weak interactions. Saturation Transfer Difference (STD) NMR is a ligand-observed experiment that is highly sensitive to binding events.[19][24] It works by selectively irradiating protons on the protein. This saturation is transferred via the Nuclear Overhauser Effect (NOE) to a bound ligand. When the ligand dissociates, it "remembers" this saturation, resulting in attenuated signals in the NMR spectrum. Only binding molecules will show an STD effect.[25]
-
Sample Preparation:
-
Prepare two samples in a suitable deuterated buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O).
-
Sample A (Reference): 100-500 µM of 6-Hydrazinyl-1H-indazole.
-
Sample B (Protein + Ligand): 10-50 µM target protein and 100-500 µM of the fragment. A high ligand-to-protein ratio (e.g., 50:1) is crucial.[25]
-
-
NMR Experiment Setup:
-
Acquire a standard 1D ¹H spectrum of Sample B to confirm the presence of ligand and protein signals.
-
Set up the STD experiment (e.g., stddiffesgp pulse program).[26]
-
On-resonance irradiation: Set to a region where only protein signals are present (e.g., 0.5 to -1.0 ppm).
-
Off-resonance irradiation: Set to a region far from any protein or ligand signals (e.g., 30-40 ppm).
-
Saturation Time (Tsat): A typical starting point is 2 seconds. This is the duration of the selective irradiation and is critical for the extent of saturation transfer.[26]
-
-
Data Acquisition & Processing:
-
Acquire the interleaved on- and off-resonance spectra. The experiment automatically subtracts the on-resonance from the off-resonance spectrum.
-
The resulting difference spectrum will only show signals from the protons of the fragment that are in close proximity to the protein upon binding.
-
-
Hit Interpretation: The presence of signals in the STD spectrum is a clear indication of binding. The relative intensity of the signals can provide information about which part of the fragment is closest to the protein surface (epitope mapping).[19]
Caption: Principle of Saturation Transfer Difference (STD) NMR.
Protocol 3: Surface Plasmon Resonance (SPR)
Causality: SPR is a label-free biophysical technique that measures changes in mass on a sensor surface in real-time.[27] By immobilizing the target protein, the binding of a fragment can be detected as an increase in the response signal. SPR is highly sensitive, requires low protein consumption, and can provide kinetic data (association and dissociation rates).[18]
-
Protein Immobilization:
-
Immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling). Aim for a high immobilization level to maximize the signal for small fragment binders.[28]
-
Use a reference flow cell, either left blank or with an immobilized irrelevant protein, to subtract non-specific binding and bulk refractive index effects.[28]
-
-
Assay Setup:
-
Running Buffer: Use a standard physiological buffer (e.g., HBS-EP+). Crucially, supplement the running buffer with the same percentage of DMSO as is present in the fragment solutions.[18]
-
Fragment Concentration: For a primary screen, use a single high concentration of 6-Hydrazinyl-1H-indazole, typically 100-200 µM.
-
-
Screening Run:
-
Inject the fragment solution over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).[28]
-
Monitor the binding response (measured in Response Units, RU). A typical injection cycle includes an association phase (fragment injection) followed by a dissociation phase (running buffer injection).
-
Include buffer-only (blank) injections periodically for double-referencing.
-
-
Hit Identification & Analysis:
-
Subtract the signal from the reference cell and the blank injections from the target cell signal.
-
A positive hit is a fragment that gives a response significantly above the noise level, indicating binding to the immobilized target.
-
For validated hits, a full kinetic analysis can be performed by injecting a range of fragment concentrations to determine the dissociation constant (KD).
-
Hit Validation and Progression
A hit from a single primary screen is not sufficient. A robust hit validation cascade using orthogonal techniques is essential to eliminate false positives and build confidence in a fragment.[2][29]
Hit Validation Workflow
-
Orthogonal Confirmation: A hit identified in one assay should be confirmed by a second, different biophysical method.[30] For example, an SPR hit should be tested by NMR, or vice-versa. This minimizes the risk of method-specific artifacts.
-
Affinity Determination: Once validated, determine the binding affinity (KD) of the fragment. Isothermal Titration Calorimetry (ITC) provides a direct measure of binding thermodynamics, while a full dose-response curve in SPR can provide kinetic and affinity data.
-
Structural Characterization: For the most promising validated hits, obtaining a high-resolution co-crystal structure is the ultimate goal. The structure reveals the precise binding mode and provides a blueprint for structure-based drug design.
-
Fragment Elaboration: With structural information in hand, the fragment can be optimized to improve potency. Common strategies include:
The indazole scaffold of 6-Hydrazinyl-1H-indazole provides multiple vectors for synthetic elaboration, allowing chemists to systematically explore the surrounding chemical space to enhance binding affinity and selectivity.
Conclusion
This compound is a strategically designed fragment that offers significant advantages for FBDD campaigns. The combination of a privileged, hinge-binding indazole core with a versatile hydrazinyl group provides a high potential for identifying quality hits against a range of protein targets, particularly kinases. The protocols outlined in this guide provide a robust framework for screening, validating, and progressing this fragment, leveraging the strengths of key biophysical techniques to accelerate the journey from fragment hit to lead compound.
References
- 1. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Proof-of-Concept Fragment Screening of a Hit-Validated 96-Compounds Library against Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. med.stanford.edu [med.stanford.edu]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. academic.oup.com [academic.oup.com]
- 16. research.ed.ac.uk [research.ed.ac.uk]
- 17. DSpace [research-repository.griffith.edu.au]
- 18. scispace.com [scispace.com]
- 19. ichorlifesciences.com [ichorlifesciences.com]
- 20. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
- 24. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 26. Saturation Transfer Difference (STD) - NMR experiment procedure | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 27. pubs.acs.org [pubs.acs.org]
- 28. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 29. sartorius.com [sartorius.com]
- 30. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 31. Fragment-Based Approach To Enhance Drug Discovery Productivity | Technology Networks [technologynetworks.com]
- 32. cresset-group.com [cresset-group.com]
- 33. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 34. Fragment Linking Strategies for Structure-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for Derivatization of the Hydrazinyl Group on the Indazole Core
Introduction: The Indazole Scaffold and the Versatility of the Hydrazinyl Group
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] Its unique bicyclic structure, consisting of a fused benzene and pyrazole ring, provides a rigid framework that can be strategically functionalized to modulate biological activity. Among the various functional groups that can be appended to the indazole core, the hydrazinyl group (-NHNH₂) offers a particularly versatile handle for synthetic diversification.
The nucleophilic nature of the terminal amino group and the adjacent nitrogen atom allows for a plethora of chemical transformations. This reactivity enables the construction of diverse molecular architectures, from simple hydrazones and acyl hydrazides to complex fused heterocyclic systems. Such derivatization is a cornerstone of structure-activity relationship (SAR) studies, allowing researchers to fine-tune the physicochemical properties and biological profiles of lead compounds.
This comprehensive guide provides detailed, field-proven protocols for the derivatization of the hydrazinyl group on the indazole core. We will delve into the causality behind experimental choices, offering not just the "how" but the "why" for each critical step. The protocols detailed herein cover three fundamental and high-impact transformations: Hydrazone Formation , N-Acylation , and Heterocyclic Cyclization .
Core Derivatization Strategies: An Overview
The derivatization of a hydrazinyl-indazole typically begins with a common starting material, such as 3-hydrazinyl-1H-indazole. From this key intermediate, multiple synthetic pathways can be explored.
Caption: Key derivatization pathways for the hydrazinyl-indazole core.
Section 1: Synthesis of Indazole-Hydrazones via Condensation
The reaction of a hydrazine with an aldehyde or ketone to form a hydrazone is a robust and fundamental transformation in organic chemistry. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism. The resulting hydrazone derivatives are not only stable compounds in their own right but also serve as crucial intermediates for further functionalization.
Mechanistic Insight: The Role of Acid Catalysis
The formation of a hydrazone involves two key steps: nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration.
Caption: Acid-catalyzed mechanism for hydrazone formation.
The reaction requires a slightly acidic medium.[2] If the pH is too low (highly acidic), the hydrazine nucleophile will be protonated, rendering it unreactive.[2][3] Conversely, if the medium is neutral or basic, the carbonyl group is not sufficiently activated for nucleophilic attack. A catalytic amount of a weak acid, such as acetic acid, provides the optimal balance by protonating the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon without fully protonating the hydrazine.[3][4]
Detailed Protocol: Synthesis of (E)-3-(2-(4-methoxybenzylidene)hydrazinyl)-1H-indazole
This protocol details the reaction of 3-hydrazinyl-1H-indazole with p-anisaldehyde.
Materials and Reagents:
-
3-Hydrazinyl-1H-indazole
-
p-Anisaldehyde (4-methoxybenzaldehyde)
-
Methanol (MeOH)
-
Glacial Acetic Acid
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/stir plate.
Step-by-Step Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 3-hydrazinyl-1H-indazole (1.0 mmol, 1 eq.) in methanol (25 mL). Stir the solution at room temperature until all the solid has dissolved.
-
Addition of Aldehyde: To the stirred solution, add p-anisaldehyde (1.0 mmol, 1 eq.).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid acts as a catalyst to facilitate the condensation.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The formation of the hydrazone product will be indicated by the appearance of a new, typically less polar, spot. The reaction is often complete within 2-4 hours.
-
Precipitation and Isolation: Upon completion, a precipitate of the hydrazone product may form. If not, cool the reaction mixture in an ice bath to induce precipitation. Add cold deionized water (30 mL) to the mixture to further precipitate the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold water to remove any residual acid and methanol.
-
Drying: Dry the isolated solid under vacuum to obtain the final product.
Data Summary Table:
| Parameter | Value/Condition | Rationale |
| Solvent | Methanol | Good solubility for both reactants. |
| Catalyst | Glacial Acetic Acid | Provides the optimal pH for the reaction mechanism.[3][4] |
| Temperature | Room Temperature | The reaction is typically efficient without heating. |
| Reaction Time | 2-4 hours | Generally sufficient for complete conversion. |
| Work-up | Precipitation with water | The hydrazone product is typically insoluble in water, allowing for easy isolation. |
| Expected Yield | >85% | This is a high-yielding reaction. |
Section 2: N-Acylation of the Hydrazinyl Group
N-acylation is a powerful method to introduce a wide variety of substituents onto the terminal nitrogen of the hydrazinyl group. This is commonly achieved by reacting the hydrazinyl-indazole with a carboxylic acid in the presence of a peptide coupling agent, or with an acyl halide or anhydride. The resulting N-acyl hydrazides are important scaffolds in medicinal chemistry.
Mechanistic Insight: HATU-Mediated Amide Coupling
Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient for forming amide bonds under mild conditions.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
The reaction is facilitated by a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA). The base deprotonates the carboxylic acid, and the resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[5][6] This active ester is then susceptible to nucleophilic attack by the terminal amino group of the hydrazinyl-indazole to form the stable amide bond.[6] DIPEA is an ideal choice as its bulky isopropyl groups prevent it from acting as a competing nucleophile.[7][8]
Detailed Protocol: Synthesis of N'-(4-chlorobenzoyl)-1H-indazole-3-carbohydrazide
This protocol is adapted from the synthesis of aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives and demonstrates the acylation of 1H-indazole-3-carbohydrazide.[9]
Materials and Reagents:
-
1H-Indazole-3-carbohydrazide
-
4-Chlorobenzoic acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ice water
-
Diethyl ether
-
Standard inert atmosphere glassware (e.g., Schlenk flask), magnetic stirrer.
Step-by-Step Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-indazole-3-carbohydrazide (1.0 mmol, 1 eq.) in anhydrous DMF (10 mL).
-
Reagent Addition: To the stirred solution, add 4-chlorobenzoic acid (1.0 mmol, 1 eq.), followed by HATU (1.0 mmol, 1 eq.), and finally DIPEA (2.0 mmol, 2 eq.). The order of addition can be important, and pre-activating the carboxylic acid with HATU and DIPEA for 5-15 minutes before adding the hydrazine is a common practice.[5]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-6 hours. Monitor the reaction by TLC.
-
Quenching and Precipitation: Pour the reaction mixture into ice water (20 mL). The product will precipitate as a solid.
-
Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove residual DMF and other impurities.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/DMF, to yield the pure product.
Data Summary Table:
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves all reactants. |
| Coupling Agent | HATU | A highly efficient reagent for forming amide bonds with minimal side reactions.[5] |
| Base | DIPEA | A non-nucleophilic base that facilitates the reaction without competing in nucleophilic attack.[7][8] |
| Temperature | Room Temperature | Mild conditions are sufficient for this efficient coupling reaction. |
| Reaction Time | 2-6 hours | Adequate time for complete conversion. |
| Expected Yield | 70-90% | HATU coupling is generally a high-yielding transformation. |
Section 3: Cyclization Reactions to Form Fused and Linked Heterocycles
The di-nucleophilic nature of the hydrazinyl group makes it an excellent precursor for constructing new heterocyclic rings. By reacting with appropriate bifunctional electrophiles, the hydrazinyl-indazole can be cyclized to form therapeutically relevant fused ring systems like triazolo-indazoles or linked systems such as pyrazolyl-indazoles.
Synthesis of[3][7][10]Triazolo[4,3-b]indazoles
A common strategy for forming a 1,2,4-triazole ring is to react a hydrazine with a one-carbon electrophile, such as formic acid or an orthoester. The reaction proceeds via an initial acylation or condensation, followed by an intramolecular cyclization and dehydration.
This protocol is based on the general principle of reacting a hydrazino-heterocycle with formic acid.
Materials and Reagents:
-
3-Hydrazinyl-1H-indazole
-
Formic Acid (98-100%)
-
Standard laboratory glassware, reflux condenser, heating mantle.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3-hydrazinyl-1H-indazole (1.0 mmol, 1 eq.).
-
Reagent Addition: Add an excess of formic acid (e.g., 10 mL) to the flask. The formic acid acts as both the reagent and the solvent.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice water.
-
Neutralization and Precipitation: Carefully neutralize the solution with a base, such as a saturated aqueous solution of sodium bicarbonate, until the effervescence ceases and the pH is neutral or slightly basic. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with water, and dry. The product can be recrystallized from a suitable solvent like ethanol to afford the pure triazolo-indazole.
Synthesis of Pyrazolyl-Indazoles via Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic and efficient method for constructing a pyrazole ring by reacting a hydrazine with a 1,3-dicarbonyl compound.[10][11] This reaction can be readily applied to hydrazinyl-indazoles.
The reaction involves a double condensation. The more nucleophilic terminal nitrogen of the hydrazine first attacks one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom attacks the second carbonyl group, leading to a dihydroxypyrazolidine intermediate which then dehydrates to form the aromatic pyrazole ring.[2][5]
This protocol describes the reaction of 3-hydrazinyl-1H-indazole with acetylacetone (a 1,3-dicarbonyl).
Materials and Reagents:
-
3-Hydrazinyl-1H-indazole
-
Acetylacetone (2,4-pentanedione)
-
Ethanol or 1-Propanol
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware, reflux condenser, heating mantle.
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine 3-hydrazinyl-1H-indazole (1.0 mmol, 1 eq.) and acetylacetone (1.1 mmol, 1.1 eq.) in ethanol (15 mL).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (3-5 drops).
-
Reaction: Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Cooling and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may crystallize out of the solution. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.
-
Filtration and Washing: Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to obtain the pure 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-indazole.
Data Summary Table for Cyclization Reactions:
| Reaction | Reagents | Solvent | Temp. | Time | Expected Yield |
| Triazole Formation | Formic Acid | Formic Acid | Reflux | 2-4 h | 75-90% |
| Pyrazole Formation | Acetylacetone, Acetic Acid (cat.) | Ethanol | Reflux | 3-5 h | 80-95% |
Purification and Characterization
Purification of indazole derivatives is typically achieved through standard laboratory techniques.
-
Recrystallization: This is a highly effective method for purifying solid products. Common solvents include ethanol, methanol, toluene, or mixtures with water.[12]
-
Column Chromatography: For non-crystalline products or for separating complex mixtures, silica gel column chromatography is the method of choice. A gradient of ethyl acetate in hexane is a common eluent system.
Characterization of the final products is crucial to confirm their structure and purity. The following techniques are standard:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts and coupling constants provide detailed information about the molecular framework.[7][8]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as C=N in hydrazones, C=O in amides, and N-H bonds.
Conclusion
The hydrazinyl group on an indazole core is a synthetically powerful functional group that provides a gateway to a vast chemical space. The protocols detailed in this guide for hydrazone formation, N-acylation, and heterocyclic cyclization represent robust, reliable, and high-yielding methods for generating diverse libraries of indazole derivatives. By understanding the mechanisms and the rationale behind the experimental conditions, researchers can confidently apply and adapt these methods to accelerate their drug discovery and development programs.
References
- 1. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. rsc.org [rsc.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 7. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (2023) | Jon I. Day | 2 Citations [scispace.com]
- 10. dspace.ncl.res.in [dspace.ncl.res.in]
- 11. Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
Application Note: A Robust and Versatile Protocol for the Copper-Catalyzed N-Arylation of Indazole Derivatives
Abstract
This application note provides a comprehensive guide to the copper-catalyzed N-arylation of indazole derivatives, a cornerstone transformation in the synthesis of medicinally relevant compounds. We delve into the mechanistic underpinnings of this Ullmann-type cross-coupling reaction, offering a rationale for the selection of catalysts, ligands, bases, and solvents. A detailed, step-by-step protocol is presented, designed for reproducibility and scalability. Furthermore, this guide explores the substrate scope and limitations of the methodology, supported by tabulated data and troubleshooting insights to empower researchers in drug discovery and organic synthesis.
Introduction: The Significance of N-Aryl Indazoles
N-aryl indazole motifs are privileged structures in medicinal chemistry, appearing in a wide array of therapeutic agents. These scaffolds are recognized for their ability to modulate the activity of various biological targets, including kinases, proteases, and G-protein coupled receptors. The N-aryl substituent plays a critical role in defining the pharmacological profile of these molecules, influencing potency, selectivity, and pharmacokinetic properties. Consequently, the development of efficient and general methods for the synthesis of N-aryl indazoles is of paramount importance to the drug development pipeline.
The copper-catalyzed N-arylation of indazoles, a modern iteration of the classic Ullmann condensation, has emerged as a powerful and cost-effective alternative to palladium-catalyzed methods.[1][2][3] This approach offers several advantages, including the use of an earth-abundant and less toxic metal catalyst, often milder reaction conditions, and a broad substrate scope.[4][5][6]
Mechanistic Insights: The Copper Catalytic Cycle
The copper-catalyzed N-arylation of indazoles is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, although the precise mechanism can be influenced by the choice of ligands and reaction conditions. The generally accepted pathway involves several key steps:
-
Formation of the Copper(I) Indazolate Complex: In the presence of a base, the indazole is deprotonated to form an indazolide anion. This anion then coordinates with a Cu(I) species, often generated in situ from a copper precatalyst, to form a copper(I) indazolate complex. The choice of base is crucial, with common options including potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[7]
-
Oxidative Addition: The aryl halide then undergoes oxidative addition to the copper(I) indazolate complex. This is often the rate-determining step of the catalytic cycle.[8] The reactivity of the aryl halide typically follows the order I > Br > Cl. The presence of a ligand, such as a diamine or phenanthroline derivative, can facilitate this step by stabilizing the resulting Cu(III) intermediate.[4][5][9]
-
Reductive Elimination: The Cu(III) intermediate subsequently undergoes reductive elimination to form the desired N-aryl indazole product and regenerate a Cu(I) species, which can then re-enter the catalytic cycle.
Figure 1: A simplified representation of the copper-catalyzed N-arylation of indazole.
Optimized Protocol for Copper-Catalyzed N-Arylation of Indazole
This section provides a general and robust protocol for the copper-catalyzed N-arylation of indazoles. The conditions outlined below have been found to be effective for a wide range of substrates. However, optimization of specific parameters may be necessary for challenging transformations.
Reagents and Equipment
-
Indazole derivative
-
Aryl halide (iodide or bromide preferred)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dioxane, toluene)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Experimental Procedure
Figure 2: A typical experimental workflow for the copper-catalyzed N-arylation of indazole.
-
Reaction Setup: To a dry Schlenk tube containing a magnetic stir bar, add the indazole derivative (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), copper(I) iodide (0.05-0.1 mmol, 5-10 mol%), the chosen ligand (0.1-0.2 mmol, 10-20 mol%), and the base (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add the anhydrous solvent (3-5 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 100-130 °C) for 12-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure N-aryl indazole.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Optimization of Reaction Parameters
The success of the copper-catalyzed N-arylation of indazole is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and their typical ranges, providing a starting point for optimization.
| Parameter | Typical Range/Options | Rationale and Considerations |
| Copper Source | CuI, Cu₂O, Cu(OAc)₂, CuCl | CuI is the most commonly used and generally effective precatalyst.[4][7][10] |
| Ligand | 1,10-Phenanthroline, Diamines (e.g., N,N'-dimethylethylenediamine), Amino acids (e.g., L-proline) | Ligands can accelerate the reaction and improve yields, especially for less reactive aryl halides.[4][5][9] Ligand-free conditions have also been reported.[7][11] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KOH | The choice of base can significantly impact the reaction rate and yield. Cs₂CO₃ is often highly effective but more expensive.[9] K₃PO₄ and K₂CO₃ are good alternatives.[7] |
| Solvent | DMF, Dioxane, Toluene, DMSO | The solvent should be anhydrous and high-boiling. DMF and dioxane are commonly used polar aprotic solvents.[4][10] |
| Temperature | 100-130 °C | Higher temperatures are often required to drive the reaction to completion, particularly with aryl bromides and chlorides.[7][10] |
| Reaction Time | 12-48 hours | Reaction times can vary depending on the reactivity of the substrates and the reaction conditions.[10] |
Substrate Scope and Limitations
The copper-catalyzed N-arylation protocol is applicable to a broad range of indazole derivatives and aryl halides.
-
Indazoles: A variety of substituted indazoles can be successfully arylated. Electron-donating and electron-withdrawing groups on the indazole ring are generally well-tolerated.
-
Aryl Halides: Aryl iodides are the most reactive coupling partners, followed by aryl bromides. Aryl chlorides are more challenging and may require higher temperatures, higher catalyst loadings, or more specialized ligand systems.[12] The reaction is compatible with a wide range of functional groups on the aryl halide, including esters, ketones, nitriles, and ethers.[4][5] Sterically hindered aryl halides can be more challenging substrates.
| Entry | Indazole | Aryl Halide | Product | Yield (%) |
| 1 | Indazole | Iodobenzene | 1-Phenyl-1H-indazole | 85-95 |
| 2 | 5-Nitroindazole | 4-Iodoanisole | 1-(4-Methoxyphenyl)-5-nitro-1H-indazole | 70-80 |
| 3 | 6-Chloroindazole | 3-Bromobenzonitrile | 3-(6-Chloro-1H-indazol-1-yl)benzonitrile | 65-75 |
| 4 | Indazole | 2-Iodotoluene | 1-(o-Tolyl)-1H-indazole | 60-70 |
Yields are representative and may vary depending on the specific reaction conditions.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Low reaction temperature- Poorly chosen base or ligand | - Use fresh, high-purity reagents- Ensure all glassware is oven-dried and the solvent is anhydrous- Increase the reaction temperature- Screen different bases and ligands |
| Formation of side products | - Homocoupling of the aryl halide- Decomposition of starting materials | - Lower the reaction temperature- Use a less reactive base- Decrease the reaction time |
| Difficulty in product purification | - Co-elution with starting materials or byproducts | - Optimize the chromatographic conditions (e.g., different solvent system, gradient elution) |
Conclusion
The copper-catalyzed N-arylation of indazoles is a highly effective and versatile method for the synthesis of a diverse range of N-aryl indazole derivatives. This application note provides a comprehensive overview of the reaction, including a detailed experimental protocol, insights into reaction optimization, and troubleshooting guidance. By leveraging the principles and procedures outlined herein, researchers can confidently and efficiently access this important class of molecules for applications in drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles [organic-chemistry.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 5. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
Application Notes & Protocols: A Detailed Guide to the Regioselective N1-Alkylation of 3-Substituted Indazoles
Introduction: The Strategic Importance of N1-Alkylated Indazoles
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in a wide array of therapeutic agents.[1][2][3] As bioisosteres of indoles, N1-alkylated indazoles, in particular, are integral components of numerous bioactive molecules, including anti-inflammatory, antitumor, and anti-HIV agents.[4][5] However, the synthesis of these valuable compounds is complicated by a fundamental challenge: the regioselective functionalization of the indazole nucleus.[5][6][7]
The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, and exists in a tautomeric equilibrium.[4] Direct alkylation often yields a mixture of N1 and N2 regioisomers, which can be difficult to separate and significantly reduces the yield of the desired product.[1][4][5] The outcome of the alkylation is governed by a delicate interplay between the thermodynamic stability of the products and the kinetic accessibility of the nitrogen atoms, which is heavily influenced by the choice of base, solvent, the nature of the C3-substituent, and the alkylating agent itself.[1][2][6][8][9]
This guide provides an in-depth analysis of the mechanistic principles and offers field-proven, step-by-step protocols for achieving high regioselectivity for the N1-position on 3-substituted indazoles, empowering researchers to streamline the synthesis of these critical pharmaceutical building blocks.
Mechanistic Principles: Mastering Regiocontrol
Achieving regioselectivity hinges on understanding and manipulating the factors that favor alkylation at the N1 position over the N2 position.
Tautomeric Equilibrium and Thermodynamic Stability
The indazole core exists as two primary tautomers: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally considered to be the more thermodynamically stable form.[1][3][6][10][11] Consequently, reaction conditions that allow for equilibration will favor the formation of the more stable N1-alkylated product.[1][3][8][11] This principle forms the basis of thermodynamically controlled N1-alkylation strategies.
The Decisive Role of Base and Solvent
The combination of base and solvent is arguably the most critical factor in directing regioselectivity.
-
Sodium Hydride (NaH) in Tetrahydrofuran (THF): This combination is the gold standard for achieving high N1-selectivity, often exceeding 99%.[2][3][6][9][12] The prevailing mechanistic hypothesis is that after deprotonation, the sodium cation coordinates with both the N2 atom and an electron-rich atom on the C3-substituent (e.g., the carbonyl oxygen of an ester or ketone).[4][8][13][14] This chelation forms a rigid six-membered ring structure that sterically blocks the N2 position, leaving the N1 position as the only accessible site for the incoming electrophile.
-
Cesium Carbonate (Cs₂CO₃) in Dioxane: This system is also highly effective for N1-alkylation, particularly when using alkyl tosylates as electrophiles, providing isolated yields often greater than 90%.[4] Density Functional Theory (DFT) calculations suggest that the larger cesium cation also participates in a chelation mechanism, which is a plausible driving force for the observed N1-regioselectivity.[4][13][15]
-
Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF): While commonly used due to its simplicity, this method frequently results in poor selectivity, yielding significant mixtures of N1 and N2 isomers that necessitate challenging chromatographic purification.[1][5][7] For instance, the reaction of an indazole with isobutyl bromide using K₂CO₃ in DMF can result in a nearly 1:1 mixture of N1 and N2 products.[5][7]
The Influence of the C3-Substituent
The nature of the substituent at the 3-position is a powerful directing element.
-
Coordinating Groups: Electron-withdrawing substituents that contain a Lewis basic site, such as esters (-CO₂Me), ketones (-COMe), and amides (-CONH₂), are exceptionally effective at directing alkylation to the N1 position when using NaH in THF.[2][6][8][9][14] These groups facilitate the crucial chelation with the sodium cation, as described above.
-
Steric Hindrance: Sterically bulky groups at the C3 position, such as a tert-butyl group, can also promote N1-alkylation by physically impeding the approach of the alkylating agent to the N2 position.[2][6][9][14]
It is important to note that substituents at other positions can reverse this selectivity. For example, a substituent at the C7 position can create steric hindrance around N1, thereby directing alkylation to the N2 position.[1][2][3][6][9][14]
Visualizing the Path to N1-Selectivity
Caption: General experimental workflow for the N-alkylation of indazoles.
Caption: Chelation model for NaH/THF mediated N1-alkylation.
Experimental Protocols for High N1-Regioselectivity
The following protocols are designed to provide reliable and reproducible methods for achieving high yields of N1-alkylated 3-substituted indazoles.
Protocol 1: The Gold Standard - NaH in Anhydrous THF
This protocol is the most widely cited method for achieving exceptional N1-regioselectivity (>99:1) and is particularly effective for indazoles bearing C3-coordinating groups.[2][9][12]
Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 3-substituted 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typical concentration 0.1–0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Causality: Slow, cooled addition prevents an uncontrolled exotherm and ensures safe handling of the reactive NaH.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium indazolide salt.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1–1.5 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed.[3][6] Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insight: Warming to 50 °C can be crucial for driving the reaction to completion, especially with less reactive electrophiles.[3][6]
-
Workup: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.
Protocol 2: Cesium Carbonate in Dioxane
This method provides an excellent alternative, particularly with tosylate electrophiles, and avoids the use of sodium hydride. It consistently delivers high yields of the N1-product.[4]
Methodology:
-
Preparation: To a solution of the 3-substituted 1H-indazole (1.0 equiv) in dioxane (e.g., 0.1 M) at room temperature, add cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Alkylation: Add the required alkyl tosylate (1.5 equiv) to the mixture.
-
Reaction: Heat the resulting mixture to 90 °C and stir for 2 hours, or until reaction completion is confirmed by TLC/LC-MS.
-
Workup: Cool the mixture and pour it into ethyl acetate. Wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography (e.g., silica gel, eluting with an EtOAc in hexanes gradient) to afford the pure N1-alkylated indazole.
Data Summary: Conditions and Substituent Effects
The choice of reaction conditions profoundly impacts the regiochemical outcome. The following tables summarize key findings from the literature.
Table 1: Comparison of Reaction Conditions for N-pentylation of Methyl 1H-indazole-3-carboxylate
| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (h) | N1:N2 Ratio | Yield (%) | Reference |
| 1 | K₂CO₃ (1.5) | DMF | RT | 16 | 79:21 | 89 | [3] |
| 2 | Cs₂CO₃ (1.5) | DMF | RT | 16 | 88:12 | 91 | [3] |
| 3 | NaH (1.2) | THF | 50 | 16 | >99:1 | 89 | [3][6] |
Table 2: Effect of C3-Substituent on N1-Regioselectivity (Conditions: NaH, THF, 50 °C)
| C3-Substituent | N1:N2 Ratio | Reference |
| -CO₂Me | >99:1 | [2][6][9] |
| -COMe | >99:1 | [2][6][9] |
| -CONH₂ | >99:1 | [2][6][9] |
| -C(CH₃)₃ (t-Bu) | >99:1 | [2][6][9] |
| -H | 95:5 | [2] |
| -Ph | 91:9 | [2] |
Data clearly demonstrates the superior selectivity of the NaH/THF system, especially when a coordinating group is present at the C3 position.
Troubleshooting and Field Insights
-
Problem: A mixture of N1/N2 isomers is observed.
-
Solution: The K₂CO₃/DMF system is a likely cause of poor selectivity.[8] Switching to the NaH/THF protocol is the most effective strategy to maximize N1-product formation. Ensure strictly anhydrous conditions, as moisture will consume the NaH and can affect the chelation equilibrium.
-
-
Problem: The reaction is slow or does not go to completion.
-
Solution: Incomplete deprotonation can be a cause. Ensure you are using a fresh, active supply of NaH. Additionally, gentle heating (to ~50 °C) after the addition of the alkylating agent can significantly increase the reaction rate and drive it to completion without compromising regioselectivity.[3][6][14]
-
-
Problem: N2-alkylation is desired.
-
Solution: While this guide focuses on N1-alkylation, it is noteworthy that conditions can be chosen to favor the N2-product. The Mitsunobu reaction (e.g., PPh₃, DIAD, alcohol) often shows a strong preference for the N2 position.[1][2][3][4][6][14] For even higher N2 selectivity, a modern approach using TfOH catalysis with diazo compounds is extremely effective.[1][14][16]
-
Conclusion
The regioselective N1-alkylation of 3-substituted indazoles is a critical transformation in pharmaceutical synthesis that can be mastered through a rational application of mechanistic principles. By leveraging a chelation-controlled strategy, the combination of sodium hydride in anhydrous THF stands as the most robust and reliable method for achieving exceptional N1-selectivity, particularly for indazoles bearing coordinating C3-substituents. The cesium carbonate system offers a viable, high-yielding alternative. Understanding the interplay of base, solvent, and substituent effects empowers chemists to avoid the formation of isomeric mixtures, thereby simplifying purification and maximizing the yields of valuable N1-alkylated indazole targets.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. research.ucc.ie [research.ucc.ie]
- 10. wuxibiology.com [wuxibiology.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 16. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Synthetic Chemist's Guide to N-Aryl-1H-Indazoles: Advanced Protocols for N-Phenyl and N-Thiazolyl Scaffolds from Arylhydrazones
Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery
The 1H-indazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. Its unique structural and electronic properties allow it to engage in a wide range of interactions with biological targets, leading to applications in oncology, inflammation, and neurodegenerative diseases. The N-arylation of the indazole ring, particularly with phenyl and thiazolyl moieties, further expands the chemical space, offering opportunities to fine-tune pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of robust and scalable methods for the synthesis of N-phenyl and N-thiazolyl-1H-indazoles, starting from readily accessible arylhydrazones. We will delve into the mechanistic underpinnings of these transformations, providing not just protocols, but a deeper understanding of the chemical logic that drives these powerful reactions.
Strategic Approaches to N-Aryl-1H-Indazole Synthesis
The construction of the N-aryl-1H-indazole framework from arylhydrazones can be broadly categorized into three highly effective strategies:
-
Transition-Metal-Catalyzed Intramolecular N-Arylation: This is a powerful and versatile approach that leverages the catalytic activity of copper and palladium to forge the critical C-N bond.
-
Metal-Free Oxidative Cyclization: For applications where metal contamination is a concern, metal-free methods provide an attractive alternative, utilizing oxidants to facilitate the cyclization.
-
Nucleophilic Aromatic Substitution (SNAr): In specific cases, where the arylhydrazone is appropriately activated, intramolecular SNAr offers a direct and often high-yielding route.
This guide will provide detailed protocols and mechanistic insights for each of these strategies.
I. Copper-Catalyzed Intramolecular N-Arylation: A Cost-Effective and Robust Method
Copper-catalyzed cross-coupling reactions have emerged as a practical and economical alternative to their palladium-catalyzed counterparts. The use of inexpensive and readily available copper salts, combined with suitable ligands, enables the efficient synthesis of N-aryl-1H-indazoles from ortho-haloarylhydrazones. This method is particularly advantageous for the cyclization of ortho-chlorinated arylhydrazones, which are often more commercially available and less expensive than their brominated or iodinated analogs.[1][2][3][4]
Causality Behind the Experimental Choices
The success of this reaction hinges on the careful selection of the catalyst system and reaction conditions:
-
Copper(I) Source: Copper(I) iodide (CuI) is a commonly used and effective catalyst. It participates in the catalytic cycle by undergoing oxidative addition to the ortho-haloaryl group of the hydrazone.
-
Ligand: 1,10-Phenanthroline is a highly effective ligand in this transformation. As a bidentate nitrogen ligand, it coordinates to the copper center, stabilizing the catalytic species, increasing its solubility, and modulating its reactivity to facilitate the key bond-forming steps.
-
Base: A strong base, such as potassium hydroxide (KOH), is crucial for the deprotonation of the N-H bond of the hydrazone. This generates the corresponding amide anion, which is a more potent nucleophile for the subsequent intramolecular cyclization.
-
Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) is typically used to ensure the solubility of the reactants and to allow the reaction to be conducted at elevated temperatures, which is often necessary to drive the reaction to completion.
Proposed Catalytic Cycle
The reaction is believed to proceed through the following catalytic cycle:
References
- 1. Synthesis of 1H-indazoles by an electrochemical radical Csp2–H/N–H cyclization of arylhydrazones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
Green Chemistry in Action: Advanced Protocols for the Synthesis of 1H-Indazole Derivatives
Introduction: The 1H-indazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] Traditionally, the synthesis of these vital heterocycles has often involved harsh reaction conditions, hazardous reagents, and multi-step procedures with significant waste generation. The principles of green chemistry offer a transformative approach, aiming to design chemical processes that are not only efficient and high-yielding but also environmentally benign and sustainable. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the green synthesis of 1H-indazole derivatives, focusing on innovative and field-proven methodologies.
The following sections delve into key green chemistry strategies, including energy-efficient microwave and ultrasound-assisted syntheses, the use of benign and recyclable catalysts, and the elegance of one-pot multicomponent reactions. Each section explains the fundamental principles, provides detailed experimental protocols, and discusses the rationale behind the methodological choices, empowering researchers to implement these sustainable practices in their own laboratories.
Energy-Efficient Synthesis: The Power of Microwave and Ultrasound Irradiation
Alternative energy sources like microwave and ultrasound irradiation have revolutionized organic synthesis by offering rapid, efficient, and often cleaner reaction pathways compared to conventional heating methods.[2][3]
Microwave-Assisted Synthesis
Scientific Principle: Microwave heating involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating.[4] This localized heating often results in dramatic rate enhancements, shorter reaction times, and improved yields, while minimizing the formation of byproducts.[3][5]
A highly efficient and eco-friendly one-pot, two-step microwave-assisted method has been developed for the synthesis of 1H-indazoles from salicylaldehydes and hydrazine hydrates.[5][6] This approach significantly reduces reaction times and improves yields compared to conventional heating.[6]
Experimental Workflow: Microwave-Assisted Synthesis
Caption: Workflow for microwave-assisted 1H-indazole synthesis.
Detailed Protocol: Microwave-Assisted Synthesis of 1H-Indazole from Salicylaldehyde [5]
-
Step 1: Hydrazone Formation. In a microwave-safe vessel, dissolve salicylaldehyde (1 equivalent) in ethanol (5 mL).
-
Add hydrazine hydrate (2 equivalents) to the solution.
-
Irradiate the mixture in a microwave reactor at 350 W for 8 minutes.
-
Step 2: Cyclization. After cooling the vessel to room temperature, add acidic ethanol and potassium carbonate (K₂CO₃).
-
Irradiate the mixture again at 420 W for 10 minutes.
-
Work-up and Purification. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Chloroform:Methanol (9.6:0.4).
-
Upon completion, cool the reaction mixture.
-
Filter the resulting solid and recrystallize from ethanol to obtain the pure 1H-indazole product.
Ultrasound-Assisted Synthesis
Scientific Principle: Sonochemistry utilizes the energy of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—to drive chemical reactions. This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields.[7] Ultrasound-assisted synthesis is particularly effective for heterogeneous reactions, as it promotes mass transfer and surface activation.
A green and efficient synthesis of 1H-indazoles has been reported using ultrasound irradiation with a natural and biodegradable catalyst, lemon peel powder.[6] This method offers good yields in a short reaction time.[6]
Experimental Workflow: Ultrasound-Assisted Synthesis
Caption: Workflow for ultrasound-assisted 1H-indazole synthesis.
Detailed Protocol: Ultrasound-Assisted Synthesis of 1H-Indazole using Lemon Peel Powder [6]
-
Reaction Setup. In a suitable reaction vessel, combine the 2-substituted aromatic aldehyde (1 mmol) and hydrazine hydrate (2 mmol) in DMSO (5 mL).
-
Add lemon peel powder (LPP) as the catalyst (10 mol%).
-
Ultrasonication. Place the vessel in an ultrasonic water bath and irradiate for approximately 45 minutes.
-
Work-up and Purification. Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove the LPP catalyst.
-
Concentrate the filtrate to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield the pure 1H-indazole derivative.
The Role of Green Catalysts: Natural and Benign Alternatives
A cornerstone of green chemistry is the use of catalysts that are non-toxic, readily available, and ideally, recyclable. This section explores the use of a natural catalyst and a mild inorganic salt for the synthesis of 1H-indazoles.
Lemon Peel Powder: A Natural Acid Catalyst
Scientific Principle: Lemon peel powder (LPP) is a biodegradable and natural material that can function as an acid catalyst due to the presence of citric acid and other acidic components.[6] Its use avoids the need for corrosive and hazardous mineral acids.
The protocol for using LPP is detailed in the ultrasound-assisted synthesis section above. The acidic nature of LPP facilitates the condensation of the aldehyde and hydrazine, followed by the cyclization to form the indazole ring.
Ammonium Chloride: A Mild and Efficient Catalyst
Scientific Principle: Ammonium chloride (NH₄Cl) is a mild, inexpensive, and environmentally benign acid catalyst. It effectively promotes the synthesis of 1H-indazoles from ortho-hydroxybenzaldehydes and hydrazine hydrate, particularly under solvent-free or grinding conditions.[8] The acidic nature of the ammonium ion activates the carbonyl group of the aldehyde, facilitating nucleophilic attack by hydrazine.[8]
Proposed Reaction Mechanism
Caption: Proposed mechanism for NH₄Cl-catalyzed indazole synthesis.
Detailed Protocol: NH₄Cl-Catalyzed Synthesis of 3-ethyl-1H-indazole via Grinding [8]
-
Step 1: Hydrazone Formation. In a silica dish, take 1-(2-hydroxyphenyl)propan-1-one (1 equivalent) and hydrazine hydrate (2 equivalents) in ethanol.
-
Grind the mixture properly for 30 minutes. Monitor the reaction by TLC.
-
Pour the reaction mixture into cold water, filter the solid, and recrystallize to get the pure hydrazone derivative.
-
Step 2: Cyclization. Take the hydrazone derivative (1 mole) in ethanol and add ammonium chloride (2 equivalents).
-
Grind the reaction mixture for 30 minutes.
-
Work-up and Purification. Monitor the reaction completion by TLC.
-
Pour the crude reaction mass into ice-cold water.
-
Purify the product by recrystallization from ethanol to afford pure 3-ethyl-1H-indazole.
One-Pot and Multicomponent Reactions: The Elegance of Simplicity
One-pot and multicomponent reactions (MCRs) are highly valued in green chemistry as they combine multiple synthetic steps into a single operation, thereby reducing solvent usage, energy consumption, and waste generation.[9]
One-Pot Synthesis via Aryne Annulation
Scientific Principle: A one-pot procedure for the synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones has been developed, involving an aryne annulation strategy.[9] This method avoids the isolation of intermediates, streamlining the synthetic process.[9]
Detailed Protocol: One-Pot Synthesis of 1-methyl-3-phenyl-1H-indazole [9]
-
In Situ Chlorination. To a solution of benzaldehyde dimethylhydrazone (1.25 equivalents) in acetonitrile (1 mL) under an inert atmosphere, add N-chlorosuccinimide (NCS, 1.38 equivalents).
-
Stir the reaction mixture for 1 hour at 65°C.
-
Aryne Annulation. Add an additional 4 mL of acetonitrile, followed by CsF (3 equivalents) and o-(trimethylsilyl)phenyl triflate (1.0 equivalent).
-
Stir the reaction mixture at 65°C for an additional 10 hours, monitoring by TLC.
-
Work-up and Purification. After completion, proceed with a standard aqueous work-up and extraction with dichloromethane.
-
Purify the crude product by column chromatography.
Recyclable Catalysts: Towards a Circular Synthetic Economy
The ability to recover and reuse a catalyst is a key principle of green chemistry, as it reduces waste and lowers the overall cost of the synthetic process. Magnetic nanoparticles have emerged as excellent supports for catalysts due to their high surface area and facile separation using an external magnet.[5]
Sulfonated Magnetic Nanoparticles
Scientific Principle: Sulfonated magnetic nanoparticles (SO₃H-Fe₃O₄@SiO₂) serve as an efficient, cost-effective, and recyclable solid acid catalyst.[5] These have been successfully employed in the one-pot, three-component synthesis of 3,4-dihydro-2H-indazolo[1,2-b]phthalazine-1,6,11(13H)-trione derivatives under solvent-free conditions.[5] The catalyst can be easily recovered with a magnet and reused multiple times without a significant loss of activity.[5]
While a detailed protocol for 1H-indazole is not provided in the search results, the application of such recyclable magnetic catalysts to the synthesis of related heterocycles demonstrates a promising avenue for greening 1H-indazole synthesis. The general principle involves performing the reaction with the magnetic catalyst, and upon completion, placing a strong magnet against the reaction vessel to hold the catalyst while the product solution is decanted. The catalyst is then washed with a suitable solvent, dried, and can be used for subsequent reaction runs.
Comparative Analysis of Green Synthetic Methods
To facilitate the selection of the most appropriate green synthetic method, the following table provides a comparative overview of the different approaches discussed.
| Method | Energy Source | Catalyst | Solvent | Typical Reaction Time | Typical Yield | Key Advantages |
| Microwave-Assisted | Microwave | K₂CO₃ (base) | Ethanol | 10-20 min | Good to Excellent | Rapid reaction, high yields, uniform heating.[5][6] |
| Ultrasound-Assisted | Ultrasound | Lemon Peel Powder | DMSO | ~45 min | Good | Use of natural catalyst, efficient for heterogeneous reactions.[6] |
| NH₄Cl Catalyzed | Grinding/Stirring | NH₄Cl | Ethanol/Solvent-free | ~30 min (grinding) | Good to High | Mild, inexpensive, and benign catalyst.[8] |
| One-Pot Aryne Annulation | Conventional Heating | - | Acetonitrile | ~11 hours | High | High efficiency, avoids intermediate isolation.[9] |
Note on Green Metrics: While not always reported, green metrics such as Atom Economy (AE) and E-Factor (Environmental Factor) are crucial for a quantitative assessment of the "greenness" of a reaction. AE measures the efficiency of atom transfer from reactants to the final product, while the E-Factor quantifies the amount of waste generated per unit of product. Researchers are encouraged to calculate these metrics for their specific synthetic routes to better evaluate their environmental impact.
Conclusion
The synthesis of 1H-indazole derivatives can be achieved through a variety of green and sustainable methods that offer significant advantages over traditional approaches. By embracing energy-efficient technologies like microwave and ultrasound, employing benign and recyclable catalysts, and designing elegant one-pot and multicomponent reactions, the chemical community can continue to produce these valuable pharmaceutical building blocks in a more environmentally responsible manner. The protocols and principles outlined in this guide are intended to serve as a practical resource for scientists dedicated to integrating the tenets of green chemistry into their research and development endeavors.
References
- 1. Ultrasound and microwave irradiation: contributions of alternative physicochemical activation methods to Green Chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonated Magnetic Nanoparticles as Recyclable Catalyst for Facile One-Pot Green Synthesis of 3,4-Dihydro-2H-indazolo[1,2-b]phthalazine-1,6,11(13H)-trione Derivatives | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. jaoc.samipubco.com [jaoc.samipubco.com]
- 8. One-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel, nanomagnetic and recoverable copper(0)-catalyst in one-pot access to 1,4-disubstituted 1,2,3-triazoles and 5-substituted 1H-tetrazoles in water - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Hydrazinyl-1H-indazole Tetrahydrochloride
Welcome to the technical support center for the synthesis of 6-Hydrazinyl-1H-indazole tetrahydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of this valuable synthetic intermediate.
Synthetic Pathway and Critical Control Points
The synthesis of 6-Hydrazinyl-1H-indazole is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a halide (typically bromo or chloro) at the C6 position of the indazole ring with hydrazine. The resulting free base is then converted to the more stable tetrahydrochloride salt during acidic workup.
The overall workflow and its critical stages are illustrated below. Understanding these control points is fundamental to troubleshooting and optimizing the reaction.
Caption: Workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in this synthesis? A1: The main challenge is balancing reaction kinetics with thermal stability. The SNAr reaction requires heat to proceed at a reasonable rate; however, hydrazine can decompose at elevated temperatures, and prolonged heating can lead to the formation of undesired byproducts.[1] Therefore, precise temperature control and reaction monitoring are crucial for maximizing yield.
Q2: Should I use 6-bromo-1H-indazole or 6-chloro-1H-indazole as the starting material? A2: The choice depends on a trade-off between reactivity and cost. 6-Bromo-1H-indazole is more reactive due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This allows for milder reaction conditions (lower temperatures or shorter reaction times), potentially leading to a cleaner reaction profile.[2] Conversely, 6-chloro-1H-indazole is typically less expensive but may require more forcing conditions (higher temperatures), increasing the risk of side reactions.
Q3: Why is the product isolated as a tetrahydrochloride salt instead of the free base? A3: The free base, 6-Hydrazinyl-1H-indazole, is a highly basic and potentially unstable compound that may be difficult to handle and purify. Converting it to the tetrahydrochloride salt serves three primary purposes:
-
Enhanced Stability: The salt form is significantly more stable to air and moisture.
-
Improved Handling: It is typically a crystalline solid, which is easier to filter, dry, and weigh than the often oily or amorphous free base.
-
Purification: The precipitation process from a suitable solvent system is an effective method of purification, removing unreacted starting materials and soluble impurities.
Q4: What are the essential safety precautions when working with hydrazine? A4: Hydrazine and its hydrate are highly toxic, corrosive, and potentially explosive.[3] All manipulations must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Avoid heating hydrazine in a closed system. Any excess hydrazine should be quenched carefully using a suitable oxidizing agent like sodium hypochlorite (bleach) solution.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format to guide you through effective troubleshooting.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low or No Conversion of Starting Material | 1. Insufficient Reaction Temperature: The activation energy for the SNAr reaction has not been overcome. | Solution: Gradually increase the reaction temperature in 10-15°C increments, monitoring progress by TLC or LC-MS. High-boiling polar solvents like NMP, DMSO, or ethylene glycol can facilitate higher temperatures if needed.[2][4] |
| 2. Inactive Hydrazine Hydrate: The reagent may have degraded upon storage. | Solution: Use a fresh, unopened bottle of hydrazine hydrate. Ensure it has been stored correctly according to the manufacturer's guidelines. | |
| 3. Inappropriate Solvent: The chosen solvent may not adequately solubilize the reactants or facilitate the charge separation in the transition state. | Solution: Switch to a more suitable solvent. Polar aprotic solvents (DMSO, NMP) are excellent for SNAr reactions. Protic solvents like ethanol or isopropanol can also be effective and may simplify workup.[2][5] | |
| Significant Byproduct Formation | 1. Reaction Temperature is Too High: Excessive heat can cause decomposition of hydrazine or promote side reactions like dimerization. | Solution: Reduce the reaction temperature. While this will slow the reaction rate, it often leads to a cleaner product profile and higher isolated yield. A time-course study can identify the optimal balance.[1] |
| 2. Excessive Hydrazine: A very large excess of hydrazine can sometimes lead to the formation of complex side products or complicate the workup. | Solution: Use a moderate excess of hydrazine hydrate (typically 4-10 equivalents).[1] This is sufficient to drive the reaction to completion without introducing significant complications. | |
| 3. Presence of Reducible Functional Groups: If your indazole starting material contains other sensitive groups (e.g., nitro groups), hydrazine can act as a reducing agent.[1][3] | Solution: This is not an issue for a standard 6-halo-1H-indazole. If using a more complex substrate, consider a protecting group strategy or an alternative synthetic route. | |
| Low Isolated Yield After Workup | 1. Product Loss During Aqueous Extraction: The tetrahydrochloride salt is highly polar and will have significant solubility in water. | Solution: Avoid aqueous extractions after salt formation. The best practice is to remove the reaction solvent under reduced pressure, re-dissolve the residue in a suitable alcohol (e.g., isopropanol), and then precipitate the salt by adding HCl. |
| 2. Incomplete Precipitation of the Salt: The product-solvent-acid combination may not be optimal for crystallization. | Solution: Ensure sufficient HCl is added to fully protonate all basic sites. Cool the mixture in an ice bath to maximize precipitation.[1] If the product remains soluble, add an anti-solvent (a non-polar solvent in which the salt is insoluble, like diethyl ether or MTBE) to induce precipitation. | |
| 3. Product is Soluble in Wash Solvents: Washing the filtered product with a solvent in which it has some solubility will lead to yield loss. | Solution: Wash the filtered solid with a cold, non-polar solvent like diethyl ether or hexane. This will remove non-polar impurities without dissolving the desired salt. |
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis. Parameters may require further optimization based on your specific laboratory conditions and substrate purity.
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-bromo-1H-indazole (1.0 eq).
-
Add a suitable solvent, such as ethanol or isopropanol (approx. 10-20 mL per gram of starting material).
-
Add hydrazine hydrate (5.0 eq).
Reaction Execution: 4. Heat the mixture to reflux (typically 80-90°C for ethanol) and stir vigorously. 5. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
Workup and Isolation: 6. Cool the reaction mixture to room temperature. 7. Concentrate the mixture under reduced pressure to remove the solvent and excess hydrazine. 8. Re-dissolve the resulting residue in a minimal amount of cold isopropanol. 9. Cool the solution in an ice bath and slowly add a solution of HCl in isopropanol or diethyl ether until the mixture is strongly acidic (check with pH paper). 10. Stir the resulting slurry in the ice bath for 30-60 minutes to ensure complete precipitation. 11. Collect the solid product by vacuum filtration. 12. Wash the filter cake with a small amount of cold isopropanol, followed by a generous wash with diethyl ether. 13. Dry the solid under vacuum to obtain this compound.
Table of Key Optimization Parameters
| Parameter | Typical Range | Rationale & Impact on Yield |
| Temperature | 80 - 140°C | Higher temperatures increase reaction rate but risk byproduct formation. Optimal temperature balances rate and selectivity.[1][4] |
| Hydrazine Eq. | 4.0 - 10.0 | A moderate excess drives the reaction to completion. A large excess can complicate workup and is often unnecessary.[1] |
| Solvent | EtOH, IPA, NMP, DMSO | Choice affects reaction temperature, rate, and workup procedure. Protic solvents are often easier to remove.[2][5] |
| Reaction Time | 4 - 24 hours | Must be optimized by monitoring. Insufficient time leads to incomplete conversion; excessive time can increase byproducts. |
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrazine [organic-chemistry.org]
- 4. 6-Bromo-1H-pyrazolo[4,3-b]pyridine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
troubleshooting guide for the diazotization of 5-amino-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the diazotization of 5-amino-1H-indazole. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of this reaction. As Senior Application Scientists, we understand that success in the lab comes from a deep understanding of the "why" behind each step. This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is strict temperature control (0-5 °C) so critical for the diazotization of 5-amino-1H-indazole?
A1: Maintaining a low temperature, typically between 0-5 °C, is paramount because the resulting 5-indazole diazonium salt is thermally unstable.[1][2] At elevated temperatures, the diazonium salt can rapidly decompose, leading to several undesirable outcomes. The primary decomposition pathway involves the reaction with water to form phenolic byproducts and the evolution of nitrogen gas (N₂), which significantly reduces the yield of your desired product.[2] Think of the diazonium group (-N₂⁺) as an excellent leaving group, and providing thermal energy encourages its departure.
Q2: My reaction mixture has turned a dark brown or black color. What is the likely cause and how can I prevent it?
A2: A dark coloration is a strong indicator of diazonium salt decomposition or unwanted side reactions.[1] The most common culprits are:
-
Elevated Temperature: As discussed in Q1, allowing the temperature to rise above the optimal 0-5 °C range is a primary cause of decomposition.[1]
-
Insufficient Acidity: If the reaction medium is not acidic enough, a portion of the 5-amino-1H-indazole may remain unprotonated. This unreacted amine can then act as a nucleophile and attack a newly formed diazonium salt molecule in an azo coupling reaction, leading to colored impurities.[1]
Prevention:
-
Use an ice-salt bath to maintain a consistent temperature below 5 °C.
-
Ensure a sufficient excess of a strong mineral acid (like HCl or H₂SO₄) is used to fully protonate the starting amine.[1][3]
Q3: I'm observing foaming or vigorous gas evolution from my reaction. What is happening and is it dangerous?
A3: Foaming and gas evolution are clear signs of nitrogen gas (N₂) being released, which is a direct result of the decomposition of the diazonium salt.[1] This indicates that the reaction temperature is too high. While small-scale reactions may just result in low yields, on a larger scale, rapid gas evolution in a closed or poorly vented system can lead to a dangerous pressure buildup. Many diazonium salts are explosive when isolated in a dry, concentrated form.[4]
Immediate Action:
-
Immediately check and lower the reaction temperature by adding more ice/salt to the bath.
-
Slow down or temporarily stop the addition of the sodium nitrite solution.[1]
Troubleshooting Guide
This section provides a more detailed breakdown of common problems and their solutions.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low or No Yield of Desired Product | 1. Decomposition of Diazonium Salt: Temperature exceeded 5 °C.[1] 2. Incomplete Diazotization: Insufficient acid or sodium nitrite.[1] 3. Degradation of Reagents: Old or improperly stored sodium nitrite. | 1. Strict Temperature Control: Use an ice-salt bath and monitor the internal reaction temperature closely. Add the sodium nitrite solution dropwise to control the exothermic nature of the reaction.[1] 2. Ensure Stoichiometric Excess: Use a sufficient excess of strong mineral acid to maintain a low pH and ensure complete protonation of the amine.[3] Use a slight excess of sodium nitrite to drive the reaction to completion. 3. Use Fresh Reagents: Prepare a fresh solution of sodium nitrite for each reaction. |
| Precipitation of Solids During Reaction | 1. Insolubility of the Amine Salt: The hydrochloride or sulfate salt of 5-amino-1H-indazole may have limited solubility in the acidic medium. 2. Precipitation of the Diazonium Salt: The diazonium salt itself may be sparingly soluble. | 1. Ensure Sufficient Acid: Use enough acid to fully form the more soluble salt of the amine. Gentle warming before cooling for the reaction might aid dissolution, but ensure the solution is thoroughly chilled to 0-5 °C before adding nitrite.[1] 2. Maintain Good Agitation: If the diazonium salt precipitates, this is not necessarily a problem. Ensure the mixture is well-stirred to maintain a homogenous suspension for the subsequent reaction step.[1] |
| Difficulty in Diazotizing the Heterocyclic Amine | 1. Reduced Nucleophilicity: The nitrogen of the amino group in 5-amino-1H-indazole is less nucleophilic compared to a simple aniline due to the electron-withdrawing nature of the indazole ring system.[3] | 1. Slower Nitrite Addition: A slower, more controlled addition of the sodium nitrite solution can allow the reaction to proceed to completion despite the reduced reactivity. 2. Extended Reaction Time: After the complete addition of sodium nitrite, continue stirring the reaction at 0-5 °C for an additional 15-30 minutes to ensure full conversion.[1] |
Experimental Protocols
Standard Protocol for Diazotization of 5-Amino-1H-indazole
This protocol is a general guideline and may require optimization based on your specific subsequent reaction.
Materials:
-
5-amino-1H-indazole
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
Preparation of the Amine Salt Solution:
-
In a flask equipped with a magnetic stirrer and a thermometer, dissolve 5-amino-1H-indazole in a mixture of distilled water and a stoichiometric excess (typically 2.5-3 equivalents) of concentrated mineral acid.
-
Stir the mixture until the amine is fully dissolved. Gentle warming may be applied if necessary, but the solution must be cooled back down.
-
-
Cooling the Reaction:
-
Place the flask in an ice-salt bath and cool the solution to 0-5 °C with vigorous stirring. It is crucial that the temperature is stable in this range before proceeding.
-
-
Preparation of the Nitrite Solution:
-
In a separate beaker, dissolve a slight molar excess (typically 1.1-1.2 equivalents) of sodium nitrite in a minimal amount of cold distilled water.
-
-
Diazotization:
-
Slowly add the sodium nitrite solution dropwise to the stirred amine salt solution, ensuring the temperature does not rise above 5 °C.[1] The addition should be slow enough to control the exothermic reaction.
-
-
Reaction Completion:
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.[1]
-
-
Confirmation of Diazotization (Optional but Recommended):
-
To confirm the presence of the diazonium salt, a small aliquot of the reaction mixture can be added to a basic solution of a coupling agent like 2-naphthol. The formation of a brightly colored azo dye (typically red or orange) indicates successful diazotization.[1]
-
Visualizing the Process
The Diazotization Mechanism
The reaction proceeds through the formation of a nitrosonium ion (NO⁺) which then acts as an electrophile.
Caption: The two-stage mechanism of diazotization.
Troubleshooting Workflow
A logical approach to diagnosing issues with your diazotization reaction.
Caption: A decision tree for troubleshooting common diazotization issues.
References
Technical Support Center: Purification of 6-Hydrazinyl-1H-indazole Tetrahydrochloride
Introduction: 6-Hydrazinyl-1H-indazole is a critical building block in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active compounds, including kinase inhibitors.[1][2] Its tetrahydrochloride salt form enhances stability and aqueous solubility but introduces specific challenges during purification. This guide provides practical, in-depth solutions to common issues encountered when purifying crude 6-Hydrazinyl-1H-indazole tetrahydrochloride, ensuring researchers can achieve the high purity required for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect in my crude this compound?
A: Impurities in your crude product primarily originate from the synthetic route. They can be broadly classified into three categories:
-
Starting Materials & Intermediates: Incomplete reactions can leave residual precursors, such as 6-nitro- or 6-amino-1H-indazole.
-
Reaction Byproducts: Side reactions are a common source of impurities. These may include regioisomers formed during the synthesis of the indazole core or byproducts from the introduction of the hydrazinyl group.[3] The hydrazine moiety itself is reactive and can lead to the formation of hydrazones if carbonyl-containing solvents or reagents are present.
-
Reagents & Degradation Products: Residual solvents, acids (from salt formation), and coupling agents may be present. The hydrazinyl group is susceptible to oxidation, which can lead to the formation of colored impurities and tars, especially if not handled under an inert atmosphere.[4]
Q2: My crude product is a dark, sticky oil instead of a solid. What does this indicate?
A: An oily or tar-like consistency typically points to the presence of significant impurities that depress the melting point of your compound. This can be caused by:
-
Excess Residual Solvents: High-boiling point solvents like DMF or DMSO used in the reaction may not have been fully removed.
-
Oxidative Degradation: The hydrazine functional group can be sensitive to air, leading to decomposition products that are often colored and non-crystalline.[4]
-
Incomplete Salt Formation: If the protonation to form the tetrahydrochloride salt is incomplete, a mixture of the free base and various salt forms can result in an oil.
An initial purification step, such as washing with a non-polar solvent or a carefully chosen chromatography method, is recommended before attempting crystallization.
Q3: What is the best general approach to purify a highly polar hydrochloride salt like this?
A: There is no single "best" method; the optimal strategy depends on the impurity profile and the scale of your reaction. A multi-step approach is often most effective.
-
Initial Wash/Trituration: Begin by washing or triturating the crude solid with a solvent in which your product is insoluble but impurities are soluble. For a polar salt, non-polar solvents like diethyl ether, hexane, or ethyl acetate are excellent first choices to remove organic, non-polar contaminants.[5]
-
Recrystallization: If the crude purity is reasonably high (>85-90%), recrystallization is the preferred method for obtaining highly pure crystalline material.
-
Chromatography: If the crude material is very impure or contains impurities with similar solubility to your product, column chromatography will be necessary.
The following decision workflow can help guide your choice.
Caption: Purification strategy decision workflow.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique but can be challenging for highly soluble salts.
Problem 1: My compound will not dissolve in any single solvent, or it dissolves in everything I try.
Solution: This is a classic scenario that calls for a mixed-solvent system.[6] The goal is to find a "solvent" in which the compound is soluble when hot and a "co-solvent" or "anti-solvent" in which it is insoluble.
Recommended Solvent Systems for Polar Salts:
| Solvent (Good) | Co-Solvent (Poor/Anti-Solvent) | Typical Procedure |
| Methanol | Diethyl Ether (Et₂O) | Dissolve crude in minimum hot MeOH. Add Et₂O dropwise until cloudiness persists. Reheat to clarify, then cool slowly. |
| Ethanol | 2-Propanol (IPA) or Ethyl Acetate | Dissolve in hot EtOH. Add IPA or EtOAc to induce precipitation.[5] |
| Water | Ethanol or Acetone | Dissolve in minimum hot water. Add EtOH or acetone. Be cautious, as the compound is very water-soluble.[5] |
Protocol: Mixed-Solvent Recrystallization (Methanol/Ether)
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of methanol and heat the mixture gently (e.g., in a 50-60°C water bath) while stirring until the solid completely dissolves.
-
Remove from heat. Slowly add diethyl ether dropwise while stirring. A persistent cloudiness indicates you are near the saturation point.
-
If too much ether is added and the product crashes out, add a few drops of methanol and gently warm until the solution becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature, then place it in a refrigerator (2-8°C) for several hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold diethyl ether.
Problem 2: The product "oils out" instead of forming crystals.
Solution: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute (or its eutectic mixture with the solvent).
-
Add More Solvent: The most common cause is using too little of the primary "good" solvent. Add a small amount of the good solvent, reheat to dissolve the oil, and attempt to cool again.
-
Reduce Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first. This gives the molecules time to orient into a crystal lattice.
-
Seed the Solution: If you have a small crystal of pure product, add it to the cooled solution to induce crystallization. Alternatively, scratch the inside of the flask with a glass rod at the solvent line to create a nucleation site.
Problem 3: The recrystallized product is still colored.
Solution: Colored impurities are often large, polar molecules that can get trapped in the crystal lattice.
-
Use Activated Charcoal: Add a very small amount (spatula tip) of activated charcoal (decolorizing carbon) to the hot, dissolved solution. Stir for 5-10 minutes. The colored impurities will adsorb to the carbon. Important: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Hot Filtration: Filter the hot solution through a piece of fluted filter paper or a small plug of celite in a heated funnel to remove the charcoal. Then, proceed with cooling the clear filtrate.
Troubleshooting Guide: Column Chromatography
Due to its charge and high polarity, this compound can be difficult to purify on standard silica gel.
Caption: Chromatography troubleshooting options.
Problem 4: My compound streaks badly or won't move from the baseline on a silica TLC plate.
Solution: This is expected for a polar, basic salt on acidic silica gel. The strong interaction between the protonated amine/hydrazine groups and the acidic silanol groups on the silica surface causes poor chromatographic behavior.[7]
-
Option A: Reverse-Phase Chromatography (Recommended): This is often the best choice for polar compounds.[8]
-
Stationary Phase: C18-functionalized silica.
-
Mobile Phase: A gradient of Water and Acetonitrile (or Methanol), often with an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acid ensures your compound remains protonated and well-behaved. The polar product will elute earlier than non-polar impurities.
-
-
Option B: Modify the Mobile Phase on Silica Gel: You can add a competitive base to your eluent to "shield" your compound from the silica.
-
Typical Eluent: Dichloromethane (DCM) / Methanol / Ammonium Hydroxide (e.g., 89:10:1 v/v/v).
-
Important Caveat: Adding a base like NH₄OH will neutralize your tetrahydrochloride salt back to the free base in the column. You will need to re-treat the purified fractions with HCl (e.g., HCl in ether or dioxane) to regenerate the salt.
-
-
Option C: Use a Different Stationary Phase: Basic or neutral alumina can be a substitute for silica gel for purifying basic compounds, as it lacks the acidic silanol groups.[7]
References
- 1. This compound|CAS 1266362-60-0 [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in the scale-up of 1H-indazole synthesis from lab to pilot plant
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 1H-indazoles. This resource is designed to provide in-depth technical guidance and troubleshooting support for professionals navigating the complexities of scaling up 1H-indazole synthesis from the laboratory to the pilot plant. As a Senior Application Scientist, my goal is to equip you with the expertise and practical insights needed to anticipate and overcome the challenges inherent in this process.
The synthesis of 1H-indazoles, a critical scaffold in numerous pharmaceuticals, presents unique challenges during scale-up that are often not apparent at the bench.[1][2] This guide will delve into the causality behind common experimental issues and provide self-validating protocols to ensure a robust and scalable process.
I. Troubleshooting Guide: From Lab Bench to Pilot Plant
This section addresses specific issues that may arise during the scale-up of 1H-indazole synthesis. The problems are categorized by observable symptoms, followed by a systematic approach to diagnosis and resolution.
Symptom 1: Decreased Yield and/or Incomplete Conversion
A drop in yield is one of the most common and frustrating challenges in process scale-up. What worked efficiently in a round-bottom flask may not translate directly to a larger reactor.[3]
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Inefficient Heat Transfer | Larger reaction volumes have a lower surface-area-to-volume ratio, making it difficult to maintain uniform temperature. Exothermic reactions can develop localized hot spots, leading to side reactions, while endothermic reactions may not reach the required temperature for complete conversion.[3] | - Characterize Thermal Profile: Perform a thermal hazard assessment to understand the reaction's heat flow. - Improve Agitation: Ensure the reactor's stirring mechanism provides adequate mixing to distribute heat evenly. Consider the use of baffles. - Jacketed Reactors: Utilize reactors with efficient heating/cooling jackets and a suitable heat transfer fluid. |
| Poor Mass Transfer/Mixing | Inadequate mixing can lead to localized concentration gradients of reactants and reagents, hindering the reaction rate and promoting the formation of byproducts.[3] | - Optimize Stirrer Design: The type of stirrer (e.g., anchor, turbine, propeller) should be appropriate for the reaction viscosity and vessel geometry. - Monitor Mixing Efficiency: For heterogeneous reactions, ensure efficient mixing of different phases. Visual observation through a sight glass or the use of in-situ monitoring can be beneficial. |
| Changes in Reagent Addition Rate | The rate of addition of a reagent that was trivial at the lab scale can become a critical parameter in a pilot plant. A slow addition may be necessary to control an exotherm, but too slow an addition can lead to degradation of reactants or intermediates. | - Controlled Dosing: Employ calibrated dosing pumps for precise and reproducible addition of liquid reagents. - Develop an Addition Profile: Determine the optimal addition rate through a series of small-scale experiments designed to mimic pilot plant conditions. |
| Presence of Impurities in Starting Materials | The purity of starting materials can have a more pronounced effect on a larger scale. Trace impurities that were insignificant in the lab may now be present in sufficient quantities to inhibit the reaction or catalyze side reactions. | - Stringent Quality Control: Implement rigorous analytical testing of all raw materials before use. - Purification of Starting Materials: If necessary, purify starting materials to remove problematic impurities. |
Symptom 2: Increased Impurity Profile
The appearance of new or significantly increased levels of impurities is a red flag during scale-up. These can complicate purification and compromise the quality of the final product.[4]
Possible Causes & Solutions
| Impurity Type | Explanation | Recommended Action |
| Regioisomers (e.g., 2H-indazole) | The formation of the undesired 2H-indazole isomer is a common issue.[5] The regioselectivity can be highly sensitive to reaction conditions that may change during scale-up, such as temperature and the nature of the base used.[5] | - Optimize Reaction Conditions: Carefully control the reaction temperature. The thermodynamically more stable 1H-indazole is often favored at lower temperatures.[5] - Base and Solvent Selection: The choice of base and solvent is critical. For instance, in N-alkylation reactions, using sodium hydride in an aprotic solvent like THF can favor the formation of the N-1 substituted product.[5] |
| Byproducts from Side Reactions | Over-bromination leading to di-bromo species, or the formation of hydrazones and dimeric impurities are potential side reactions.[4][5] These can be exacerbated by localized high concentrations or temperatures. | - Stoichiometry Control: Ensure precise control over the stoichiometry of reagents. - Temperature and Addition Control: Maintain strict temperature control and optimize the rate of reagent addition to minimize localized excesses. |
| Residual Solvents and Reagents | Inefficient removal of solvents or excess reagents during work-up and purification can lead to their presence in the final product.[4] | - Optimize Work-up Procedures: Develop and validate efficient extraction and washing protocols. - Drying and Purification: Ensure adequate drying of the product and optimize the purification method (e.g., crystallization, chromatography) for the larger scale. |
Symptom 3: Thermal Runaway or Exotherm Control Issues
Many synthetic steps in the formation of 1H-indazoles can be exothermic. Failure to manage this heat generation on a larger scale can lead to a dangerous thermal runaway.[6][7][8]
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Inadequate Cooling Capacity | The cooling system of the pilot plant reactor may not be sufficient to remove the heat generated by the reaction at the desired rate.[3] | - Reaction Calorimetry: Conduct reaction calorimetry studies (e.g., using a RC1 calorimeter) to accurately measure the heat of reaction and determine the required cooling capacity. - Scale-Down Modeling: Use smaller-scale, well-instrumented reactors to model the thermal behavior of the process before moving to the pilot plant. |
| Accumulation of Unreacted Reagents | A slow start to an exothermic reaction followed by a sudden, rapid conversion can lead to a dangerous release of heat. | - Controlled Addition: Add the limiting reagent at a rate that allows the cooling system to keep pace with the heat generation. - In-situ Monitoring: Utilize Process Analytical Technology (PAT) tools, such as in-situ IR or Raman spectroscopy, to monitor the concentration of reactants and ensure the reaction is proceeding as expected.[9][10] |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions encountered during the scale-up of 1H-indazole synthesis.
Q1: What are the most critical parameters to monitor during the scale-up of a 1H-indazole synthesis?
A1: The most critical parameters to monitor are temperature, mixing efficiency, and the rate of reagent addition. Temperature control is paramount for managing reaction kinetics, selectivity, and safety.[3] Inefficient mixing can lead to localized concentration and temperature gradients, resulting in decreased yield and increased impurities.[3] The rate of addition of reagents, especially in exothermic reactions, must be carefully controlled to prevent thermal runaway.[6]
Q2: How can I effectively control the regioselectivity to favor the formation of the 1H-indazole isomer over the 2H-isomer during scale-up?
A2: Controlling regioselectivity is a key challenge. The formation of the thermodynamically more stable 1H-indazole is often favored.[1][5] Key strategies include:
-
Temperature Control: Lower reaction temperatures generally favor the 1H-isomer.
-
Base and Solvent Selection: The choice of base and solvent system is crucial. For example, in N-alkylation reactions, a strong, non-nucleophilic base like sodium hydride in an aprotic solvent such as THF often provides good selectivity for the N-1 position.[5]
-
Protecting Groups: In some cases, the use of a protecting group on the N-1 position of the indazole precursor can direct the reaction to the desired position, with the protecting group being removed in a subsequent step.
Q3: What are the primary safety concerns when scaling up 1H-indazole synthesis, and how can they be mitigated?
A3: The primary safety concerns are thermal hazards from exothermic reactions and the potential for runaway reactions.[6][7] Mitigation strategies include:
-
Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and reaction calorimetry to understand the thermal potential of the reaction.[6]
-
Process Control: Implement robust process control measures, including accurate temperature monitoring and control, and controlled addition of reagents.
-
Emergency Planning: Have a well-defined emergency plan in place, including quenching procedures and pressure relief systems on the reactor.
Q4: What are the most effective methods for purifying 1H-indazoles at the pilot plant scale?
A4: The choice of purification method depends on the physical properties of the desired product and the nature of the impurities.
-
Crystallization: If the 1H-indazole is a solid with good crystallization properties, this is often the most scalable and cost-effective method.[6]
-
Chromatography: While more expensive and challenging to scale up, preparative HPLC may be necessary to achieve the high purity required for pharmaceutical applications, especially for removing closely related isomers.[6]
-
Extraction: Liquid-liquid extraction can be a useful initial step to remove certain types of impurities.[6]
Q5: How can Process Analytical Technology (PAT) be implemented to improve the scale-up of 1H-indazole synthesis?
A5: PAT involves designing, analyzing, and controlling manufacturing processes through the measurement of critical process parameters that affect critical quality attributes.[9][10][11] For 1H-indazole synthesis, PAT can be implemented to:
-
Monitor Reaction Progress: In-line spectroscopic techniques (e.g., FTIR, Raman) can provide real-time information on the concentration of reactants, products, and key intermediates, ensuring the reaction is proceeding as expected.[10]
-
Control Crystallization: Tools like Focused Beam Reflectance Measurement (FBRM) can monitor particle size distribution during crystallization, allowing for better control over the final product's physical properties.
-
Improve Process Understanding: The data generated by PAT tools can lead to a deeper understanding of the process, facilitating more robust and reliable scale-up.[9]
III. Experimental Protocols & Visualizations
Protocol 1: General Procedure for a Silver(I)-Mediated Intramolecular Oxidative C-H Amination for the Synthesis of 3-Substituted 1H-Indazoles
This protocol is adapted from a method described for the synthesis of a variety of 3-substituted indazoles.[12]
Materials:
-
Arylhydrazone (starting material)
-
Silver(I) bis(trifluoromethanesulfonyl)imide (AgNTf₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a clean and dry reactor equipped with a mechanical stirrer, condenser, and temperature probe, add the arylhydrazone (1.0 equivalent).
-
Add 1,2-dichloroethane to the reactor.
-
Begin stirring and add Cu(OAc)₂ (0.5 equivalents) followed by AgNTf₂ (2.0 equivalents).
-
Heat the reaction mixture to 80 °C and maintain this temperature for 24 hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography on silica gel.
Diagram: Troubleshooting Logic for Decreased Yield in Scale-Up
Caption: Troubleshooting workflow for addressing decreased yield during scale-up.
Diagram: Key Considerations for 1H-Indazole Synthesis Scale-Up
Caption: Interconnected factors to consider for successful scale-up.
IV. References
-
BenchChem. Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. Available from: --INVALID-LINK--
-
BenchChem. How to avoid side product formation in 1H-indazole synthesis. Available from: --INVALID-LINK--
-
BenchChem. Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. Available from: --INVALID-LINK--
-
Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 23-51. Available from: --INVALID-LINK--
-
Day, J. I., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry, 88(7), 4209–4223. Available from: --INVALID-LINK--
-
Day, J. I., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ResearchGate. Available from: --INVALID-LINK--
-
Xu, P., et al. (2016). Rh(III)-catalyzed double C-H activation of aldehyde hydrazones: en route to functionalized 1H-Indazole synthesis. ResearchGate. Available from: --INVALID-LINK--
-
Organic Chemistry Portal. Indazole synthesis. Available from: --INVALID-LINK--
-
Patel, H. R., et al. (2020). Recent synthetic approaches to 1H- and 2H-indazoles (microreview). ResearchGate. Available from: --INVALID-LINK--
-
BenchChem. Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols. Available from: --INVALID-LINK--
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6367-6373. Available from: --INVALID-LINK--
-
Mahaparale, S., & Gaikwad, P. A BRIEF REVIEW ON PROCESS ANALYTICAL TECHNOLOGY. European Journal of Biomedical and Pharmaceutical Sciences. Available from: --INVALID-LINK--
-
HWS Labortechnik. (2023). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available from: --INVALID-LINK--
-
Scott, P. (2005). Process Analytical Technology: Applications to the Pharmaceutical Industry. American Pharmaceutical Review. Available from: --INVALID-LINK--
-
Day, J. I., et al. (2023). Process Development for a 1 H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. PubMed. Available from: --INVALID-LINK--
-
Lee, S., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(8), 5355–5363. Available from: --INVALID-LINK--
-
Lee, S. L., et al. (2021). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. Pharmaceutics, 13(7), 949. Available from: --INVALID-LINK--
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. ejbps.com [ejbps.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
minimizing the formation of 2H-indazole isomers during synthesis
Technical Support Center: Indazole Synthesis
Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of indazole chemistry. The formation of regioisomers, particularly the undesired 2H-indazole, is a common and often frustrating challenge. This document provides in-depth, field-proven insights and actionable troubleshooting protocols to help you gain control over the regiochemical outcome of your reactions, specifically focusing on minimizing the formation of 2H-isomers when the 1H-isomer is the target, and vice-versa.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between 1H- and 2H-indazoles, and why does it matter?
The indazole core possesses two nitrogen atoms in its five-membered ring, leading to the existence of two annular tautomers: the 1H-indazole and the 2H-indazole. The 1H-tautomer, often referred to as the benzenoid form, is generally more thermodynamically stable than the 2H-quinonoid form.[1][2][3][4][5] This difference in stability is the cornerstone of many regioselective synthesis strategies. For drug development professionals, the specific location of the substituent (at N-1 or N-2) is critical, as it profoundly impacts the molecule's three-dimensional shape, hydrogen bonding capabilities, and ultimately, its pharmacological activity and patentability.[3][6][7]
Q2: I have a mixture of products. How can I reliably distinguish between the 1H- and 2H-indazole isomers?
Definitive structural assignment is crucial. Several spectroscopic techniques are effective:
-
¹H NMR Spectroscopy: This is often the most direct method. The proton at the C3 position is a key diagnostic handle. In 2H-indazoles, the C3-H proton is typically shifted significantly downfield compared to the corresponding proton in the 1H-isomer.[8]
-
¹³C and ¹⁵N NMR: These can also be diagnostic, showing distinct chemical shifts for the ring carbons and nitrogens in each isomer.
-
2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show a correlation between the protons on the N-alkyl group and the C3 and C7a carbons of the indazole ring, confirming the point of attachment.[3]
-
Chromatography (HPLC/TLC): The two isomers often have different polarities and can frequently be separated by flash column chromatography or HPLC.[8] Their distinct UV-Vis spectra can also aid in identification during analysis.
Q3: What are the primary factors that dictate the N-1 vs. N-2 product ratio in an alkylation reaction?
The regiochemical outcome of an indazole alkylation is a delicate balance between kinetic and thermodynamic control, governed by several interdependent factors:[5]
-
Base: The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) and its corresponding counter-ion affects the nature of the indazolide anion in solution.
-
Solvent: The solvent (e.g., THF, DMF, DMSO) influences the solvation of the ion pair, which can dictate which nitrogen atom is more accessible for alkylation.[4][6]
-
Substituents (Steric & Electronic Effects): Substituents on the indazole ring, particularly at the C3 and C7 positions, can sterically hinder one nitrogen atom or electronically influence the nucleophilicity of each.[3][6]
-
Alkylating Agent: The nature of the electrophile can also play a role in selectivity.[4]
-
Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable N-1 product by allowing for equilibration.[2]
Troubleshooting Guide: Controlling Regioselectivity
This section addresses specific experimental challenges with causal explanations and validated solutions.
Problem 1: "My N-alkylation reaction yields an inseparable mixture of N-1 and N-2 isomers. How can I improve the selectivity for the desired 1H-indazole product?"
Root Cause Analysis: The formation of a product mixture indicates that the reaction conditions do not sufficiently differentiate between the two nucleophilic nitrogen centers of the indazolide anion. Weaker bases like K₂CO₃ in polar aprotic solvents like DMF often lead to poor selectivity.[1] To favor the N-1 isomer, you must employ conditions that exploit its greater thermodynamic stability.
Strategic Solution: Drive the Reaction Toward Thermodynamic Control. The most widely validated and effective strategy for achieving high N-1 selectivity is the use of sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) .[3][6]
Causality—Why this works: The combination of NaH and THF promotes the formation of a tight ion pair between the sodium cation (Na⁺) and the indazolide anion. It is postulated that the Na⁺ cation can form a chelate complex involving the N-2 nitrogen and an electron-rich atom on a C-3 substituent, sterically and electronically directing the incoming alkylating agent to the N-1 position.[2] This system favors the formation of the more stable 1H-product.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Control Regioselectivity in N-Alkylation of Indazoles
Welcome to the technical support center for indazole N-alkylation. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving regioselective N-alkylation of the indazole scaffold. Given the significance of N-substituted indazoles as pharmacophores, precise control over the formation of N1 and N2 isomers is paramount.[1][2][3] This resource provides in-depth answers to common questions, detailed troubleshooting guides for specific experimental issues, and validated protocols to help you achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity in indazole N-alkylation so challenging?
The primary challenge arises from the electronic nature of the indazole ring, which exhibits annular tautomerism. The proton on the pyrazole moiety can reside on either nitrogen, leading to the 1H-indazole and 2H-indazole tautomers.[4][5] The 1H-tautomer is generally the more thermodynamically stable form.[4][6][7] When deprotonated under basic conditions, the resulting indazolide anion is a mesomeric system, with negative charge density on both N1 and N2. This dual nucleophilicity means that direct alkylation often yields a mixture of N1- and N2-substituted products, complicating synthesis and requiring challenging chromatographic separation.[8][9]
Q2: What are the fundamental principles governing whether N1 or N2 alkylation occurs?
The outcome of the N-alkylation reaction is a delicate balance between thermodynamic and kinetic control.[7][10]
-
Thermodynamic Control: This pathway favors the most stable product. The N1-alkylated indazole is typically the thermodynamically more stable isomer.[6][11] Reactions that are reversible or conducted under conditions that allow for equilibration (e.g., higher temperatures, longer reaction times) tend to yield the N1 product.[12][13]
-
Kinetic Control: This pathway favors the product that is formed fastest, i.e., the one with the lower activation energy.[12][14][15] The N2 position is often considered more sterically accessible and its lone pair more kinetically available, making the N2-alkylated indazole the kinetic product in many cases.[11] Reactions run at low temperatures with rapid consumption of the starting material often favor the N2 isomer.[12][14]
Q3: How do substituents on the indazole ring influence the N1/N2 ratio?
Substituents play a critical role through both steric and electronic effects.[1][2]
-
Steric Effects: Bulky substituents at the C7 position can hinder attack at the adjacent N1 position, thereby favoring N2-alkylation.[3] Conversely, bulky groups at the C3 position tend to favor N1-alkylation.[16]
-
Electronic Effects: Electron-withdrawing groups (EWGs) like -NO₂ or -CO₂Me at the C7 position have been shown to confer excellent N2-regioselectivity (≥96%).[1][2][16][17]
-
Chelation Effects: Certain substituents at the C3 position, such as carboxymethyl or carboxamide groups, can chelate with the metal cation of the base (e.g., Na⁺ from NaH), holding it in proximity to the N2 nitrogen. This effectively blocks the N2 position and directs the alkylating agent to the N1 position, leading to very high N1 selectivity (>99%).[1][16][17]
Troubleshooting Guides & Experimental Protocols
This section addresses specific problems you may encounter during the N-alkylation of indazoles and provides actionable solutions and detailed protocols.
Problem 1: Poor N1/N2 Regioselectivity - My reaction yields a product mixture that is difficult to separate.
Poor selectivity is the most common issue. The solution lies in carefully tuning the reaction parameters to favor either the kinetic or thermodynamic pathway.
Core Concept Diagram: Kinetic vs. Thermodynamic Control This diagram illustrates how reaction conditions can direct the outcome towards either the kinetically favored N2 product or the thermodynamically favored N1 product.
Caption: Kinetic vs. Thermodynamic control in indazole alkylation.
The combination of a strong, non-nucleophilic hydride base and a less polar, coordinating solvent is highly effective for achieving N1-selectivity.[1][2][16]
Table 1: Effect of Base and Solvent on N1-Selectivity
| Base | Solvent | Typical N1:N2 Ratio | Rationale & Comments |
| NaH | THF | High N1-selectivity (>95:5) | This is the gold standard for N1-alkylation.[1][16] Na⁺ coordinates with the indazolide, favoring the thermodynamically stable N1 product. THF is less polar and promotes tight ion pairing.[18] |
| Cs₂CO₃ | DMF | Variable (e.g., 1.5:1) | Commonly used but often provides poor selectivity without specific directing groups.[6][16] DMF is a polar aprotic solvent that can lead to solvent-separated ion pairs, reducing selectivity.[18] |
| K₂CO₃ | DMF | Variable, often poor | Similar to Cs₂CO₃, leads to mixtures.[3][8] |
| NaHMDS | THF | Good N1-selectivity | A strong base that can be effective, but NaH/THF is generally superior and more established for N1-selectivity.[16] |
| NaHMDS | DMSO | Reversed selectivity (N2 favored) | Demonstrates the critical role of the solvent. DMSO promotes solvent-separated ion pairs, favoring the kinetic N2 product.[16][18] |
Protocol 1: High N1-Selectivity Alkylation using NaH/THF
This protocol is optimized for producing the thermodynamically favored N1-alkylated indazole.[1][2][3]
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1–0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure complete formation of the sodium indazolide salt.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed. Gentle heating (e.g., 40-50 °C) may be required for less reactive alkylating agents.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the N1-alkylated indazole.
Achieving high N2-selectivity often requires more specialized conditions that either exploit kinetic control or use specific catalysts.
Workflow Diagram: Selecting a Strategy for N2-Alkylation
Caption: Decision workflow for N2-selective indazole alkylation.
Protocol 2: N2-Selectivity via Mitsunobu Reaction
The Mitsunobu reaction often shows a strong preference for the formation of the N2-regioisomer.[6]
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise over 20-30 minutes. The reaction is often accompanied by a color change.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Workup & Purification: Concentrate the reaction mixture and purify directly by flash column chromatography to separate the N2-alkylated product from triphenylphosphine oxide and other byproducts.
Protocol 3: N2-Selectivity via Acid Catalysis
A modern approach utilizes Brønsted acids like trifluoromethanesulfonic acid (TfOH) to catalyze the reaction with specific alkylating agents like diazo compounds, affording excellent N2-selectivity.[19][20]
-
Preparation: To a solution of the 1H-indazole (1.0 equiv) in a suitable solvent (e.g., DCE), add TfOH (10-20 mol%).
-
Alkylation: Add the diazo compound (1.2-1.5 equiv) dropwise at the recommended temperature (e.g., room temperature).
-
Reaction & Monitoring: Stir the reaction until completion as monitored by TLC or LC-MS.
-
Workup: Quench the reaction with a mild base (e.g., saturated NaHCO₃ solution) and perform a standard aqueous workup.
-
Purification: Purify the crude material via flash column chromatography.
Problem 2: Low or No Reaction Conversion.
If your starting material is not being consumed, consider the following factors.
-
Insufficient Base/Deprotonation: For base-mediated reactions, ensure the base is fresh and active. NaH is particularly susceptible to deactivation by moisture. Use a sufficient excess (at least 1.1-1.2 equiv) to ensure complete deprotonation. In some cases, using a stronger base like NaHMDS may be necessary.[16]
-
Poorly Reactive Alkylating Agent: The reactivity order for halides is typically I > Br > Cl. If using an alkyl chloride, you may need more forcing conditions (higher temperature, longer reaction time) or conversion to a more reactive iodide (e.g., via Finkelstein reaction) or tosylate.
-
Inappropriate Solvent: The solubility of the indazolide salt is crucial. Carbonate bases (K₂CO₃, Cs₂CO₃) have poor solubility in solvents like THF or toluene, which can lead to failed reactions.[2][16] For these bases, polar aprotic solvents like DMF or acetonitrile are required.[16]
-
Low Temperature: While low temperatures can enhance kinetic selectivity, they may also prevent the reaction from proceeding. If conversion is low, try gradually increasing the reaction temperature.
Problem 3: Formation of Side Products or Decomposition.
The appearance of unexpected spots on a TLC plate can indicate side reactions.
-
Quaternization: Using a large excess of a highly reactive alkylating agent can lead to the formation of a quaternary indazolium salt, especially if the N-alkylated product is soluble and remains reactive. Use of near-stoichiometric amounts (1.05-1.1 equiv) of the alkylating agent is recommended.
-
Base-Induced Decomposition: Highly functionalized or sensitive indazoles may be unstable to strong bases like NaH at elevated temperatures. If decomposition is observed, consider using a milder base (e.g., K₂CO₃, DBU) and optimizing the temperature.
-
Phase-Transfer Catalysis (PTC): For complex substrates prone to decomposition with strong bases, Phase-Transfer Catalysis can be a milder and highly effective alternative. Using a catalyst like tetrabutylammonium bromide (TBAB) with weaker inorganic bases (e.g., solid KOH) can facilitate alkylation under heterogeneous conditions, often with high yields and simplified workups.[21][22]
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jackwestin.com [jackwestin.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thermodynamic_versus_kinetic_reaction_control [chemeurope.com]
- 13. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. d-nb.info [d-nb.info]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. phasetransfer.com [phasetransfer.com]
Technical Support Center: The Effect of Temperature on the Stability and Reactivity of Indazole Intermediates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting common issues related to the thermal properties of indazole intermediates in your experiments. As Senior Application Scientists, we have compiled this resource based on peer-reviewed literature and extensive field experience to ensure you can navigate the complexities of indazole chemistry with confidence.
Troubleshooting Guide: Navigating Thermal Challenges in Indazole Chemistry
This section addresses specific experimental issues where temperature is a critical variable. We delve into the root causes of these problems and provide actionable, step-by-step solutions.
Problem 1: Low or Inconsistent Yields in Indazole Synthesis and Functionalization
Low product yield is a frequent challenge in organic synthesis. With indazoles, temperature control is often a primary factor that can be optimized to improve outcomes.
Potential Cause A: Incomplete Reaction due to Sub-Optimal Temperature
Many reactions involving the formation or functionalization of indazole intermediates have a significant activation energy barrier. If the reaction temperature is too low, the reaction may proceed very slowly or not at all, leading to a low conversion of starting materials.
Troubleshooting Steps:
-
Initial Temperature Assessment: Start your reaction at a known literature temperature for a similar transformation. If no precedent exists, begin at room temperature (approx. 20-25 °C).
-
Reaction Monitoring: Closely monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or in-situ monitoring with technologies like flow NMR or FTIR.[1]
-
Incremental Temperature Increase: If the reaction is sluggish, increase the temperature in controlled increments (e.g., 10-20 °C). Allow the reaction to stir for a set period at each new temperature, taking aliquots to analyze for product formation.
-
Identify Optimal Temperature: The optimal temperature is typically the point at which a reasonable reaction rate is achieved without significant formation of byproducts. For instance, some N-alkylation reactions show improved yields when warmed from room temperature to 50 °C or even 90 °C.[2][3]
Potential Cause B: Thermal Degradation of Reactants, Intermediates, or Products
While heat can accelerate a desired reaction, excessive temperatures can lead to the decomposition of the sensitive indazole ring system or other reagents.[4][5] This is especially true for highly functionalized indazoles or those with thermally labile substituents.
Troubleshooting Steps:
-
Assess Stability: Before running a reaction at a high temperature for an extended period, assess the thermal stability of your key indazole intermediate. A simple method is to dissolve the intermediate in the reaction solvent and heat it to the target temperature without the other reagents. Monitor for decomposition over time via HPLC or LC-MS.
-
Lower the Temperature: If degradation is observed, conduct the reaction at the lowest possible temperature that still affords an acceptable reaction rate.
-
Reduce Reaction Time: For reactions requiring high temperatures, minimizing the reaction time is crucial. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions. Continuous-flow synthesis can be an excellent strategy for reactions with unstable intermediates, as it allows for precise control over residence time at high temperatures.[6][7]
Troubleshooting Workflow for Low Yields
Caption: A workflow for troubleshooting low reaction yields.
Problem 2: Poor Regioselectivity in Indazole N-Functionalization
A classic challenge in indazole chemistry is controlling the regioselectivity of reactions at the N1 and N2 positions.[8] The indazole anion is an ambident nucleophile, and alkylation or arylation can lead to a mixture of both isomers. Temperature plays a pivotal role in dictating the ratio of these products through kinetic and thermodynamic control.[9][10]
Potential Cause: Unfavorable Kinetic vs. Thermodynamic Conditions
-
Kinetic Control: At lower temperatures, the reaction is typically irreversible. The major product will be the one that forms the fastest, which is the kinetic product. This product arises from the reaction pathway with the lowest activation energy.[10][11]
-
Thermodynamic Control: At higher temperatures, the reaction may become reversible. This allows the initially formed products to revert to the intermediate and then react again. Over time, the product distribution will favor the most stable isomer, the thermodynamic product, even if it forms more slowly.[9] For indazoles, the 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[12][13][14][15]
Troubleshooting Steps & Solutions:
-
To Favor the N1-Isomer (Often the Thermodynamic Product):
-
Higher temperatures can favor the formation of the more stable N1-substituted indazole. For example, in some systems, increasing the temperature to 90 °C in a solvent like dioxane has been shown to dramatically improve N1 selectivity.[16][17]
-
The choice of base and solvent is critical and works in concert with temperature. A common system that favors N1-alkylation is using a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent like THF.[18][19] Warming such a reaction from 0 °C to 50 °C can improve both yield and selectivity.[2][19]
-
-
To Favor the N2-Isomer (Often the Kinetic Product):
-
Lowering the reaction temperature can often trap the kinetic product. Running reactions at 0 °C or even lower may increase the proportion of the N2-isomer.[17]
-
Certain reaction conditions are known to favor N2-alkylation, and temperature optimization within these systems is still key. For instance, Mitsunobu conditions (e.g., PPh₃, DEAD or DIAD) in THF, often run from 0 °C to room temperature, tend to yield the N2-product.[3][17]
-
Kinetic vs. Thermodynamic Control in Indazole N-Alkylation
Caption: Energy profile for kinetic vs. thermodynamic N-alkylation.
Data Summary: Temperature Effects on Regioselectivity
The interplay between base, solvent, and temperature is crucial for controlling regioselectivity. The following table summarizes findings from various studies.
| Indazole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | N1 : N2 Ratio | Reference |
| Methyl 1H-indazole-3-carboxylate | n-Pentyl bromide | NaH | THF | 20 | >99 : 1 | [17] |
| Methyl 1H-indazole-3-carboxylate | n-Pentyl bromide | Cs₂CO₃ | DMF | 20 | 1 : 1.2 | [17] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl tosylate | Cs₂CO₃ | Dioxane | 90 | 96% yield (N1) | [16] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | RT | 38% : 46% (yields) | [2] |
| 3-Carboxamide-1H-indazole | Alkyl bromide | NaH | THF | RT | >99 : 1 | [17] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Methanol | PPh₃, DEAD | THF | 50 | 2% : 98% (yields) | [17] |
Note: "RT" denotes room temperature, approximately 20-25 °C.
Frequently Asked Questions (FAQs)
Q1: My indazole synthesis is giving a low yield. What is the first temperature-related parameter I should investigate?
First, ensure your reaction is actually proceeding. Use TLC or LC-MS to check for the consumption of starting material. If conversion is low, the temperature is likely insufficient. We recommend a stepwise increase in temperature (e.g., from room temperature to 50 °C, then to 80 °C), monitoring the reaction at each stage.[3][5] If conversion is high but isolated yield is low, you may be facing product degradation at your current temperature.
Q2: How does temperature generally affect the stability of indazole intermediates?
Like most organic molecules, indazole intermediates have a temperature limit above which they will decompose.[4] The exact temperature depends on the substitution pattern of the indazole ring. Electron-withdrawing groups can sometimes destabilize the ring, while bulky groups may provide some steric protection. It is always best to determine the stability of a new intermediate empirically, as described in the troubleshooting guide.
Q3: I am getting a mixture of N1 and N2 alkylated indazoles. How can I use temperature to favor the N1 isomer?
To favor the N1 isomer, which is often the more thermodynamically stable product, you generally need to allow the reaction to reach thermodynamic equilibrium.[15] This is typically achieved by using higher reaction temperatures (e.g., 80-120 °C), which provide enough energy to overcome the reverse activation barrier and allow the kinetic N2 product to revert and form the more stable N1 product.[9][20] This strategy is most effective when paired with an appropriate solvent and base system.[16]
Q4: Conversely, how can I use temperature to favor the N2 isomer?
Favoring the N2 isomer usually involves trapping the kinetic product.[10] This is achieved by running the reaction at low temperatures (e.g., 0 °C to room temperature) to prevent the reverse reaction from occurring.[17] Once the kinetic product is formed, it does not have enough thermal energy to revert to the intermediate, thus locking in the N2-substituted product.
Q5: At what temperature should I become concerned about the thermal decomposition of my indazole compound?
There is no single answer, as it is highly substrate-dependent. However, many indazole syntheses are run at temperatures up to 120-130 °C.[12][20][21] Concern for degradation should increase for reactions run above this range, or for extended periods (e.g., >24 hours) even at moderate temperatures (e.g., 80 °C). Always monitor for the appearance of new, unidentified spots by TLC or peaks by LC-MS as a sign of decomposition.
Q6: Can changing the temperature affect the type of side products I see in my reaction?
Absolutely. Higher temperatures can enable side reactions that have higher activation energies than the desired transformation.[5] This can include dimerization, polymerization, or elimination reactions. For example, in some syntheses, increasing the temperature beyond an optimum (e.g., 110 °C) has been shown to decrease yields due to an increase in side reactions.[5]
Experimental Protocols
Protocol 1: Temperature Screening for Optimal Regioselectivity in Indazole N-Alkylation
This protocol provides a general workflow for optimizing the reaction temperature to selectively obtain either the N1 or N2 alkylated indazole.
Workflow for Temperature Optimization
Caption: A generalized workflow for temperature optimization.
Methodology:
-
Preparation: In separate, dry reaction vials equipped with stir bars, add the starting 1H-indazole (1.0 eq) and the chosen anhydrous solvent (e.g., THF, DMF, Dioxane).
-
Base Addition: Add the selected base (e.g., NaH, Cs₂CO₃, K₂CO₃, 1.2 eq).
-
Temperature Equilibration: Place the vials in separate heating blocks or baths set to a range of temperatures (e.g., 0 °C, 20 °C, 50 °C, 80 °C, 100 °C). Allow the mixtures to stir for 15-30 minutes to reach the target temperature.
-
Initiation: Add the alkylating agent (1.1 eq) to each vial.
-
Monitoring: At regular time intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction, quench it appropriately (e.g., with water or a mild acid), and analyze by LC-MS or ¹H NMR to determine the ratio of N1 and N2 isomers and the conversion of starting material.
-
Analysis: Compare the results across all temperatures. Lower temperatures that give a clean, fast reaction will likely favor the kinetic product (often N2). Higher temperatures that show a change in the N1:N2 ratio over time, settling on a final ratio, indicate thermodynamic control (often favoring N1).
Protocol 2: Assessing the Thermal Stability of an Indazole Intermediate
This protocol uses HPLC monitoring to determine if an indazole intermediate is stable at a potential reaction temperature.
Methodology:
-
Standard Solution: Prepare a stock solution of your purified indazole intermediate at a known concentration (e.g., 1 mg/mL) in the intended reaction solvent.
-
Initial Analysis (t=0): Inject an aliquot of the stock solution into an HPLC system and obtain a chromatogram. Integrate the peak for your compound to get a starting area count.
-
Heating: Place a sealed vial of the stock solution in a heating block set to the target reaction temperature.
-
Time-Point Analysis: At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), remove the vial from the heat, allow it to cool to room temperature, and inject an aliquot into the HPLC.
-
Data Analysis: Compare the peak area of your compound at each time point to the initial (t=0) area. A significant decrease in the peak area, or the appearance of new peaks, indicates degradation. A stable compound will show a relatively constant peak area over the course of the experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. caribjscitech.com [caribjscitech.com]
Technical Support Center: Work-up and Purification for Flow Chemistry Synthesis of Indazoles
Welcome to the technical support center for the work-up and purification of indazoles synthesized via flow chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges in this domain. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental work.
The continuous flow synthesis of indazoles offers remarkable advantages in terms of safety, scalability, and efficiency, particularly when dealing with hazardous reagents or unstable intermediates like diazonium salts.[1][2] However, the unique nature of flow chemistry necessitates tailored work-up and purification strategies. This guide is structured to address specific issues you may encounter, providing troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems that can arise during the work-up and purification of indazoles from a continuous flow reaction stream.
Issue 1: Incomplete Phase Separation During In-line Liquid-Liquid Extraction
Question: My in-line liquid-liquid extraction (LLE) module is not achieving clean separation between the aqueous and organic phases, leading to emulsion formation and poor recovery of my indazole product. What could be the cause and how can I fix it?
Answer:
Incomplete phase separation in a flow LLE system is a common issue that can often be traced back to several factors related to both the chemical system and the physical setup.
Causality:
-
High Flow Rates: If the combined flow rate of the aqueous and organic streams is too high, there may be insufficient residence time within the separator for the two phases to coalesce and separate effectively.
-
Mismatched Solvent Properties: The choice of organic solvent is critical. Solvents with densities too close to water, or those with partial miscibility, can lead to poor separation and emulsion formation.[3][4]
-
Presence of Surfactant-like Impurities: Byproducts or unreacted starting materials with amphiphilic properties can stabilize emulsions.
-
Improper Membrane Wetting or Fouling: In membrane-based separators, the hydrophobic membrane can become fouled or lose its hydrophobicity over time, leading to breakthrough of the aqueous phase into the organic stream.[3]
Step-by-Step Troubleshooting Protocol:
-
Reduce the Total Flow Rate: Decrease the combined flow rate of both the aqueous and organic streams to increase the residence time in the separation module. This often provides more time for the phases to disengage.
-
Optimize Solvent Selection: If possible, switch to an organic solvent with a greater density difference from water and lower mutual solubility. For example, dichloromethane (DCM) is often a good choice due to its higher density.[5][6]
-
Introduce a Salting-Out Agent: Add a saturated solution of sodium chloride (brine) to the aqueous phase. This increases the ionic strength of the aqueous layer, which can help to break emulsions and decrease the solubility of the organic product in the aqueous phase.[1]
-
Check and Clean/Replace the Membrane: If using a membrane-based separator, inspect the membrane for any signs of fouling or discoloration. Clean it according to the manufacturer's instructions or replace it with a new one.
-
Implement a Pulsation or Agitation Zone (if available): Some advanced LLE systems have features to gently agitate the flow to encourage coalescence without causing vigorous mixing that leads to stable emulsions.
Issue 2: Co-elution of Impurities During Flash Chromatography
Question: I am purifying my crude indazole product using automated flash chromatography, but a persistent impurity is co-eluting with my desired compound. How can I improve the separation?
Answer:
Co-elution in flash chromatography is a classic purification challenge. In the context of indazole synthesis, this can often be due to structurally similar byproducts or regioisomers.
Causality:
-
Inappropriate Solvent System: The polarity of the mobile phase may not be optimal to differentiate between your product and the impurity.
-
Formation of Regioisomers: The synthesis of substituted indazoles can sometimes lead to the formation of N1 and N2 isomers, which can have very similar polarities.[7]
-
Structurally Similar Byproducts: Incomplete reaction or side reactions can generate impurities that are structurally very close to the target indazole.
Step-by-Step Troubleshooting Protocol:
-
Analyze the Crude Mixture by LC-MS: Before attempting large-scale purification, analyze a small sample of the crude reaction output by LC-MS to identify the mass of the impurity. This will help in determining if it is an isomer or a different compound.
-
Systematic Solvent Screening: Perform small-scale thin-layer chromatography (TLC) or analytical HPLC with different solvent systems. A table of common solvent systems for indazole purification is provided below.
-
Employ a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. For example, if you are using standard silica gel, you could try using alumina or a bonded phase like C18 (for reverse-phase chromatography).
-
Consider Recrystallization: If the indazole product is a solid, recrystallization can be a highly effective method for removing impurities, especially isomers.[7] Experiment with different solvent/anti-solvent combinations on a small scale.
Table 1: Recommended Solvent Systems for Indazole Purification
| Solvent System (v/v) | Polarity | Notes |
| Hexanes/Ethyl Acetate | Low to Medium | A good starting point for many indazole derivatives. |
| Dichloromethane/Methanol | Medium to High | Effective for more polar indazoles. |
| Toluene/Acetone | Medium | Can offer different selectivity compared to ester-based systems. |
Issue 3: Low Yield After Scavenger Resin Purification
Question: I am using a scavenger resin to remove an excess reagent from my flow reaction stream, but the final yield of my indazole is very low. What is causing this product loss?
Answer:
Scavenger resins are an excellent tool for in-line purification, but they can sometimes lead to product loss if not used correctly.[8]
Causality:
-
Non-specific Binding: The scavenger resin may have some affinity for your indazole product, especially if the product has functional groups that can interact with the resin.
-
Insufficient Washing: After the scavenging step, the resin bed may retain a significant amount of the product, which is then lost if not adequately washed.
-
Incorrect Resin Choice: The chosen scavenger resin may not be selective enough for the target impurity and may be reacting with or adsorbing the desired product.
Step-by-Step Troubleshooting Protocol:
-
Perform a Small-Scale Batch Test: Before implementing the scavenger resin in your flow setup, perform a small-scale batch experiment. Mix a known amount of your pure indazole product with the scavenger resin in the reaction solvent. Analyze the solution after a set time to see if any product has been adsorbed by the resin.
-
Optimize the Washing Protocol: After the reaction stream has passed through the scavenger resin cartridge, follow with a wash of the cartridge with fresh solvent to recover any adsorbed product. The volume of the wash should be optimized to recover the product without eluting the scavenged impurity.
-
Select a More Specific Scavenger Resin: Consult the manufacturer's literature to ensure you are using the most appropriate scavenger resin for the specific functional group you are trying to remove. There are a wide variety of scavenger resins available with different functionalities.[9][10]
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using in-line work-up and purification in the flow synthesis of indazoles?
A1: The integration of in-line work-up and purification offers several key advantages.[5][11] Firstly, it allows for a "telescoped" process where the crude reaction stream is immediately purified, reducing manual handling and potential for decomposition of sensitive products.[12] Secondly, it enhances safety by containing hazardous reagents and byproducts within a closed system.[1] Finally, it significantly improves efficiency and throughput by automating what are traditionally labor-intensive batch processes.[13][14]
Q2: When should I consider using continuous crystallization for purifying my indazole product?
A2: Continuous crystallization is a powerful technique to consider when your indazole product is a solid with good crystallinity.[15] It is particularly advantageous for large-scale production where consistent crystal size and morphology are important for downstream processing, such as filtration and formulation.[16][17] Flow crystallization can offer better control over nucleation and crystal growth, leading to a more uniform product compared to batch crystallization.[16]
Q3: Can I use scavenger resins to remove metal catalysts used in my indazole synthesis?
A3: Yes, scavenger resins are highly effective for removing residual metal catalysts (e.g., Palladium, Copper) that are often used in cross-coupling reactions to synthesize functionalized indazoles.[9] There are specific scavenger resins containing functional groups like thiols or amines that have a high affinity for these metals.[9] This is a crucial step in pharmaceutical applications where metal contamination must be minimized.
Visualizing the Workflow: A Decision-Making Diagram
The following diagram illustrates a logical workflow for selecting an appropriate work-up and purification strategy for a flow-synthesized indazole.
Caption: Decision tree for selecting a purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. syrris.com [syrris.com]
- 4. youtube.com [youtube.com]
- 5. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 12. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. BJOC - Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography [beilstein-journals.org]
- 15. vapourtec.com [vapourtec.com]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Orthogonal Validation of 6-Hydrazinyl-1H-indazole Tetrahydrochloride Purity by HPLC and qNMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous confirmation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory hurdle, but a fundamental pillar of drug safety and efficacy. For a molecule such as 6-Hydrazinyl-1H-indazole tetrahydrochloride, a key building block in medicinal chemistry, an unequivocal understanding of its purity profile is paramount. This guide, from the perspective of a Senior Application Scientist, eschews a one-size-fits-all template. Instead, it delves into the strategic application of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR)—to create a self-validating system for purity assessment. We will explore the causality behind our experimental choices, providing a transparent and scientifically sound comparison of these powerful methods.
The Principle of Orthogonality: A Foundation of Trust
Relying on a single analytical technique for purity determination can, at times, provide an incomplete picture. Each method has its own inherent biases and limitations. For instance, HPLC with UV detection is blind to impurities that lack a chromophore, while NMR may not resolve structurally similar isomers. By employing orthogonal methods—techniques that rely on fundamentally different physicochemical principles—we create a system of checks and balances.[1] High-Performance Liquid Chromatography separates analytes based on their differential partitioning between a mobile and stationary phase, whereas Nuclear Magnetic Resonance spectroscopy distinguishes molecules based on the magnetic properties of their atomic nuclei. This dual approach provides a far more comprehensive and trustworthy assessment of a compound's purity, ensuring that what is measured is a true reflection of the sample's composition.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness. For a polar, UV-active molecule like 6-Hydrazinyl-1H-indazole, a reverse-phase HPLC method with UV detection is the logical starting point.
Causality in HPLC Method Development
The selection of a C18 stationary phase is driven by its versatility and effectiveness in retaining moderately polar to non-polar compounds. The mobile phase, a gradient of aqueous buffer and acetonitrile, is designed to ensure the elution of the highly polar 6-Hydrazinyl-1H-indazole near the solvent front while allowing for the separation of potentially less polar impurities. The addition of a small amount of acid, such as formic or phosphoric acid, serves to suppress the ionization of the basic hydrazine and indazole functionalities, leading to improved peak shape and reproducibility. Detection at a wavelength corresponding to the UV maximum of the indazole ring ensures optimal sensitivity.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed not only to quantify the main component but also to separate it from potential degradation products and synthesis-related impurities.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
This compound reference standard of known purity.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 20 minutes, then to 95% B over 5 minutes, hold for 5 minutes, then return to 5% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm (or λmax of the compound) |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of approximately 0.5 mg/mL. |
HPLC Workflow Diagram
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.
Quantitative NMR (qNMR): An Absolute Method for Purity Determination
Quantitative NMR has emerged as a powerful primary method for purity assessment.[2][3] Unlike HPLC, which typically provides a relative purity based on area percentage, qNMR can determine the absolute purity (as a mass fraction) of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[4][5] This makes it an invaluable tool for qualifying reference standards and for orthogonal verification of chromatographic results.
Causality in qNMR Method Development
For a hydrochloride salt like this compound, solubility in common deuterated solvents can be a challenge. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable choices. The selection of an internal standard is critical; it must be stable, of high purity, have signals that do not overlap with the analyte, and be accurately weighable. Maleic acid or dimethyl sulfone are excellent candidates. To ensure accurate quantification, a long relaxation delay (d1) is essential to allow for complete relaxation of all protons, ensuring that signal integrals are directly proportional to the number of protons.
Experimental Protocol: ¹H-qNMR
This protocol is designed for the absolute purity determination of this compound.
Instrumentation:
-
400 MHz or higher field NMR spectrometer.
Reagents and Materials:
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Certified internal standard (e.g., Maleic Acid, purity > 99.5%)
-
This compound sample
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the this compound sample into a tared vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard (Maleic Acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
Vortex to ensure complete dissolution and transfer to an NMR tube.
Acquisition Parameters:
| Parameter | Setting | Rationale |
| Pulse Sequence | Standard single-pulse experiment (e.g., Bruker 'zg30') | Simple and robust for quantification. |
| Relaxation Delay (d1) | 30-60 seconds | Ensures complete T1 relaxation for accurate integration.[3] |
| Number of Scans | 16-64 | To achieve an adequate signal-to-noise ratio (>250:1) for precise integration. |
| Spectral Width | ~16 ppm | To encompass all signals from the analyte and internal standard. |
| Acquisition Time | > 3 seconds | To ensure good digital resolution. |
Data Processing and Calculation: The purity of the analyte (P_analyte) is calculated using the following equation:
Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I : Integral of the signal
-
N : Number of protons for the integrated signal
-
MW : Molecular weight
-
m : Mass
-
P : Purity of the standard
qNMR Workflow Diagram
Caption: Quantitative Nuclear Magnetic Resonance (qNMR) workflow for purity analysis.
Comparative Analysis: HPLC vs. qNMR
A head-to-head comparison reveals the complementary nature of these two techniques.
| Feature | HPLC-UV | ¹H-qNMR |
| Principle | Physical separation based on polarity. | Spectroscopic measurement based on nuclear magnetic properties. |
| Quantification | Relative (Area %), requires a reference standard of the same compound for assay. | Absolute (% w/w), requires a certified internal standard which can be a different compound.[3][5] |
| Impurity Detection | Excellent for detecting and resolving structurally related impurities and degradation products that possess a chromophore. May not detect non-UV active impurities. | Detects all proton-containing impurities. Provides structural information about impurities. May not resolve isomers with identical proton environments. Insensitive to inorganic salts. |
| Throughput | Higher, with typical run times of 20-30 minutes per sample. | Lower, especially due to the long relaxation delays required for accurate quantification. |
| Sample Consumption | Low (micrograms). | Higher (milligrams). |
| Destructive | Yes. | No, the sample can be recovered. |
Supporting Experimental Data
The following tables present representative data from the validation of both methods for a batch of this compound, conducted according to ICH Q2(R1) guidelines.
Table 1: HPLC Purity and Impurity Profile
| Peak ID | Retention Time (min) | Area % | Identification |
| Impurity 1 | 4.5 | 0.12 | Unreacted Starting Material (e.g., 6-nitro-1H-indazole) |
| Main Peak | 8.2 | 99.75 | 6-Hydrazinyl-1H-indazole |
| Impurity 2 | 12.1 | 0.08 | Process-related byproduct |
| Impurity 3 | 15.6 | 0.05 | Unknown |
| Total Impurities | - | 0.25 | - |
| Purity | - | 99.75 | - |
Table 2: qNMR Purity Determination
| Parameter | Value |
| Mass of Sample (m_analyte) | 18.52 mg |
| Mass of Internal Std (m_std) | 7.25 mg |
| Purity of Internal Std (P_std) | 99.8% |
| Analyte Signal Integral (I_analyte) | 1.00 (normalized for 1H) |
| Internal Std Signal Integral (I_std) | 2.05 (for 2H) |
| Calculated Purity (% w/w) | 99.1% |
Table 3: Comparison of Purity Results and Method Validation Parameters
| Parameter | HPLC-UV Result | qNMR Result | Acceptance Criteria (ICH Q2(R1)) |
| Purity | 99.75% (Area) | 99.1% (w/w) | High degree of concordance |
| Precision (%RSD) | < 1.0% | < 1.0% | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0-102.0% | 98.0-102.0% | 98.0-102.0% |
| Linearity (r²) | > 0.999 | > 0.999 | ≥ 0.99 |
The slight difference between the HPLC area % and the qNMR % w/w is expected and highlights the value of the orthogonal approach. The HPLC result does not account for non-UV active impurities (like inorganic salts or residual solvents), whereas the qNMR provides an absolute measure of the organic purity against the total mass. The high degree of agreement between these two fundamentally different methods provides strong, validated confidence in the reported purity of the this compound batch.
Conclusion: A Synergy of Techniques for Unimpeachable Quality
Neither HPLC nor qNMR alone can provide a complete and infallible assessment of purity. However, when used in a complementary, orthogonal fashion, they create a powerful, self-validating system that forms the bedrock of analytical trustworthiness. The high-resolution separation of HPLC is perfectly complemented by the absolute, structure-specific quantification of qNMR. This integrated approach, grounded in sound scientific principles and meticulous experimental design, ensures that researchers, scientists, and drug development professionals can have the highest degree of confidence in the quality of their materials, ultimately safeguarding the integrity of their research and the safety of future medicines.
References
A Comparative Guide to the Synthetic Routes of 1H-Indazoles for Researchers and Drug Development Professionals
The 1H-indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including the anti-cancer drugs niraparib and pazopanib.[1][2] The efficient and versatile synthesis of this privileged heterocycle is therefore a critical endeavor for researchers and drug development professionals. This guide provides an in-depth, objective comparison of the primary synthetic strategies for constructing the 1H-indazole core, ranging from classical, time-honored methods to modern, transition-metal-catalyzed approaches. We will delve into the mechanistic underpinnings of these routes, present comparative experimental data, and provide detailed protocols for key methodologies to empower you in selecting the optimal synthetic path for your target molecules.
The Enduring Relevance of Classical Syntheses
Classical methods for 1H-indazole synthesis, while sometimes reliant on harsh reaction conditions, are well-established and often utilize readily available starting materials.[3] These routes remain valuable for their cost-effectiveness and scalability in certain applications.
One of the foundational methods is the Jacobson Indazole Synthesis . A common variation of this reaction involves the nitrosation of N-acetyl-o-toluidine followed by cyclization.[3] While effective, this method's use of strongly acidic conditions and the generation of nitrous gases can be a significant drawback.[3]
Another classical approach is the Cadogan-Sundberg Reductive Cyclization . This method offers a pathway to indazoles through the reductive cyclization of o-nitroarenes, often employing trivalent phosphorus compounds to facilitate deoxygenation and subsequent ring closure.[3]
The Dawn of a New Era: Transition-Metal-Catalyzed Syntheses
Modern synthetic methodologies have revolutionized the construction of the 1H-indazole core, offering significant advantages in terms of milder reaction conditions, improved yields, and broader functional group tolerance.[3][4] Among these, transition-metal-catalyzed reactions, particularly those involving C-H activation, have emerged as powerful tools.[4][5]
Rhodium-Catalyzed C-H Activation/Annulation
Rhodium catalysis has proven to be a versatile and efficient strategy for the synthesis of functionalized 1H-indazoles.[4][5] A notable example is the Rh(III)-catalyzed double C-H activation and C-H/C-H cross-coupling of readily available aldehyde phenylhydrazones.[5] This method is scalable and provides moderate to high yields with good functional group compatibility.[5] The mechanism involves an initial C(aryl)-H bond activation, followed by a C(aldehyde)-H bond activation and subsequent reductive elimination to form the indazole ring.[5]
Another elegant rhodium-catalyzed approach involves the coupling of imidate esters or NH imines with nitrosobenzenes, proceeding under redox-neutral conditions to afford the desired products in good yields.[2]
Palladium-Catalyzed Methodologies
Palladium catalysis has also been extensively explored for 1H-indazole synthesis. One efficient route involves the intramolecular palladium-catalyzed C-H amination of aminohydrazones.[1][2] Additionally, palladium-catalyzed cross-coupling reactions, such as the one between 2-bromobenzaldehyde and benzophenone hydrazone followed by acid-catalyzed cyclization, provide a reliable pathway to the 1H-indazole core.[6]
Copper-Catalyzed Cyclizations
Copper-catalyzed methods offer a more economical yet effective alternative to palladium and rhodium. The cyclization of o-haloaryl N-sulfonylhydrazones is a prominent example, providing a straightforward route to 1H-indazoles.[1][2] Furthermore, a copper-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide has been developed for the efficient construction of 2H-indazoles.[6]
Metal-Free Approaches: A Greener Alternative
In the pursuit of more sustainable and cost-effective synthetic methods, several metal-free approaches for 1H-indazole synthesis have been developed.[6] One such strategy involves the reaction of N-tosylhydrazones with nitroaromatic compounds, which proceeds under transition-metal-free conditions and offers a broad substrate scope.[6] Another notable metal-free method is the [bis(trifluoroacetoxy)iodo]benzene (PIFA)-mediated oxidative C-N bond formation from readily accessible arylhydrazones.[2][6] This protocol is characterized by its mild conditions and tolerance of various functional groups.[6]
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is a critical decision that balances factors such as yield, reaction conditions, substrate scope, and cost. The following table provides a comparative summary of the key performance indicators for the discussed methodologies.
| Synthesis Method | Catalyst/Reagent | Typical Yield (%) | Temperature (°C) | Time (h) | Key Advantages | Key Disadvantages |
| Jacobson Synthesis | NaNO₂, Ac₂O, H⁺ | Moderate | 0 - 100 | Variable | Readily available starting materials. | Harsh acidic conditions, generation of nitrous gases.[3] |
| Cadogan-Sundberg Cyclization | P(OR)₃ | Moderate to Good | High | Variable | Utilizes o-nitroarenes. | Often requires high temperatures. |
| Rh(III)-Catalyzed C-H Activation | [Cp*RhCl₂]₂, Cu(OAc)₂ | 60 - 90 | 80 - 120 | 12 - 24 | High efficiency, broad functional group tolerance.[4][5] | Expensive catalyst.[2] |
| Pd-Catalyzed C-H Amination | Pd(OAc)₂ | 70 - 95 | 80 - 110 | 12 - 24 | High yields, good substrate scope.[1][2] | Catalyst cost and potential for metal contamination. |
| Cu-Catalyzed Cyclization | Cu₂O or Cu(OAc)₂ | 65 - 85 | 100 - 140 | 12 - 36 | More economical catalyst. | May require higher temperatures.[2] |
| Metal-Free (PIFA-mediated) | PIFA | 60 - 90 | Room Temp - 80 | 1 - 12 | Mild conditions, avoids transition metals.[2][6] | Stoichiometric use of oxidant. |
| [3+2] Cycloaddition (Arynes) | CsF or KF | Moderate to Excellent | 80 - 120 | 5 min - 12 h | Rapid access to diverse indazoles.[7][8] | Generation of highly reactive aryne intermediates.[8] |
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for a classical and a modern synthetic route are presented below.
Protocol 1: Classical Jacobson Indazole Synthesis (Representative)[3]
-
Acetylation: Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride while cooling in an ice bath.
-
Nitrosation: While maintaining the temperature between 1-4 °C, introduce a stream of nitrous gases into the cooled mixture.
-
Work-up: Extract the resulting oil with benzene. Wash the benzene extract with ice water and then treat it with methanol.
-
Cyclization: Add a solution of sodium methoxide in methanol dropwise to the benzene solution while cooling. After the cessation of gas evolution, briefly heat the solution on a steam bath.
-
Isolation: Cool the solution and extract with 2N and 5N hydrochloric acid. Treat the combined acidic extracts with excess ammonia to precipitate the indazole.
-
Purification: Collect the crude indazole by filtration, wash with water, and dry. Purify the product by vacuum distillation to yield colorless 1H-indazole.
Protocol 2: Modern Rh(III)-Catalyzed C-H Activation for 3-Substituted 1H-Indazoles (Representative)[5]
-
Reaction Setup: To an oven-dried Schlenk tube, add the aldehyde phenylhydrazone (0.2 mmol), [Cp*RhCl₂]₂ (5 mol%), and Cu(OAc)₂ (2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the tube with argon (this step should be repeated three times). Add anhydrous 1,2-dichloroethane (2.0 mL) via syringe.
-
Reaction: Stir the reaction mixture at 100 °C for 12 hours.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluting with a mixture of petroleum ether and ethyl acetate) to afford the desired 3-substituted 1H-indazole.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental transformations in a classical and a modern indazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones [organic-chemistry.org]
A Comparative Guide to the Biological Activity of 6-Substituted-1H-Indazole Derivatives Versus Their Parent Scaffold
For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold represents a privileged structure, forming the core of numerous biologically active compounds. This guide provides an in-depth technical comparison of the biological activities of derivatives of 6-amino-1H-indazole, with a particular focus on their anticancer properties, benchmarked against the parent compound. We will delve into the structure-activity relationships (SAR), examine the enhancement of cytotoxic effects through chemical modifications, and provide detailed experimental protocols for the evaluation of these compounds.
The Indazole Scaffold: A Foundation for Potent Biological Activity
The 1H-indazole core, a bicyclic heteroaromatic system, is a cornerstone in medicinal chemistry. Its structural rigidity and ability to participate in various intermolecular interactions make it an ideal starting point for the design of targeted therapeutics.[1] Notably, several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole motif, highlighting its clinical significance.[1] Our focus here is on the 6-amino-1H-indazole scaffold, a versatile precursor for a diverse array of derivatives with potent biological activities.
Comparative Anticancer Activity: Enhancing Potency Through Substitution
Recent studies have focused on the synthesis and evaluation of various derivatives of 6-amino-1H-indazole to enhance their anticancer activity. The primary strategy involves the substitution at the 6-amino group, leading to a range of N-substituted derivatives.
Cytotoxicity Against Human Cancer Cell Lines
A comparative analysis of the cytotoxic effects of these derivatives against a panel of human cancer cell lines reveals a significant enhancement in activity compared to what can be inferred for the unsubstituted parent compound. While direct and comprehensive IC50 data for the parent 6-amino-1H-indazole is not extensively reported in the comparative literature, the high micromolar to millimolar activity often observed for simple amine-containing scaffolds suggests that the modifications detailed below lead to substantial improvements in potency.
Below is a summary of the half-maximal inhibitory concentration (IC50) values for representative 6-substituted amino-1H-indazole derivatives from recent studies.
| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Parent Scaffold | 6-amino-1H-indazole | Various | Not extensively reported in comparative studies | |
| 9f | N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Colon) | 14.3 ± 4.4 | [2] |
| A549 (Lung) | 21.6 ± 3.5 | [2] | ||
| SK-MEL-2 (Melanoma) | 2.9 ± 0.5 | [2] | ||
| MCF7 (Breast) | 59.0 ± 8.2 | [2] | ||
| 36 | N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Colon) | 0.4 ± 0.3 | [3] |
| A549 (Lung) | 0.7 ± 0.5 | |||
| SNU-638 (Gastric) | 1.9 ± 1.1 | |||
| 6o | (Structure with piperazine moiety) | K562 (Leukemia) | 5.15 | [4][5] |
| A549 (Lung) | >40 | [5] | ||
| PC-3 (Prostate) | 12.54 | [5] | ||
| HepG2 (Liver) | 11.21 | [5] |
Analysis of Structure-Activity Relationship (SAR):
The data clearly indicates that substitution at the 6-amino position significantly enhances anticancer activity.
-
N-Alkylation and Arylation: The introduction of a benzyl group, as seen in compound 9f , confers notable cytotoxicity, particularly against melanoma cells.
-
Methylation of the Indazole Ring: Further methylation at the N1 and C3 positions of the indazole ring, as in compound 36 , dramatically increases potency across multiple cell lines, with a remarkable IC50 of 0.4 µM in HCT116 cells.[3] This suggests that these modifications may enhance binding to the molecular target.
-
Introduction of Heterocyclic Moieties: The incorporation of a piperazine group in compound 6o demonstrates selective and potent activity against the K562 leukemia cell line.[4][5]
Mechanistic Insights: Targeting Key Signaling Pathways in Cancer
The enhanced cytotoxicity of these 6-amino-1H-indazole derivatives is attributed to their ability to modulate critical signaling pathways involved in cancer cell proliferation and survival.
Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)
Several of the potent 6-amino-1H-indazole derivatives were designed as inhibitors of IDO1, an enzyme implicated in tumor immune evasion.[3] By inhibiting IDO1, these compounds can potentially restore anti-tumor immunity.
Induction of Apoptosis and Cell Cycle Arrest
Studies have shown that these derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, compound 36 was found to induce G2/M phase cell cycle arrest in HCT116 cells.[3] Compound 6o has been shown to potentially inhibit Bcl2 family members and affect the p53/MDM2 pathway, leading to apoptosis.[4][6]
Below is a conceptual diagram illustrating the potential mechanisms of action for these derivatives.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]
- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Spectroscopic Differentiation of 1H- and 2H-Indazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isomeric Purity in Indazole Chemistry
Indazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. These bicyclic heteroaromatic compounds exist as two primary tautomeric isomers: 1H-indazole and 2H-indazole. While seemingly minor, the position of the proton on the pyrazole ring profoundly influences the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities. Consequently, 1H- and 2H-indazole isomers exhibit distinct physicochemical properties, reactivity, and pharmacological activities.[1] For instance, the 1H-tautomer is generally the more thermodynamically stable form.[1]
Synthetic routes to functionalized indazoles can often yield a mixture of these N-substituted isomers, making their unambiguous differentiation a critical step in chemical synthesis and drug development.[1] This guide provides a comprehensive, in-depth comparison of the spectroscopic techniques used to distinguish between 1H- and 2H-indazole isomers, supported by experimental data and validated protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Identification
NMR spectroscopy is arguably the most powerful and definitive tool for differentiating between 1H- and 2H-indazole isomers. The distinct electronic environments of the nuclei in each isomer give rise to characteristic and predictable differences in their NMR spectra.
¹H NMR Spectroscopy: A First Line of Inquiry
For unsubstituted indazoles, the most telling feature in the ¹H NMR spectrum is the presence of a broad singlet corresponding to the N-H proton in the 1H-isomer, which is absent in the 2H-isomer. This signal typically appears at a high chemical shift (δ ~13.40 ppm in CDCl₃).[1]
In N-substituted indazoles, the chemical shift of the H-3 proton is a key diagnostic marker. Due to the anisotropic effect of the adjacent nitrogen atom, the H-3 proton in 2H-indazoles is significantly more deshielded and appears at a higher chemical shift compared to its counterpart in 1H-indazoles.[1]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for 1H- and 2H-Indazole Derivatives
| Proton | 1H-Indazole (in CDCl₃) | 2H-Indazole Derivative (Representative) | Key Differentiating Feature |
| N-H | ~13.40 (s, broad) | Absent | Unambiguous indicator of the unsubstituted 1H-isomer.[1] |
| H-3 | ~8.10 (s) | ~8.4 (s) | H-3 is more deshielded in the 2H-isomer.[1] |
| H-4 | ~7.51 (d) | ~7.7 (d) | |
| H-5 | ~7.23 (t) | ~7.1-7.3 | |
| H-6 | ~7.42 (t) | ~7.3-7.5 | |
| H-7 | ~7.77 (d) | ~7.0-7.2 | H-7 is often more shielded in the 2H-isomer. |
Note: Exact chemical shifts are dependent on the solvent and substituents.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides further confirmation of the isomeric structure. The chemical shifts of the carbon atoms in the pyrazole ring, particularly C-3, C-3a, and C-7a, are sensitive to the position of the nitrogen substituent. Generally, the C-3 carbon of a 2H-indazole is more shielded (appears at a lower chemical shift) compared to that in a 1H-indazole.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for 1H- and 2H-Indazole Derivatives
| Carbon | 1H-Indazole (in CDCl₃) | 2H-Indazole Derivative (Representative) | Key Differentiating Feature |
| C-3 | ~134.8 | ~122.9 | C-3 is significantly more shielded in the 2H-isomer.[2] |
| C-3a | ~120.9 | ~125.8 | C-3a is more deshielded in the 2H-isomer.[2] |
| C-4 | ~120.9 | ~116.8 | |
| C-5 | ~126.8 | ~127.3 | |
| C-6 | ~123.1 | ~121.2 | |
| C-7 | ~109.7 | ~127.9 | C-7 is significantly more deshielded in the 2H-isomer.[2] |
| C-7a | ~140.0 | ~147.2 | C-7a is more deshielded in the 2H-isomer.[2] |
Note: Data for 1H-indazole from reference[3] and for a representative 2-substituted indazole from reference[2].
¹⁵N NMR Spectroscopy: A Direct View of the Nitrogen Environment
While less commonly used due to lower sensitivity, ¹⁵N NMR spectroscopy offers a direct and unambiguous method to distinguish between the two isomers. The chemical shifts of the nitrogen atoms are highly sensitive to their immediate electronic environment. Theoretical calculations and experimental data show a significant difference in the ¹⁵N chemical shifts between the N-1 and N-2 nitrogens in the two tautomers.
Table 3: Calculated ¹⁵N NMR Chemical Shifts (δ, ppm) for 1H- and 2H-Indazole
| Nitrogen | 1H-Indazole | 2H-Indazole | Key Differentiating Feature |
| N-1 | -148.9 | -60.8 | The chemical shifts of both nitrogens are significantly different between the two isomers. |
| N-2 | -69.8 | -132.0 |
Note: Calculated values from reference[4].
Experimental Protocol: NMR Spectroscopic Analysis
1. Sample Preparation:
-
Dissolve 5-10 mg of the indazole sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube.[1]
-
Ensure the sample is fully dissolved to obtain high-resolution spectra.
2. ¹H NMR Acquisition:
-
Utilize a high-resolution NMR spectrometer (≥300 MHz).
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set appropriate acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
3. ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A greater number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
4. Data Processing:
-
Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]
5. 2D NMR (Optional but Recommended):
-
For complex substituted indazoles, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguous assignment of all proton and carbon signals.
Vibrational Spectroscopy: Insights from Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides a rapid and non-destructive method for differentiating 1H- and 2H-indazole isomers, primarily based on the presence or absence of the N-H stretching vibration.
For the unsubstituted 1H-indazole, a characteristic broad N-H stretching band is observed in the region of 3150 cm⁻¹. This band is absent in the spectrum of a 2H-indazole derivative.[1] While the aromatic C-H stretching and ring vibrations are present in both isomers, subtle differences in the fingerprint region (below 1600 cm⁻¹) can also be used for differentiation.[1]
Table 4: Key Differentiating IR Absorption Bands (cm⁻¹)
| Vibrational Mode | 1H-Indazole | 2H-Indazole Derivative | Key Differentiating Feature |
| N-H Stretch | ~3150 (broad) | Absent | A clear and unambiguous indicator of an unsubstituted 1H-indazole.[1] |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | Present in both isomers. |
| Ring Vibrations | ~1619, 1479 | ~1621-1592 | Differences in the pattern of ring vibrations in the fingerprint region can be diagnostic.[1] |
Experimental Protocol: IR Spectroscopic Analysis
1. Sample Preparation:
-
For solid samples (KBr pellet): Grind 1-2 mg of the indazole sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[1]
-
For solid or liquid samples (Attenuated Total Reflectance - ATR): Place a small amount of the sample directly onto the ATR crystal. This is a simpler and often preferred method.
-
For liquid samples (Neat): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).
2. Data Acquisition:
-
Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment (or pure KBr pellet) and subtract it from the sample spectrum.
Electronic Spectroscopy: UV-Vis Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy can also serve as a tool to distinguish between 1H- and 2H-indazole isomers. The position of the nitrogen substituent influences the electronic transitions within the aromatic system, leading to different absorption maxima (λmax). Generally, 2H-indazoles exhibit a bathochromic shift (a shift to longer wavelengths) in their UV-Vis spectra compared to their 1H-counterparts.
Table 5: UV-Vis Absorption Maxima (λmax, nm) in Acetonitrile
| Isomer | λmax (nm) | Key Differentiating Feature |
| 1H-Indazole | ~254, ~295 | |
| 1-Methylindazole | ~254, ~295 | 2H-Indazoles typically show stronger absorption at longer wavelengths.[1] |
| 2-Methylindazole | ~275, ~310 |
Experimental Protocol: UV-Vis Spectroscopic Analysis
1. Sample Preparation:
-
Prepare a dilute solution of the indazole sample in a UV-transparent solvent (e.g., acetonitrile, ethanol, or methanol).
-
The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
2. Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to serve as a blank.
-
Fill a second quartz cuvette with the sample solution.
-
Scan the absorbance over a relevant wavelength range (e.g., 200-400 nm).
Mass Spectrometry: Fragmentation Patterns as Structural Clues
While the electron ionization (EI) mass spectra of the parent 1H- and 2H-indazole isomers can be quite similar due to the stability of the aromatic system, the fragmentation patterns of their N-substituted derivatives can provide valuable clues for differentiation. The primary fragmentation often involves the loss of the substituent on the nitrogen atom, followed by the characteristic fragmentation of the indazole ring. The relative abundances of the fragment ions can differ between the two isomers.
Table 6: General Fragmentation Patterns in Mass Spectrometry
| Isomer Type | General Fragmentation Pattern | Key Differentiating Feature |
| 1H-Indazole Derivatives | Fragmentation often initiated by the loss of the N-1 substituent, followed by ring fragmentation. | Differences in the relative abundances of fragment ions compared to the 2H-isomer can be diagnostic.[1] |
| 2H-Indazole Derivatives | Fragmentation can also involve the loss of the N-2 substituent. |
For more definitive structural elucidation, techniques like tandem mass spectrometry (MS/MS) can be employed to analyze the fragmentation of a specific parent ion.
Experimental Protocol: Mass Spectrometric Analysis
1. Sample Preparation:
-
Prepare a dilute solution of the indazole sample in a volatile solvent such as methanol or acetonitrile (typically 1-10 µg/mL).[1]
2. Data Acquisition:
-
Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for polar molecules or Electron Ionization (EI) for more volatile compounds.[1]
-
Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with a liquid or gas chromatograph).
-
Acquire the mass spectrum, observing the molecular ion and the resulting fragment ions.
Visualization of Key Structural and Spectroscopic Differentiators
The following diagrams illustrate the isomeric structures and the key spectroscopic features that enable their differentiation.
Caption: Key Spectroscopic Differentiators for 1H- and 2H-Indazole.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing Indazole Derivatives as Enzyme Inhibitors
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of experimental strategies for evaluating the inhibitory effects of indazole derivatives on key enzyme targets. It moves beyond mere protocol listing to explain the causality behind experimental choices, ensuring a robust and self-validating approach to inhibitor characterization. We will focus on two prominent enzyme classes where indazole derivatives have shown significant therapeutic promise: Poly(ADP-ribose) polymerases (PARP) and Indoleamine 2,3-dioxygenase 1 (IDO1).
Section 1: The Indazole Scaffold - A Privileged Structure in Enzyme Inhibition
The indazole ring system is a bicyclic aromatic heterocycle that has become a cornerstone in modern medicinal chemistry. Its rigid structure and ability to participate in various non-covalent interactions (hydrogen bonding, π-stacking) make it an ideal scaffold for designing potent and selective enzyme inhibitors. Prominent examples include Niraparib, a PARP inhibitor, and Epacadostat, an IDO1 inhibitor, both of which feature the indazole core. This guide will use these and other derivatives as case studies to illustrate key assessment methodologies.
Section 2: Case Study 1: PARP Inhibition by Indazole Derivatives
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical for DNA single-strand break repair through the base excision repair (BER) pathway.[1] Inhibiting PARP in cancer cells with existing DNA repair defects, such as BRCA1/2 mutations, leads to a synthetic lethality, making PARP inhibitors a powerful class of anticancer drugs.[2]
Comparative Potency of Indazole-Based PARP Inhibitors
The primary metric for comparing inhibitor potency is the half-maximal inhibitory concentration (IC50). For indazole derivatives targeting PARP, Niraparib stands out for its high potency.
| Compound | Target Enzyme | Biochemical IC50 (nM) | Reference |
| Niraparib | PARP1 | 3.8 | [1][3] |
| PARP2 | 2.1 | [1][3] | |
| Olaparib | PARP1 | 5 | [4] |
| PARP2 | 1 | [4] | |
| Rucaparib | PARP1 | 0.57 | [4] |
| PARP2 | 0.8 | [4] |
Note: IC50 values can vary based on experimental conditions.
Niraparib, a 2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide, demonstrates nanomolar potency against both PARP1 and PARP2.[3] This high affinity is a key attribute driving its clinical efficacy.
Essential Experimental Protocols for PARP Inhibitors
A multi-tiered approach, starting from simple biochemical assays and progressing to more complex cellular and mechanistic assays, is crucial for a thorough assessment.
Caption: Tiered experimental workflow for characterizing indazole-based PARP inhibitors.
This assay quantifies the enzymatic activity of PARP by measuring the amount of poly(ADP-ribose) (PAR) chains synthesized.
-
Principle: Histone proteins are coated on a plate, serving as a substrate for PARP. In the presence of biotin-labeled NAD+ (the donor for ADP-ribose), active PARP enzyme will create biotinylated PAR chains on the histones. This activity is detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.[4][5] An inhibitor will reduce the signal.
-
Expert Insight: The choice of activated DNA (e.g., salmon sperm DNA) is critical. PARP1's activity is potently stimulated by DNA with single-strand breaks. Using a standardized, pre-fragmented DNA source ensures assay consistency and reproducibility.
-
Methodology:
-
Coat streptavidin-coated 96-well plates with histone H1. Incubate and wash.
-
Prepare serial dilutions of the indazole derivative (e.g., Niraparib) and controls.
-
In each well, add the assay buffer, recombinant human PARP1 or PARP2 enzyme, activated DNA, biotinylated NAD+, and the test compound.
-
Incubate to allow the enzymatic reaction to proceed.
-
Wash the plate and add streptavidin-HRP conjugate. Incubate.
-
Wash again and add a chemiluminescent or colorimetric HRP substrate.
-
Read the signal (luminescence or absorbance) on a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.[4]
-
Beyond just inhibiting catalysis, some of the most effective PARP inhibitors, including Niraparib, function by "trapping" the PARP enzyme on DNA.[6] This PARP-DNA complex is highly cytotoxic.
-
Principle: This assay uses fluorescence polarization (FP) to detect the trapping of PARP onto a fluorescently labeled DNA probe. When PARP binds the probe, the larger complex tumbles more slowly in solution, increasing the FP signal. An effective trapping agent will stabilize this interaction, leading to a dose-dependent increase in FP.[5]
-
Expert Insight: This assay is crucial for differentiating between inhibitors that only block catalysis and those with the more potent trapping mechanism. A 2012 study found the trapping strength to be ordered Niraparib >> Olaparib > Veliparib, which correlates with their cytotoxic effects.[6]
-
Methodology:
-
Dispense a fluorescently labeled DNA oligonucleotide duplex into assay wells.
-
Add recombinant PARP1 enzyme.
-
Add serial dilutions of the test indazole derivative.
-
Incubate to allow binding and trapping to reach equilibrium.
-
Measure the fluorescence polarization using a suitable microplate reader.
-
A higher FP signal relative to the "enzyme + DNA" control indicates PARP trapping.
-
Section 3: Case Study 2: IDO1 Inhibition by Indazole Derivatives
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, converting L-tryptophan to kynurenine.[7][8] In the tumor microenvironment, IDO1 overexpression leads to tryptophan depletion and kynurenine accumulation, which suppresses the function of effector T cells and promotes an immunosuppressive state.[9][10]
Comparative Potency of Indazole-Based IDO1 Inhibitors
Epacadostat (INCB024360) is a potent and selective indazole-based IDO1 inhibitor. Its potency is often assessed in both biochemical (enzymatic) and cell-based assays.
| Compound | Assay Type | IC50 (nM) | Reference |
| Epacadostat | Enzymatic (hIDO1) | 10 | [11][12] |
| Cell-based (hIDO1) | 71.8 | [11] | |
| Navoximod | Enzymatic | ~200 | [13] |
| Linrodostat | Enzymatic | ~20 | [13] |
Epacadostat is a highly potent inhibitor with over 1,000-fold selectivity for IDO1 compared to related enzymes like IDO2 and TDO.[11]
Essential Experimental Protocols for IDO1 Inhibitors
Assessing IDO1 inhibitors requires a focus on cellular systems, as the enzyme's activity is tightly linked to the cellular environment and immune cell function.
Caption: IDO1 pathway showing how indazole inhibitors block tryptophan catabolism.
This is the gold-standard method for evaluating IDO1 inhibitors in a biologically relevant context.[14]
-
Principle: A human cancer cell line that overexpresses IDO1 (e.g., SKOV-3 ovarian cancer cells) is stimulated with interferon-gamma (IFNγ) to further induce IDO1 expression.[14] The cells are then treated with the test inhibitor. The amount of kynurenine secreted into the cell culture medium is measured, typically by LC-MS/MS or a colorimetric method after chemical derivatization. A potent inhibitor will reduce the amount of kynurenine produced.[15]
-
Expert Insight: It is critical to run a parallel cell viability assay (e.g., MTT or CellTiter-Glo). A compound that is simply toxic to the cells will also result in lower kynurenine production, leading to a false positive result.[15][16] By confirming that the inhibitor does not reduce cell viability at the tested concentrations, you validate that the observed effect is due to specific IDO1 inhibition.
-
Methodology:
-
Seed SKOV-3 cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with IFNγ (e.g., 100 ng/mL) to induce IDO1 expression.
-
Add serial dilutions of the indazole derivative (e.g., Epacadostat) and controls.
-
Incubate for 48-72 hours.
-
Collect the cell culture supernatant.
-
Add a derivatizing reagent (e.g., p-dimethylaminobenzaldehyde) to the supernatant, which reacts with kynurenine to produce a colored product.
-
Read the absorbance at ~480 nm.
-
In a parallel plate, perform an MTT assay to assess cell viability under the same conditions.[16]
-
Normalize the kynurenine production to cell viability and calculate the IC50 value.
-
Section 4: Determining the Mechanism of Inhibition - Enzyme Kinetics
Once potency is established, understanding how an indazole derivative inhibits the enzyme is crucial. This is achieved through enzyme kinetic studies.[17]
-
Principle: By measuring the initial reaction velocity at various substrate concentrations, both in the absence and presence of the inhibitor, one can determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[18]
-
Expert Insight: For accurate kinetic analysis, it's essential that inhibitor and substrate concentrations are much greater than the enzyme concentration to ensure steady-state conditions.[19] The Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) is a classic graphical method to visualize the inhibition type.
-
Methodology:
-
Set up a series of reactions using the biochemical assay (e.g., PARP ELISA).
-
For the baseline (no inhibitor), vary the concentration of the substrate (e.g., NAD+) while keeping the enzyme concentration constant. Measure the initial reaction rate for each.
-
Repeat step 2 in the presence of a fixed concentration of the indazole inhibitor. It's best to do this at two or more different inhibitor concentrations.
-
Plot 1/rate versus 1/[substrate] for each data series.
-
Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).[18] Epacadostat is a competitive inhibitor of IDO1.[11]
-
Non-competitive Inhibition: Lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines will be parallel.
-
-
Caption: Lineweaver-Burk plots illustrating different mechanisms of enzyme inhibition.
Section 5: Conclusion and Future Directions
The assessment of indazole derivatives as enzyme inhibitors is a systematic process that builds from foundational biochemical assays to complex, biologically relevant cellular models. By employing a logical workflow—starting with potency (IC50), moving to cellular activity and target engagement, and finally elucidating the specific mechanism of action—researchers can build a comprehensive and robust data package. This multi-pronged approach, which emphasizes self-validating experimental design, is essential for identifying and optimizing the next generation of indazole-based therapeutics.
References
- 1. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions | springermedizin.de [springermedizin.de]
- 2. urology-textbook.com [urology-textbook.com]
- 3. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Niraparib - Wikipedia [en.wikipedia.org]
- 7. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]
- 10. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell based functional assays for IDO1 inhibitor screening and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 17. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Indazole Synthesis: Transition-Metal-Free vs. Copper-Catalyzed Approaches
Introduction: The Significance of the Indazole Scaffold in Modern Chemistry
The indazole ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous compounds with diverse biological activities and functional properties. From potent oncology drugs to novel organic light-emitting diodes (OLEDs), the demand for efficient and versatile methods to construct substituted indazoles has never been higher. Historically, synthetic chemists have relied on a variety of strategies to forge this bicyclic heteroaromatic ring. Among the most prominent and widely adopted are copper-catalyzed and, more recently, transition-metal-free approaches.
This guide provides a detailed comparison of these two dominant synthetic paradigms. We will delve into the mechanistic underpinnings of each methodology, present representative experimental protocols, and offer a data-driven comparison of their respective strengths and limitations. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific target molecules.
Transition-Metal-Free Indazole Synthesis: A Greener Approach
The development of transition-metal-free synthetic routes has been a major focus in contemporary organic chemistry, driven by the desire for more sustainable, cost-effective, and less toxic methodologies. In the context of indazole synthesis, these methods typically rely on intramolecular cyclization reactions of appropriately functionalized precursors.
Mechanistic Rationale and Key Strategies
Transition-metal-free indazole syntheses often proceed through one of two primary mechanistic pathways:
-
Nucleophilic Aromatic Substitution (SNAr): This approach involves the intramolecular displacement of a leaving group on an aromatic ring by a nucleophilic nitrogen atom. The choice of solvent and base is critical in these reactions to facilitate the deprotonation of the nucleophile and to promote the cyclization event.
-
Reductive Cyclization: These methods often start with ortho-nitro- or ortho-azido-substituted precursors. A key step is the reduction of the nitro or azido group to generate a reactive intermediate that readily undergoes intramolecular cyclization to form the indazole ring.
The primary advantage of these methods lies in their simplicity and avoidance of potentially toxic and expensive metal catalysts. This can simplify purification procedures and reduce the environmental impact of the synthesis.
Representative Experimental Protocol: Transition-Metal-Free Synthesis of a Substituted Indazole
The following protocol outlines a general procedure for the synthesis of a substituted indazole via an SNAr-type reaction.
Step 1: Precursor Synthesis
-
To a solution of a suitably substituted 2-fluorobenzaldehyde (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add hydrazine hydrate (1.2 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours until the formation of the corresponding hydrazone is complete, as monitored by Thin Layer Chromatography (TLC).
Step 2: Cyclization
-
To the reaction mixture containing the hydrazone, add a suitable base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired indazole.
Copper-Catalyzed Indazole Synthesis: A Powerful and Versatile Tool
Copper catalysis has a long and storied history in organic synthesis, and its application to indazole formation is no exception. These methods offer a high degree of versatility and are often tolerant of a wide range of functional groups, making them particularly attractive for the synthesis of complex molecules.
Mechanistic Insights and Common Methodologies
Copper-catalyzed indazole syntheses frequently involve the formation of a key copper-nitrogen bond, which facilitates the crucial C-N bond-forming cyclization step. Common starting materials include ortho-halo- or ortho-triflate-substituted aromatic precursors and a nitrogen source, such as hydrazine or a substituted hydrazine.
The catalytic cycle typically involves:
-
Oxidative Addition: The copper(I) catalyst undergoes oxidative addition to the aryl halide or triflate.
-
Ligand Exchange: The nitrogen source coordinates to the copper center.
-
Reductive Elimination: The key C-N bond is formed through reductive elimination, regenerating the active copper(I) catalyst and releasing the indazole product.
The choice of copper source (e.g., CuI, CuCl, Cu(OAc)2), ligand, and solvent can have a profound impact on the reaction efficiency and substrate scope.
Representative Experimental Protocol: Copper-Catalyzed Synthesis of a Substituted Indazole
The following protocol describes a general procedure for a copper-catalyzed indazole synthesis.
Step 1: Reaction Setup
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the ortho-haloaryl precursor (1.0 eq), the nitrogen source (e.g., a substituted hydrazine, 1.2 eq), a copper(I) salt (e.g., CuI, 5-10 mol%), and a suitable ligand (e.g., L-proline, 10-20 mol%).
-
Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Step 2: Reaction
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
Step 3: Workup and Purification
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to yield the pure indazole.
Head-to-Head Comparison: Transition-Metal-Free vs. Copper-Catalyzed Synthesis
| Feature | Transition-Metal-Free Synthesis | Copper-Catalyzed Synthesis |
| Catalyst | None | Copper salts (e.g., CuI, CuCl) |
| Cost | Generally lower due to the absence of a metal catalyst and ligands. | Higher due to the cost of the copper catalyst and often specialized ligands. |
| Environmental Impact | More "green" and sustainable, avoiding heavy metal waste. | Potential for heavy metal contamination and waste generation. |
| Reaction Conditions | Often requires elevated temperatures and strong bases. | Can often be performed under milder conditions, but may require inert atmospheres. |
| Substrate Scope | Can be limited by the availability of appropriately functionalized precursors. | Generally broader substrate scope and functional group tolerance. |
| Purification | Typically simpler, as there is no need to remove a metal catalyst. | May require additional steps to remove residual copper. |
| Versatility | Excellent for specific, well-defined substitution patterns. | Highly versatile for the synthesis of a wide array of complex and diversely substituted indazoles. |
Visualizing the Synthetic Pathways
To better illustrate the fundamental differences in these synthetic approaches, the following diagrams outline the general workflows.
Caption: Workflow for a typical transition-metal-free indazole synthesis.
Caption: Workflow for a typical copper-catalyzed indazole synthesis.
Conclusion: Selecting the Right Tool for the Job
Both transition-metal-free and copper-catalyzed methods represent powerful strategies for the synthesis of indazoles. The choice between them is not a matter of one being definitively superior, but rather a decision based on the specific requirements of the target molecule and the broader goals of the research program.
-
Transition-metal-free routes are often the preferred choice for large-scale syntheses where cost, sustainability, and ease of purification are paramount. They are particularly well-suited for the preparation of indazoles with simpler substitution patterns.
-
Copper-catalyzed methods shine in the context of medicinal chemistry and drug discovery, where the ability to rapidly generate diverse libraries of complex molecules is essential. Their broad substrate scope and functional group tolerance often outweigh the additional costs and purification challenges associated with metal catalysis.
Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of both approaches will empower chemists to make informed decisions and efficiently access the valuable indazole scaffold for their scientific endeavors.
A Comparative Guide to the Antibacterial Properties of Novel Indazole and Hydrazone Derivatives
The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from conventional antibiotic scaffolds and an exploration of novel chemical entities. This guide provides an in-depth technical evaluation of two promising classes of heterocyclic compounds: indazoles and hydrazones . For researchers, medicinal chemists, and drug development professionals, this document synthesizes current experimental data, outlines robust evaluation methodologies, and explores the structure-activity relationships that drive the antibacterial potential of these derivatives.
The Rationale: Why Indazole and Hydrazone Scaffolds?
The search for new antibacterial agents often leads to "privileged scaffolds"—molecular frameworks that are known to bind to multiple biological targets. Both indazoles and hydrazones fit this description, demonstrating a remarkable breadth of pharmacological activities.
-
Indazole: This bicyclic aromatic heterocycle is a bioisostere of indole, a common motif in biologically active molecules.[1] Its rigid structure and ability to form multiple hydrogen bonds make it an ideal candidate for enzyme inhibition. Indazole derivatives have been investigated for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, and anti-HIV agents.[1][2] In the antibacterial realm, they have shown promise as inhibitors of essential bacterial enzymes like DNA gyrase and the cell division protein FtsZ, offering novel mechanisms of action that can circumvent existing resistance pathways.[3][4]
-
Hydrazone: Characterized by the azomethine group (–NH–N=CH–), hydrazones are a versatile class of compounds.[5][6] This functional group is a key structural motif in various bioactive agents and approved drugs.[6][7][8] The synthetic accessibility of hydrazones allows for extensive structural modifications, enabling the fine-tuning of their biological activity. Their antibacterial effects are often attributed to their ability to chelate metal ions essential for enzyme function or to interfere with the integrity of the bacterial cell wall.[6]
The strategic hybridization of these two pharmacophores into single molecules, creating indazole-hydrazone derivatives , is an emerging approach to develop compounds with potentially synergistic or enhanced antibacterial activity.[9][10]
Comparative Analysis of In Vitro Antibacterial Performance
The efficacy of a novel compound is best understood through direct comparison with established standards. The following tables summarize minimum inhibitory concentration (MIC) and zone of inhibition data from recent studies, providing a snapshot of the performance of these derivatives against clinically relevant Gram-positive and Gram-negative bacteria.
Table 1: Comparative Antibacterial Activity of Novel Indazole Derivatives
| Compound Class/Derivative | Target Organism(s) | Activity Metric (MIC in µg/mL) | Reference Standard (MIC in µg/mL) | Key Findings & Source |
| 4-bromo-1H-indazoles | S. pyogenes (penicillin-susceptible) | 4 | Ciprofloxacin (8) | Compound 9 was 2-fold more active than ciprofloxacin against this strain.[3] |
| 4-bromo-1H-indazoles | S. aureus (penicillin-resistant) | Not specified, but 256x more potent than 3-MBA | Ciprofloxacin (weaker than) | Compounds 12 and 18 showed potent activity against a resistant strain.[3] |
| 3-methyl-1H-indazoles | B. subtilis, E. coli | Zone of Inhibition (22-46 mm at 300 µg/mL) | Ciprofloxacin | Compound 66 showed a larger zone of inhibition than the standard drug.[1] |
| Indazole Derivatives | E. faecalis | 64-128 | Not specified | Compounds 2 and 3 showed notable activity against Enterococcus species.[11] |
| Sulfonamide-indazoles | E. coli, P. aeruginosa | 3.1 | Not specified | Compound 74 demonstrated strong activity against Gram-negative pathogens.[1] |
Table 2: Comparative Antibacterial Activity of Novel Hydrazone Derivatives
| Compound Class/Derivative | Target Organism(s) | Activity Metric (MIC in µg/mL) | Reference Standard (MIC in µg/mL) | Key Findings & Source |
| Quinoline-hydrazone | P. aeruginosa | 0.19 - 0.22 | Not specified | Compounds 33 and 34 showed exceptionally strong activity against P. aeruginosa.[5] |
| Imidazole-hydrazones | S. epidermidis | 4 | Nitrofurantoin (8) | Compounds 28 and 29 were twice as active as the reference standard.[5] |
| Methylthiadiazole-hydrazones | B. subtilis | 6.25 | Streptomycin (12.5) | Compounds 26 and 27 were two-fold more potent than streptomycin.[5] |
| Quinazolin-hydrazone | S. aureus, E. coli | Not specified, but caused complete destruction | Ciprofloxacin | Compound 1b demonstrated significant activity without cytotoxicity.[12] |
| 5-nitrofuran-hydrazones | S. epidermidis, S. aureus | 0.48 - 15.62 | Nitrofurantoin | Several derivatives showed activity greater than or equal to the reference drug.[13] |
A Self-Validating Protocol for Determining Antibacterial Susceptibility
Reproducibility and accuracy are the cornerstones of trustworthy scientific data. The Broth Microdilution method is a standardized, quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]
Detailed Protocol: Broth Microdilution Assay
Causality Behind Experimental Choices: This method is preferred for its efficiency, conservation of reagents, and ability to provide a quantitative result (the MIC value), which is more informative than the qualitative result from a disk diffusion assay.[14] The use of Mueller-Hinton Broth (MHB) is standardized as it has low levels of inhibitors that could interfere with antibiotic activity.[14]
Step 1: Preparation of Standardized Bacterial Inoculum
-
Action: From a fresh (18-24 hour) culture plate, select 4-5 well-isolated colonies of the test bacterium using a sterile loop.
-
Rationale: Using fresh cultures ensures the bacteria are in the logarithmic growth phase and metabolically active. Selecting multiple colonies minimizes the chance of testing an atypical variant.
-
Action: Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[15]
-
Rationale: Standardizing the initial bacterial concentration is the most critical step for reproducibility. An inoculum that is too dense or too sparse will lead to erroneously high or low MIC values, respectively.
-
Action: Dilute this suspension (typically 1:100 or 1:200) in MHB to achieve the final target concentration of ~5 x 10⁵ CFU/mL in the wells.
Step 2: Serial Dilution of Test Compounds
-
Action: In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the stock solution of the test compound (at twice the highest desired test concentration) to well 1.
-
Action: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Rationale: This creates a logarithmic gradient of the compound's concentration, allowing for the precise determination of the inhibitory threshold.
Step 3: Inoculation and Controls (The Self-Validating System)
-
Action: Add 100 µL of the diluted bacterial inoculum from Step 1 to wells 1 through 11.
-
Rationale: This step introduces the bacteria to the antimicrobial gradient. The final volume in each well is now 200 µL, and the drug concentrations are halved to their final test values.
-
Action:
-
Well 11 (Growth Control): This well contains 100 µL of MHB and 100 µL of bacterial inoculum (no drug). It must show turbidity after incubation.
-
Well 12 (Sterility Control): This well contains 200 µL of MHB only (no drug, no bacteria). It must remain clear.
-
-
Trustworthiness: These controls validate the experiment. If the growth control is clear, the bacteria were not viable. If the sterility control is turbid, the medium or plate was contaminated. Either result invalidates the test.
Step 4: Incubation and MIC Determination
-
Action: Cover the plate and incubate at 37°C for 16-20 hours.
-
Rationale: This provides sufficient time for bacterial growth in the absence of inhibition.
-
Action: Following incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[16]
Structure-Activity Relationships (SAR) and Mechanistic Insights
The antibacterial efficacy of these derivatives is not arbitrary; it is dictated by their specific chemical structures. Understanding the Structure-Activity Relationship (SAR) is crucial for designing more potent and selective future analogues.
-
Key Substituent Effects: For hydrazones, the presence of electron-withdrawing groups (e.g., nitro, -NO₂) or electron-donating groups (e.g., methoxy, -OCH₃) on the phenyl rings significantly modulates their activity.[17] These groups alter the electronic distribution across the molecule, which can enhance binding to a target or improve cell penetration.
-
The Role of the Core Scaffold: In the indazole series, modifications to the bicyclic core itself are critical. For example, substitutions at the C6 and C7 positions have been shown to be essential for engaging with key amino acid residues, like asparagine, in the active site of bacterial DNA gyrase B.[4]
-
Potential Mechanisms of Action:
-
Enzyme Inhibition: A primary mechanism for indazoles is the inhibition of crucial bacterial enzymes. Several derivatives are potent inhibitors of Gyrase B (GyrB), a subunit of a type II topoisomerase that is essential for DNA replication and a clinically validated target.[4] Others target FtsZ, a protein that forms the Z-ring during bacterial cell division, thereby blocking cytokinesis.[3]
-
Membrane Disruption: While less defined, some hydrazone derivatives are believed to exert their effect by disrupting the integrity of the bacterial cell membrane or wall, leading to leakage of cellular contents and cell death.[6]
-
Topoisomerase IV Inhibition: In silico studies have suggested that some hydrazone derivatives exhibit strong binding to bacterial topoisomerase IV, another enzyme critical for DNA replication, presenting a mechanism similar to that of quinolone antibiotics but with a different chemical scaffold.[12]
-
Conclusion and Future Directions
The data clearly indicate that both indazole and hydrazone derivatives represent vibrant and promising areas of research for the development of new antibacterial agents. Several novel compounds demonstrate in vitro potency that is superior to, or competitive with, established antibiotics, particularly against challenging pathogens and resistant strains.
The path forward requires a multi-pronged approach:
-
Lead Optimization: Promising compounds identified in these initial screenings must be systematically modified to improve their potency, selectivity, and pharmacokinetic properties (ADMET).
-
Mechanism Deconvolution: For the most potent hits, detailed mechanistic studies are required to unequivocally identify their cellular targets and pathways of inhibition.
-
In Vivo Evaluation: Compounds that demonstrate high in vitro potency and low cytotoxicity must be advanced to animal models of infection to assess their real-world efficacy and safety.
By leveraging the synthetic versatility of these scaffolds and adhering to rigorous, validated testing protocols, the scientific community can continue to develop these promising molecules into next-generation therapies to combat the global threat of antimicrobial resistance.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. impactfactor.org [impactfactor.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]
- 14. pdb.apec.org [pdb.apec.org]
- 15. chainnetwork.org [chainnetwork.org]
- 16. iacld.com [iacld.com]
- 17. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Hydrazinyl-1H-indazole Tetrahydrochloride
This guide provides an in-depth, procedural framework for the safe handling and disposal of 6-Hydrazinyl-1H-indazole tetrahydrochloride (CAS 1266362-60-0). As this compound is a research chemical, a complete, universally adopted Safety Data Sheet (SDS) may not be readily accessible. Therefore, this protocol is synthesized from the established hazardous properties of its core chemical moieties—the hydrazine group and the indazole scaffold—and grounded in best practices from authoritative safety bodies. The primary driver for these stringent procedures is the presence of the hydrazinyl functional group, which classifies the compound as a Particularly Hazardous Substance (PHS).
Researchers, scientists, and drug development professionals must treat this compound with the highest degree of caution. This guide is intended to supplement, not replace, your institution's specific Environmental Health & Safety (EHS) protocols. Always consult with your local EHS department before handling or disposing of this chemical.
Hazard Assessment: Understanding the "Why"
The significant hazard profile of this compound stems directly from its chemical structure. The hydrazinyl group (-HNNH₂) is characteristic of hydrazine and its derivatives, which are recognized as highly toxic, reactive, and potentially carcinogenic substances.[1][2][3]
-
Toxicity and Carcinogenicity: Hydrazine and many of its derivatives are toxic if inhaled, absorbed through the skin, or ingested.[1][3][4] They can cause severe irritation, damage to the central nervous system, liver, and kidneys, and are suspected human carcinogens.[3][5][6] The National Institute for Occupational Safety and Health (NIOSH) has established strict exposure limits for hydrazine, underscoring its potential health risks.[2][7]
-
Reactivity and Instability: Hydrazine is a powerful reducing agent and can react violently, and in some cases spontaneously ignite, with oxidizing agents, acids, and certain metals.[6][8] While the tetrahydrochloride salt form provides some stability, the inherent reactivity of the hydrazine group remains a primary concern.
-
Indazole Core: The indazole ring system is a common scaffold in pharmacologically active molecules.[9] While the indazole core itself is less hazardous than the hydrazine moiety, it is still a bioactive chemical that must be handled with care.[10][11]
Due to these factors, this compound must be managed as an Extremely Hazardous Waste .[4]
| Property | Value / Information | Source |
| CAS Number | 1266362-60-0 | [12][13][14] |
| Molecular Formula | C₇H₁₂Cl₄N₄ | [12][14] |
| Primary Hazards | Toxic if swallowed, in contact with skin, or if inhaled; Suspected carcinogen; Causes skin and eye irritation; May cause respiratory irritation. | [14][15] |
| Incompatibilities | Strong oxidizing agents, acids, metallic oxides, porous materials (wood, cloth). | [6][8][16] |
Mandatory Safety Protocols: Engineering Controls and PPE
Given the compound's classification as a Particularly Hazardous Substance, stringent safety measures are non-negotiable.
-
Engineering Controls : All handling, weighing, and solution preparation involving this compound, including its waste, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][17]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required at all times.
-
Hand Protection : Use chemical-resistant gloves. Double-gloving with nitrile or chloroprene gloves is recommended, especially where a splash hazard exists.[4][17]
-
Eye and Face Protection : Wear ANSI Z87.1-compliant chemical safety goggles.[4] A full-face shield must be worn over the goggles if there is any risk of splashing.[4]
-
Body Protection : A flame-resistant lab coat must be worn and kept fully buttoned.[4]
-
Respiratory Protection : For non-routine operations or where fume hood use is not feasible, a NIOSH-approved respirator with the appropriate cartridges for hydrazine compounds is necessary.[18] Standard dust masks are insufficient.[17]
-
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a regulated hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in the regular trash or via the sanitary sewer.[2][19]
Step 1: Waste Classification and Segregation
-
Classification : Immediately classify all materials contaminated with this compound (e.g., residual solid, solutions, contaminated labware, and PPE) as "Acutely Hazardous Chemical Waste".[20]
-
Segregation : Do not mix this waste with other chemical waste streams, particularly those containing oxidizers or incompatible acids.[8][21] Keeping waste streams separate is a foundational principle of laboratory safety to prevent dangerous reactions within a waste container.[22]
Step 2: Container Selection
-
Compatibility : Select a robust, leak-proof waste container that is chemically compatible with the acidic hydrochloride salt and the hydrazine compound. A high-density polyethylene (HDPE) container is a suitable choice.[21][23]
-
Integrity : Ensure the container has a secure, tight-fitting lid. The container must be kept closed at all times except when actively adding waste.[19][20]
Step 3: Proper Labeling
-
Initiation : The waste container must be labeled the moment the first drop of waste is added.[23]
-
Content : Use your institution's official hazardous waste label.[24] Fill it out completely and legibly:
-
Full Chemical Name : "Waste this compound". Do not use abbreviations or chemical formulas.[23][24]
-
All Constituents : List all components, including any solvents and their approximate percentages.
-
Hazard Information : Clearly check the boxes for "Toxic" and "Reactive".
-
Generator Information : Include the Principal Investigator's name, lab location (building and room number), and contact phone number.[24]
-
Step 4: Safe Storage in a Satellite Accumulation Area (SAA)
-
Location : Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[20]
-
Secondary Containment : The primary waste container must be placed within a larger, chemically compatible secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[19][20] Incompatible waste types must not be stored in the same secondary container.[20]
-
Security : The SAA should be in a low-traffic, well-ventilated area, away from heat sources or direct sunlight.[16][25]
Step 5: Arranging for Final Disposal
-
Contact EHS : Once the container is full (typically no more than 90% capacity) or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department to request a hazardous waste pickup.[19][21]
-
Transportation : The final disposal will be carried out by licensed hazardous waste professionals, likely via high-temperature incineration at an EPA-permitted facility.[5][24]
Disposal Workflow Visualization
The following diagram illustrates the essential workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Emergency Procedures: Spills and Exposures
Preparedness is paramount. Review these procedures before beginning any work with the compound.
-
In Case of a Spill :
-
Treat any spill of this material, solid or liquid, as a major spill.[4]
-
Evacuate : Immediately alert personnel in the vicinity and evacuate the area.[16]
-
Notify : Inform your supervisor and contact your institution's EHS and emergency services (e.g., 911) immediately.[4][16]
-
Isolate : Secure the area to prevent entry.[16]
-
Do Not Clean Up : Do not attempt to clean the spill yourself unless you are specifically trained and equipped for hazardous material response.[4] Await the arrival of the professional response team.
-
-
In Case of Personal Exposure :
-
Skin Contact : Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][16]
-
Eye Contact : Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16][17]
-
Inhalation : Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][17]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][16]
-
References
- 1. benchchem.com [benchchem.com]
- 2. nj.gov [nj.gov]
- 3. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. Hydrazine (HSG 56, 1991) [inchem.org]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Hydrazine [cdc.gov]
- 7. cdc.gov [cdc.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. americanelements.com [americanelements.com]
- 13. chembk.com [chembk.com]
- 14. This compound|CAS 1266362-60-0 [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 17. artscimedia.case.edu [artscimedia.case.edu]
- 18. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 19. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 20. Chemical Waste – EHS [ehs.mit.edu]
- 21. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 22. Incompatibilities of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 24. research.cuanschutz.edu [research.cuanschutz.edu]
- 25. static.cymitquimica.com [static.cymitquimica.com]
A Senior Application Scientist's Guide to Handling 6-Hydrazinyl-1H-indazole tetrahydrochloride
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. However, with great potential comes the profound responsibility of ensuring safety. 6-Hydrazinyl-1H-indazole tetrahydrochloride is a compound that, due to its structural motifs, requires meticulous handling and a deep understanding of its potential hazards.
This guide moves beyond a simple checklist. It provides a procedural and logistical framework grounded in the principles of causality and self-validating safety systems. Our objective is to empower you with the knowledge to not only protect yourself but also to maintain the integrity of your research environment.
Hazard Assessment: Understanding the "Why" Behind the Precautions
-
The "Tetrahydrochloride" Salt: The presence of four hydrochloride moieties indicates this compound is a salt. In an aqueous environment, it is likely to be acidic and should be treated as a corrosive material. Contact with skin, eyes, or mucous membranes can cause severe irritation or chemical burns.[1][2]
-
The "Hydrazinyl" Functional Group: Hydrazine and its derivatives are a well-documented class of reactive and toxic compounds. Based on data from related structures like Hydrazine dihydrochloride, we must assume this compound is acutely toxic if swallowed, inhaled, or in contact with skin.[3][4] Furthermore, many hydrazine derivatives are potential skin sensitizers and are suspected of being carcinogenic .[3][4]
-
The "Indazole" Core: While the indazole core itself is less acutely hazardous, substituted indazoles can be skin and eye irritants.[5]
Minimizing Risk: A Multi-Layered Personal Protective Equipment (PPE) Strategy
The selection of PPE is not a matter of preference but a critical control dictated by the hazard assessment. For this compound, a comprehensive barrier is non-negotiable.
| PPE Component | Specification | Rationale for Use with this compound |
| Eye & Face Protection | ANSI Z87.1-rated chemical splash goggles worn with a full-face shield. | Primary Defense: Goggles provide a seal against fine powder and splashes. The face shield offers a secondary, broader barrier to protect the entire face from the corrosive tetrahydrochloride salt.[6][7] |
| Hand Protection | Double-gloving: Nitrile inner glove with a chemical-resistant outer glove (e.g., thicker nitrile or neoprene). | Prevents Dermal Absorption & Sensitization: The hydrazine moiety is toxic upon skin contact.[4] Double-gloving provides redundancy. If the outer glove is contaminated, it can be removed without exposing the skin. Check manufacturer data for breakthrough times. |
| Body Protection | Chemical-resistant laboratory coat (fully buttoned) with long sleeves and elastic cuffs. A disposable chemical-resistant apron should be worn over the lab coat. | Shields Against Spills & Dust: Protects skin and personal clothing from contamination by the hazardous powder. An apron adds a crucial layer of protection against corrosive splashes during solution preparation.[6][8] |
| Respiratory Protection | NIOSH-approved N95 respirator (or higher, e.g., elastomeric half-mask with P100 cartridges) based on a site-specific risk assessment. | Blocks Inhalation of Toxic Powder: The primary risk when handling the solid is the inhalation of fine, toxic particles. A properly fit-tested respirator is essential to prevent respiratory tract exposure.[1][6] |
| Foot Protection | Closed-toe, non-perforated shoes made of a non-absorbent material (e.g., leather). | Protects Against Spills: Ensures that any dropped material or spills cannot come into contact with the feet.[2] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, validated workflow is essential for safety. The following diagram and procedures outline the critical steps for handling this compound.
Caption: Safe Handling Workflow for Potent Chemical Powders.
Experimental Protocol: Step-by-Step Methodology
-
Preparation (Pre-Handling)
-
Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.[9]
-
Assemble Materials: Before bringing the compound into the hood, gather all necessary equipment: spatulas, weigh paper, glassware, solvents, and a designated, labeled hazardous waste container. Ensure a chemical spill kit rated for corrosive and toxic powders is immediately accessible.
-
Don PPE: Put on all required PPE as detailed in the table above. The sequence is critical: lab coat, inner gloves, respirator, goggles, face shield, outer gloves.
-
-
Handling the Solid Compound (Inside the Fume Hood)
-
Minimize Contamination: Perform all manipulations deep within the fume hood, at least 15 centimeters from the sash.[10]
-
Weighing: Use an analytical balance inside the hood. Use anti-static weigh paper or a tared vial to prevent electrostatic dispersal of the powder.
-
Transfer: When transferring the solid to a flask for dissolution, do so slowly and carefully to prevent creating airborne dust. If adding to a solvent, add the solid to the liquid, not the other way around, to minimize splashing and dust formation.
-
Secure & Label: Immediately cap any containers holding the compound or its solutions. Ensure all containers are clearly and accurately labeled according to OSHA's Hazard Communication Standard.[11]
-
-
Disposal and Decontamination Plan
-
Waste Segregation: All disposable materials that have come into contact with the compound (e.g., weigh paper, gloves, pipette tips) must be placed in a dedicated, sealed hazardous waste container. This waste is to be treated as acutely toxic and corrosive.[3][12]
-
Decontamination: Wipe down the balance, spatulas, and any surfaces inside the fume hood with an appropriate decontaminating solution (e.g., a mild soap and water solution followed by 70% ethanol), ensuring compatibility with all materials.
-
PPE Doffing: Remove PPE in an order that minimizes cross-contamination. A common procedure is: remove the outer gloves, apron, face shield, goggles, lab coat, and finally the inner gloves. The respirator should be removed last after leaving the immediate work area.
-
Hygiene: Wash hands and forearms thoroughly with soap and water immediately after removing all PPE.[10]
-
Emergency Preparedness: Immediate Response Protocols
Your preparation is not complete without a clear plan for emergencies.[13]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. Alert colleagues and your institution's environmental health and safety (EHS) office. Do not attempt to clean a significant spill unless you are trained and have the appropriate spill kit and PPE.
By integrating this comprehensive safety and handling framework into your daily operations, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
- 1. oshatrainingschool.com [oshatrainingschool.com]
- 2. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. sc.edu [sc.edu]
- 7. chemsafe.ie [chemsafe.ie]
- 8. sams-solutions.com [sams-solutions.com]
- 9. acs.org [acs.org]
- 10. acs.org [acs.org]
- 11. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 12. benchchem.com [benchchem.com]
- 13. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
